molecular formula C8H8ClFO B1586979 3-Chloro-5-fluorophenetole CAS No. 289039-42-5

3-Chloro-5-fluorophenetole

Cat. No.: B1586979
CAS No.: 289039-42-5
M. Wt: 174.6 g/mol
InChI Key: NOXJNCPLTONOCB-UHFFFAOYSA-N
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Description

3-Chloro-5-fluorophenetole is a chemical compound of interest in organic synthesis and pharmaceutical research. As a fluorinated and chlorinated aromatic ether, it serves as a versatile building block for the development of more complex molecular architectures. Researchers utilize this compound to explore structure-activity relationships and to synthesize novel compounds for various investigative purposes. Specific applications and mechanisms of action are areas of active scientific inquiry. This product is intended for research and development in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-ethoxy-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXJNCPLTONOCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378655
Record name 3-Chloro-5-fluorophenetole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289039-42-5
Record name 1-Chloro-3-ethoxy-5-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=289039-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-fluorophenetole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-5-fluorophenetole: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated aromatic ethers are a class of compounds of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. The introduction of halogen atoms into the aromatic ring can profoundly influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets. This guide focuses on a specific, yet underexplored member of this family: 3-Chloro-5-fluorophenetole.

The Key Precursor: 3-Chloro-5-fluorophenol

A thorough understanding of the precursor is paramount to the successful synthesis and handling of the target molecule. 3-Chloro-5-fluorophenol is a commercially available substituted phenol that serves as the logical starting point for the preparation of this compound.

Chemical Structure and Properties of 3-Chloro-5-fluorophenol

The structure of 3-Chloro-5-fluorophenol is characterized by a benzene ring substituted with a hydroxyl group, a chlorine atom, and a fluorine atom at positions 1, 3, and 5, respectively.

Table 1: Chemical and Physical Properties of 3-Chloro-5-fluorophenol

PropertyValueSource(s)
IUPAC Name 3-chloro-5-fluorophenol[1][2]
CAS Number 202982-70-5[1][3][4]
Molecular Formula C₆H₄ClFO[1][4]
Molecular Weight 146.55 g/mol [4]
Appearance Clear colorless to pale yellow liquid[2]
Boiling Point 206.0 ± 20.0 °C (Predicted)[3]
Density 1.408 ± 0.06 g/cm³ (Predicted)[3]
pKa 8.01 ± 0.10 (Predicted)[3]
Water Solubility Immiscible[3]
Storage Inert atmosphere, Room Temperature[3][5]
Spectroscopic Data of 3-Chloro-5-fluorophenol

A reported ¹H NMR spectrum for 3-Chloro-5-fluorophenol in DMSO-d₆ shows the following key shifts: δ 10.36 (s, 1H, OH), 6.73-6.79 (m, 1H, Ar-H), 6.64-6.68 (m, 1H, Ar-H), 6.53-6.59 (m, 1H, Ar-H)[6].

Synthesis of this compound

The most direct and widely used method for the preparation of phenetoles from phenols is the Williamson ether synthesis.[7][8] This reaction proceeds via an Sₙ2 mechanism, involving the nucleophilic attack of a phenoxide ion on an ethyl halide.[7][8]

Proposed Synthetic Protocol: Williamson Ether Synthesis

This protocol outlines a robust method for the ethylation of 3-Chloro-5-fluorophenol to yield this compound.

Step 1: Deprotonation of the Phenol

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Chloro-5-fluorophenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Add a slight excess of a suitable base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq). The use of a relatively strong base is necessary to deprotonate the weakly acidic phenol.

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the 3-chloro-5-fluorophenoxide anion.

Step 2: Ethylation

  • To the solution of the phenoxide, add an ethylating agent such as ethyl iodide (EtI) or ethyl bromide (EtBr) (1.2-1.5 eq) dropwise at room temperature. The use of a primary alkyl halide is crucial for favoring the Sₙ2 reaction over elimination.[7]

  • After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo to obtain the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product.

Synthesis_Workflow cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Ethylation (Sₙ2) cluster_step3 Step 3: Purification Phenol 3-Chloro-5-fluorophenol Phenoxide 3-Chloro-5-fluorophenoxide Anion Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) in Solvent (e.g., DMF) Phenetole_crude Crude this compound Phenoxide->Phenetole_crude Nucleophilic Attack EthylHalide Ethyl Halide (e.g., EtI) Workup Aqueous Work-up & Extraction Phenetole_crude->Workup Purification Column Chromatography Workup->Purification Phenetole_pure Pure this compound Purification->Phenetole_pure

Figure 1: Proposed synthetic workflow for this compound via Williamson ether synthesis.

Predicted Properties of this compound

In the absence of experimental data, the properties of this compound can be predicted based on its structure and the known properties of its precursor and related compounds.

Predicted Chemical and Physical Properties

The conversion of the hydroxyl group of the phenol to an ethoxy group will result in several predictable changes in physical properties. The molecular weight will increase, and the polarity will decrease due to the loss of the acidic proton and the introduction of a nonpolar ethyl group. This will likely lead to a lower boiling point compared to the parent phenol (due to the absence of hydrogen bonding) and decreased solubility in polar solvents.

Table 2: Predicted Properties of this compound

PropertyPredicted ValueRationale
IUPAC Name 1-Chloro-3-ethoxy-5-fluorobenzeneStandard nomenclature
Molecular Formula C₈H₈ClFOAddition of C₂H₄
Molecular Weight 174.60 g/mol Calculated
Boiling Point Lower than 206 °CAbsence of H-bonding
Density ~1.3 g/cm³Similar to related structures
Water Solubility Very lowIncreased hydrophobicity
Predicted Spectroscopic Data

Spectroscopic techniques are essential for the characterization of novel compounds. Based on the structure of this compound, we can predict the key features of its NMR spectra.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the ethyl group. The aromatic protons will appear as multiplets in the aromatic region (likely between 6.5 and 7.5 ppm). The ethyl group will exhibit a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂), with the quartet being deshielded due to its proximity to the oxygen atom (likely around 4.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show signals for the eight distinct carbon atoms in the molecule. The aromatic carbons will appear in the range of 100-170 ppm, with the carbon attached to the oxygen being the most downfield. The methylene carbon of the ethyl group will be in the range of 60-70 ppm, and the methyl carbon will be the most upfield, typically around 15 ppm.

  • ¹⁹F NMR: The fluorine NMR will show a single resonance, likely a triplet due to coupling with the two meta-protons.

NMR prediction software can provide more specific estimations for these chemical shifts.[1][6]

Potential Applications in Drug Discovery and Materials Science

The unique combination of chloro, fluoro, and ethoxy substituents on the benzene ring makes this compound an attractive scaffold for various applications.

  • Medicinal Chemistry: Halogen atoms are frequently incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties.[9] The presence of both chlorine and fluorine could offer a unique profile. The phenetole moiety can act as a stable, lipophilic group that can interact with hydrophobic pockets in biological targets. This scaffold could be a valuable starting point for the synthesis of novel inhibitors of enzymes or receptor antagonists, particularly in areas where halogenated aromatics have shown promise, such as in the development of kinase inhibitors and antibacterial agents.

  • Agrochemicals: Many successful herbicides and pesticides are based on halogenated aromatic structures. The specific substitution pattern of this compound could lead to the discovery of new agrochemicals with improved efficacy and selectivity.

  • Materials Science: Fluorinated aromatic compounds are often used in the synthesis of advanced materials, such as liquid crystals and polymers, due to their unique electronic and physical properties. This compound could serve as a monomer or a precursor for the synthesis of novel materials with tailored properties.

Safety and Handling

As this compound is a novel compound, a comprehensive toxicological profile is not available. Therefore, it must be handled with extreme caution, assuming it is hazardous. The safety precautions for the precursor, 3-Chloro-5-fluorophenol, and for phenetoles in general, should be strictly followed.

Precursor Safety: 3-Chloro-5-fluorophenol

3-Chloro-5-fluorophenol is classified as a dangerous good for transport.[4] It is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[1]

General Precautions for Substituted Phenetoles
  • Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

In case of exposure, immediate medical attention is required. Standard first-aid measures for chemical exposure should be followed.

Conclusion

This compound represents a promising yet uncharacterized molecule with potential applications across several scientific disciplines. This guide has provided a comprehensive overview of its key precursor, 3-Chloro-5-fluorophenol, a detailed and practical synthetic protocol for its preparation, and a reasoned prediction of its chemical, physical, and spectroscopic properties. The potential applications in drug discovery, agrochemicals, and materials science highlight the value of this compound as a target for future research. It is imperative that all handling and synthesis of this novel compound are conducted with the appropriate safety precautions, as its toxicological properties have not been established. This guide serves as a foundational resource to stimulate and support further investigation into the chemistry and utility of this compound.

References

"3-Chloro-5-fluorophenetole" CAS number 289039-42-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-5-fluorophenetole (CAS No. 289039-42-5) for Advanced Chemical Synthesis

Authored by: A Senior Application Scientist

Foreword: Navigating the Synthesis and Application of a Niche Halogenated Aromatic Ether

Welcome to a comprehensive technical exploration of this compound. This guide is crafted for the discerning researcher, scientist, and drug development professional who understands that the journey of a molecule from a laboratory curiosity to a cornerstone of innovation is paved with detailed, actionable intelligence. In the realm of pharmaceutical and materials science, halogenated aromatic compounds are indispensable building blocks. Their unique electronic properties and reactivity profiles offer a rich canvas for molecular design. This compound, while not a household name in the chemical catalog, represents a class of specifically substituted phenetoles that hold potential in the synthesis of complex molecular architectures.

This document eschews a rigid, templated format. Instead, it is structured to mirror the logical workflow of a synthetic chemist: understanding the precursor, mastering its transformation into the target molecule, characterizing the product, and exploring its potential reactivity and applications. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a set of instructions, but a self-validating system grounded in sound chemical principles. Every key claim and protocol is substantiated with citations to authoritative sources, providing a solid foundation for your research endeavors.

Section 1: The Precursor—A Profile of 3-Chloro-5-fluorophenol

The journey to this compound begins with its immediate precursor, 3-Chloro-5-fluorophenol (CAS No. 202982-70-5). A thorough understanding of this starting material is paramount for a successful synthesis.

Physicochemical Properties of 3-Chloro-5-fluorophenol

A summary of the key properties of this essential starting material is presented in the table below.

PropertyValueSource(s)
CAS Number 202982-70-5[1]
Molecular Formula C₆H₄ClFO[1]
Molecular Weight 146.54 g/mol [1]
Appearance Clear colorless to pale yellow liquid[2]
Purity ≥97.5% (GC)
Refractive Index 1.5345-1.5385 @ 20°C
Synthesis of 3-Chloro-5-fluorophenol

The reliable acquisition of the precursor is the first critical step. A common laboratory-scale synthesis involves the demethylation of 3-chloro-5-fluoroanisole.

Experimental Protocol: Demethylation of 3-Chloro-5-fluoroanisole

This protocol is adapted from established procedures for aryl methyl ether cleavage.[2]

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Quenching cluster_3 Work-up & Isolation Start Dissolve 3-chloro-5-fluoroanisole in DCM under Argon Cool Cool solution to -70°C Start->Cool Add_BBr3 Slowly add Boron Tribromide (BBr3) dropwise over 15 min at -70°C Warm Gradually warm to room temperature Add_BBr3->Warm Quench Adjust pH to 6 with saturated Sodium Bicarbonate solution Warm->Quench Separate Separate organic and aqueous layers Quench->Separate Extract Extract aqueous layer with DCM Separate->Extract Combine Combine organic layers Extract->Combine Wash Wash with saturated brine Combine->Wash Dry Dry over anhydrous Sodium Sulfate Wash->Dry Evaporate Evaporate solvent under vacuum Dry->Evaporate Product Obtain 3-chloro-5-fluorophenol as a yellow oil Evaporate->Product

Caption: Workflow for the synthesis of 3-chloro-5-fluorophenol.

Step-by-Step Methodology:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and under an argon atmosphere, dissolve 3-chloro-5-fluoroanisole (10 g, 62 mmol) in dichloromethane (50 mL).[2]

  • Cooling: Cool the solution to -70°C using a dry ice/acetone bath.[2]

  • Reagent Addition: While maintaining the temperature at -70°C and stirring vigorously, slowly add boron tribromide (11.8 mL, 124 mmol) dropwise over a period of 15 minutes.[2]

  • Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature.[2]

  • Quenching: Carefully adjust the pH of the mixture to 6 with a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. Extract the aqueous layer twice with dichloromethane (50 mL each).[2]

  • Isolation: Combine all organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[2]

  • Purification: Filter off the drying agent and evaporate the solvent under reduced pressure to yield 3-chloro-5-fluorophenol as a yellow oil (yield: ~8 g, 88%).[2]

Spectroscopic Characterization of 3-Chloro-5-fluorophenol

The identity and purity of the precursor should be confirmed by spectroscopic methods.

  • ¹H NMR (DMSO-d₆): δ 10.36 (s, 1H, -OH), 6.73-6.79 (m, 1H, Ar-H), 6.64-6.68 (m, 1H, Ar-H), 6.53-6.59 (m, 1H, Ar-H).[2]

  • IR and MS: Spectroscopic data for 3-chloro-5-fluorophenol is available in public databases for comparison.

Section 2: Synthesis of this compound

With a well-characterized precursor in hand, we can proceed to the synthesis of the target molecule. The most direct and efficient method is the Williamson ether synthesis.

The Williamson Ether Synthesis: A Mechanistic Overview

The Williamson ether synthesis is a robust and widely used method for preparing ethers. It proceeds via an Sₙ2 mechanism, where an alkoxide ion acts as a nucleophile and attacks an electrophilic alkyl halide. For the synthesis of this compound, the phenoxide of 3-chloro-5-fluorophenol will be reacted with an ethylating agent.

Reaction Scheme:

G phenol 3-Chloro-5-fluorophenol phenoxide Potassium 3-chloro-5-fluorophenoxide phenol->phenoxide + Base base Base (e.g., K2CO3) phenetole This compound phenoxide->phenetole + Ethyl Iodide ethyl_iodide Ethyl Iodide salt Potassium Iodide

Caption: Williamson ether synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure for the Williamson ether synthesis of aryl ethers and should be optimized for specific laboratory conditions.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3-chloro-5-fluorophenol (e.g., 5.0 g, 34.1 mmol) in a polar aprotic solvent such as acetone or DMF (100 mL), add a suitable base. Anhydrous potassium carbonate (e.g., 7.0 g, 50.8 mmol) is a common and effective choice.

  • Formation of the Phenoxide: Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the potassium phenoxide.

  • Addition of Ethylating Agent: Add an ethylating agent, such as ethyl iodide or ethyl bromide (e.g., 3.2 mL, 40.9 mmol), to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Section 3: Physicochemical and Spectroscopic Profile of this compound

As direct experimental data for this compound is not widely published, this section provides key identifiers and predicted spectroscopic data based on the known effects of its constituent functional groups.

Core Properties
PropertyValueSource(s)
CAS Number 289039-42-5
Molecular Formula C₈H₈ClFO
Molecular Weight 174.60 g/mol
Predicted Boiling Point ~200-220 °C (at 760 mmHg)Predicted
Predicted Density ~1.25-1.35 g/cm³Predicted
Predicted Spectroscopic Data

The following spectroscopic data are predicted based on analogous structures and established principles of NMR and IR spectroscopy. These should be used as a guide for characterization.

3.2.1. Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)
  • δ 6.7-6.9 ppm (m, 3H, Ar-H): The three aromatic protons will appear as complex multiplets due to splitting by each other and by the fluorine atom.

  • δ 4.0-4.1 ppm (q, 2H, -OCH₂CH₃): The methylene protons of the ethyl group will appear as a quartet due to coupling with the adjacent methyl protons.

  • δ 1.4-1.5 ppm (t, 3H, -OCH₂CH₃): The methyl protons of the ethyl group will appear as a triplet due to coupling with the adjacent methylene protons.

3.2.2. Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz)
  • δ ~160-165 ppm (d, C-O): The carbon attached to the oxygen will be downfield and show coupling with the fluorine atom.

  • δ ~140-145 ppm (d, C-F): The carbon directly bonded to fluorine will exhibit a large coupling constant.

  • δ ~135-140 ppm (s, C-Cl): The carbon bonded to chlorine.

  • δ ~100-115 ppm (m, other Ar-C): The remaining aromatic carbons.

  • δ ~64 ppm (s, -OCH₂CH₃): The methylene carbon of the ethyl group.

  • δ ~15 ppm (s, -OCH₂CH₃): The methyl carbon of the ethyl group.

3.2.3. Predicted Mass Spectrum (EI)
  • M⁺ at m/z 174/176: The molecular ion peak should show a characteristic 3:1 isotopic pattern for the presence of one chlorine atom.

  • Key Fragmentation Pattern: Loss of the ethyl group (-29) to give a fragment at m/z 145/147.

3.2.4. Predicted Infrared (IR) Spectrum
  • ~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.

  • ~2980-2850 cm⁻¹: C-H stretching of the ethyl group.

  • ~1600-1450 cm⁻¹: C=C stretching of the aromatic ring.

  • ~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.

  • ~1050 cm⁻¹: Symmetric C-O-C stretching.

  • ~1100-1000 cm⁻¹: C-F stretching.

  • ~800-600 cm⁻¹: C-Cl stretching.

Section 4: Reactivity and Synthetic Utility

The synthetic potential of this compound is primarily dictated by the interplay of its three key functional features: the activated aromatic ring, the chlorine substituent, and the ethoxy group.

Electrophilic Aromatic Substitution

The ethoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the deactivating inductive effects of the chlorine and fluorine atoms will temper this reactivity. The directing effects of the substituents are as follows:

  • -OCH₂CH₃: Ortho, para-directing (positions 2, 4, and 6)

  • -Cl: Ortho, para-directing (positions 1, 2, 4, 5, and 6 relative to its own position)

  • -F: Ortho, para-directing (positions 1, 2, 3, 4, and 6 relative to its own position)

The interplay of these directing effects will likely lead to substitution at the C2 and C6 positions, with potential for some substitution at C4, though this position is sterically more hindered.

Cross-Coupling Reactions

The C-Cl bond on the aromatic ring is a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions are fundamental in modern drug discovery for the formation of C-C, C-N, and C-O bonds. The presence of the fluorine and ethoxy groups can influence the electronic properties of the C-Cl bond and may require specific ligand and catalyst systems for optimal reactivity.

Conceptual Workflow for a Suzuki Coupling Reaction:

G phenetole This compound product Coupled Biaryl Product phenetole->product boronic_acid Aryl Boronic Acid (R-B(OH)2) boronic_acid->product catalyst Pd Catalyst + Ligand catalyst->product base Base base->product

Caption: A conceptual Suzuki cross-coupling reaction.

Section 5: Potential Applications in Drug Discovery and Development

Halogenated aromatic ethers are prevalent motifs in many biologically active molecules. The specific substitution pattern of this compound makes it a potentially valuable intermediate for the synthesis of novel therapeutic agents.

  • Scaffold for Novel Compounds: It can serve as a core scaffold onto which other functional groups are introduced via the reactions described above, allowing for the rapid generation of libraries of related compounds for screening.

  • Modulation of Physicochemical Properties: The presence of chlorine and fluorine can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Section 6: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, it should be handled with the care appropriate for a halogenated aromatic compound. The precursor, 3-Chloro-5-fluorophenol, is known to be harmful if swallowed or in contact with skin, and can cause severe skin burns and eye damage. It is reasonable to assume that the phenetole derivative may have similar, though potentially less acute, hazards.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

Conclusion

This compound is a specialized chemical intermediate with potential applications in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. While detailed experimental data on the compound itself is limited in the public domain, its synthesis can be reliably achieved through the Williamson ether synthesis starting from the well-characterized precursor, 3-chloro-5-fluorophenol. This guide provides a robust framework for its preparation, characterization, and a scientifically grounded perspective on its reactivity and potential utility. As with any niche chemical, further in-house experimental work to confirm the predicted properties and optimize reaction conditions is highly recommended.

References

An In-depth Technical Guide to the Spectroscopic Data of 3-Chloro-5-fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Chloro-5-fluorophenetole, a halogenated aromatic ether of interest in medicinal chemistry and materials science. A thorough search of scientific databases and literature reveals a notable scarcity of publicly available experimental spectroscopic data for this specific compound. This guide, therefore, adopts a predictive and comparative approach, leveraging established spectroscopic principles and data from the closely related precursor, 3-Chloro-5-fluorophenol, to provide a robust theoretical framework for the characterization of this compound. This document is structured to not only present predicted spectral data but also to explain the underlying scientific reasoning, offering researchers a valuable tool for the identification and characterization of this and similar molecules.

Introduction: The Significance of this compound

This compound, systematically named 1-chloro-3-ethoxy-5-fluorobenzene, belongs to the class of substituted phenetoles. Halogenated organic molecules are of profound interest in drug discovery and materials science due to their unique electronic properties and ability to participate in various intermolecular interactions. The presence of both chlorine and fluorine atoms on the aromatic ring, along with the ethoxy group, imparts a specific lipophilicity, polarity, and metabolic stability profile, making it a valuable scaffold for designing novel bioactive compounds.

Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug development, ensuring the identity, purity, and structure of a compound. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic features of this compound.

Predicted ¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the ethyl group protons.

Rationale for Predictions:

  • Ethyl Group: The ethoxy group (-O-CH₂-CH₃) will present as a quartet for the methylene protons (-CH₂) and a triplet for the methyl protons (-CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons. The triplet is due to the coupling of the methyl protons with the two adjacent methylene protons. The chemical shift of the methylene group is expected to be further downfield (around 4.0 ppm) due to the deshielding effect of the adjacent oxygen atom.

  • Aromatic Protons: The three protons on the benzene ring are in different chemical environments due to the substituents. The fluorine and chlorine atoms are electron-withdrawing, which will influence the chemical shifts of the aromatic protons. The proton at the C2 position (between the chlorine and fluorine atoms) is expected to be the most deshielded. The protons at C4 and C6 will also exhibit distinct chemical shifts and coupling patterns due to both fluorine and chlorine.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-CH₃~1.4Triplet (t)~7.0
-CH₂-~4.0Quartet (q)~7.0
Ar-H6.7 - 7.2Multiplets (m)N/A

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the spectrum at room temperature. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Predicted ¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted spectrum for this compound will show distinct signals for each of the eight carbon atoms.

Rationale for Predictions:

  • Ethyl Group Carbons: The two carbons of the ethyl group will appear in the upfield region of the spectrum. The methylene carbon (-CH₂-) will be further downfield than the methyl carbon (-CH₃) due to its proximity to the electronegative oxygen atom.

  • Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon atoms directly attached to the electronegative chlorine, fluorine, and oxygen atoms (C1, C3, and C5) will be significantly deshielded and appear at lower field. The carbon-fluorine coupling will result in a doublet for the carbon atom attached to the fluorine.

Predicted ¹³C NMR Data:

Carbon AtomPredicted Chemical Shift (δ, ppm)
-CH₃~15
-CH₂-~64
Aromatic C-H105 - 120
Aromatic C-Cl135 - 140
Aromatic C-O158 - 162
Aromatic C-F160 - 165 (doublet)

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (e.g., 20-50 mg in 0.5-0.7 mL of deuterated solvent).

  • Instrumentation: Use a standard NMR spectrometer with a broadband probe.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound will show the molecular ion peak and characteristic fragmentation patterns.

Rationale for Predictions:

  • Molecular Ion Peak: The molecular weight of this compound (C₈H₈ClFO) is approximately 174.6 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z 174. A characteristic isotopic pattern for chlorine will be observed, with an (M+2)⁺ peak at m/z 176 with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

  • Fragmentation Pattern: The most likely fragmentation pathway would involve the loss of the ethyl group to form a stable phenoxy radical cation.

Predicted Mass Spectrometry Data:

m/zInterpretation
174[M]⁺ (with ³⁵Cl)
176[M+2]⁺ (with ³⁷Cl)
145[M - C₂H₅]⁺

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Rationale for Predictions:

  • C-H Stretching: The spectrum will show C-H stretching vibrations for the aromatic and aliphatic protons.

  • C=C Stretching: Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region.

  • C-O Stretching: A strong C-O stretching band for the aryl-alkyl ether is expected around 1250 cm⁻¹.

  • C-Cl and C-F Stretching: The C-Cl and C-F stretching vibrations will be observed in the fingerprint region (below 1300 cm⁻¹).

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Bond Vibration
3100-3000Aromatic C-H stretch
2980-2850Aliphatic C-H stretch
1600-1450Aromatic C=C stretch
~1250Aryl-alkyl ether C-O stretch
~1100C-F stretch
~750C-Cl stretch

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum by scanning the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing: Perform a background subtraction and present the spectrum in terms of transmittance or absorbance.

Logical Framework for Spectroscopic Analysis

The following diagram illustrates the workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion and Future Directions

"3-Chloro-5-fluorophenetole" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-5-fluorophenetole: Synthesis, Characterization, and Applications

Abstract

This compound is a halogenated aromatic ether with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the phenyl ring, offers a valuable scaffold for the development of novel compounds with tailored biological and physical properties. This technical guide provides a comprehensive overview of this compound, including its molecular and physicochemical properties, a detailed protocol for its synthesis via the Williamson ether synthesis, expected spectroscopic characteristics for structural elucidation, and its potential applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis and pharmaceutical sciences.

Introduction and Core Properties

This compound, systematically named 1-chloro-3-ethoxy-5-fluorobenzene, is an organic compound that belongs to the class of aryl ethyl ethers. The presence of both a chloro and a fluoro substituent on the aromatic ring makes it an attractive intermediate for introducing these halogens into larger, more complex molecules. Halogenation is a key strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

The parent compound for its synthesis is 3-Chloro-5-fluorophenol. The conversion to a phenetole (ethyl ether) modifies the polarity and hydrogen-bonding capability of the molecule, which can be a crucial step in the synthesis of active pharmaceutical ingredients (APIs).

Molecular Structure and Formula

The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and an ethoxy group (-OCH₂CH₃) at positions 3, 5, and 1, respectively.

Caption: Chemical structure of this compound.

Physicochemical Properties

As direct experimental data for this compound is not widely available, its properties can be calculated or estimated based on its structure and the known properties of its precursor, 3-Chloro-5-fluorophenol, and the parent compound, phenetole.

PropertyValue (Calculated/Estimated)Source/Basis
Molecular Formula C₈H₈ClFODerived from 3-Chloro-5-fluorophenol (C₆H₄ClFO) + C₂H₄ (ethyl group)
Molecular Weight 174.60 g/mol Calculated from atomic weights
Appearance Colorless to pale yellow liquid (Predicted)Based on the appearance of similar halogenated aromatic ethers
Boiling Point ~190-210 °C (Predicted)Higher than phenetole (170 °C) due to increased molecular weight and polarity
Density ~1.25-1.35 g/cm³ (Predicted)Increased from phenetole (~0.966 g/cm³) due to heavy halogen atoms
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, acetone)Typical for aryl ethers.[1][2]

Synthesis of this compound

The most direct and widely used method for preparing aryl ethers from phenols is the Williamson ether synthesis .[3][4] This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, followed by an Sₙ2 reaction with an alkyl halide.

Reaction Mechanism

The synthesis proceeds in two main steps:

  • Deprotonation: 3-Chloro-5-fluorophenol is treated with a suitable base (e.g., potassium carbonate, sodium hydroxide) to form the corresponding sodium or potassium phenoxide. This step is crucial as the phenoxide is a much stronger nucleophile than the neutral phenol.

  • Nucleophilic Substitution (Sₙ2): The phenoxide ion then attacks the electrophilic carbon of an ethylating agent (e.g., bromoethane, iodoethane, or diethyl sulfate), displacing the halide or sulfate leaving group to form the ether linkage.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol 3-Chloro-5-fluorophenol Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Phenoxide_ref Phenoxide Intermediate EthylHalide Ethylating Agent (e.g., C₂H₅Br) Product This compound EthylHalide->Product Phenoxide_ref->Product SN2 Reaction

Caption: Workflow of the Williamson ether synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound from 3-Chloro-5-fluorophenol and bromoethane.

Materials:

  • 3-Chloro-5-fluorophenol (1.0 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (1.5 - 2.0 eq)

  • Bromoethane (C₂H₅Br) (1.2 - 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Chloro-5-fluorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF (or acetone) to the flask to dissolve the reactants. The volume should be sufficient to ensure good stirring (e.g., 5-10 mL per gram of phenol).

  • Addition of Ethylating Agent: Add bromoethane (1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C (for DMF) or to reflux (for acetone) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques. The expected data are summarized below.

TechniqueExpected Key Features
¹H NMR Ethoxy Group: A triplet at ~1.4 ppm (3H, -CH₃) and a quartet at ~4.0 ppm (2H, -OCH₂-). Protons on the carbon adjacent to the ether oxygen are deshielded.[5] Aromatic Region: Complex multiplets between 6.5-7.5 ppm for the 3 aromatic protons.
¹³C NMR Ethoxy Group: Resonances at ~15 ppm (-CH₃) and ~64 ppm (-OCH₂-). Aromatic Region: Signals in the range of 100-165 ppm. The carbon attached to the oxygen will be downfield (~160 ppm), and those attached to halogens will show characteristic C-F and C-Cl couplings.
IR Spectroscopy C-O-C Stretch: Strong, characteristic bands for aryl-alkyl ethers around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch).[6] C-H Stretch: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches above 3000 cm⁻¹.
Mass Spectrometry Molecular Ion (M⁺): A peak corresponding to the molecular weight (174.60). The isotopic pattern for chlorine (M⁺ and M+2 peaks in a ~3:1 ratio) will be a key diagnostic feature.

Applications in Research and Drug Development

Substituted phenetoles are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The specific substitution pattern of this compound makes it a precursor for molecules where fine-tuning of electronic and steric properties is essential.

  • Medicinal Chemistry: The introduction of chlorine and fluorine can enhance the metabolic stability of a drug by blocking sites of oxidation. It can also improve membrane permeability and binding affinity to target proteins.

  • Building Block Synthesis: It can be used in cross-coupling reactions or further functionalization of the aromatic ring to build more complex molecular architectures.

  • Agrochemicals: Halogenated aromatic compounds are a common feature in many modern pesticides and herbicides.

Safety and Handling

Hazard Statement: Based on the precursor 3-Chloro-5-fluorophenol, this compound should be handled with care. It is likely to be harmful if swallowed or in contact with skin and may cause skin and eye irritation.

Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Like other ethers, there is a potential for peroxide formation upon prolonged storage and exposure to air and light. Store in a cool, dark place in a tightly sealed container.

References

An In-depth Technical Guide to 3-Chloro-5-fluorophenetole: Properties, Synthesis, and Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-5-fluorophenetole, a halogenated aromatic ether of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information on its precursor, 3-chloro-5-fluorophenol, with established chemical principles to detail its physical and chemical properties. A thorough description of its synthesis via the Williamson ether synthesis is presented, including a detailed experimental protocol and mechanistic insights. Furthermore, this guide offers predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) based on the analysis of structurally related compounds, providing a valuable resource for the identification and characterization of this compound in a research and development setting.

Introduction

Halogenated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of halogen atoms into a molecular scaffold can significantly modulate its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a substituted phenetole that incorporates both chlorine and fluorine atoms on the aromatic ring. While its direct applications are not extensively documented, its structural motifs are present in various biologically active compounds. This guide aims to provide a detailed theoretical and practical framework for understanding the properties and synthesis of this compound, thereby facilitating its potential use in drug discovery and organic synthesis.

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound and its Precursor

Property3-Chloro-5-fluorophenolThis compound (Predicted)
Molecular Formula C₆H₄ClFOC₈H₈ClFO
Molecular Weight 146.55 g/mol [1][2][3]174.60 g/mol
Appearance Clear colorless to pale yellow liquidColorless to pale yellow liquid
Boiling Point 206.0 ± 20.0 °C (Predicted)[3]> 200 °C
Density 1.408 ± 0.06 g/cm³ (Predicted)[3]~1.3 g/cm³
Solubility Immiscible with water[3]Immiscible in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone)
pKa 8.01 ± 0.10 (Predicted)[3]Not applicable (ether)

Synthesis of this compound

The most direct and efficient method for the preparation of this compound is the Williamson ether synthesis, a classic and widely used reaction in organic chemistry.[1][2] This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[1][2]

Reaction Scheme

The synthesis of this compound from 3-chloro-5-fluorophenol and an ethylating agent, such as ethyl iodide or ethyl bromide, is depicted below.

G phenol 3-Chloro-5-fluorophenol phenoxide Sodium 3-chloro-5-fluorophenoxide phenol->phenoxide + base Base (e.g., NaH, K2CO3) base->phenoxide + phenetole This compound phenoxide->phenetole + ethyl_halide Ethyl Halide (e.g., EtI, EtBr) ethyl_halide->phenetole + salt Salt (e.g., NaI, NaBr)

Figure 1: General reaction scheme for the synthesis of this compound via Williamson ether synthesis.

Detailed Experimental Protocol

This protocol is a generalized procedure based on the principles of the Williamson ether synthesis.[4][5]

Materials:

  • 3-chloro-5-fluorophenol

  • Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Ethyl iodide (EtI) or ethyl bromide (EtBr)

  • Anhydrous acetone or dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-5-fluorophenol (1.0 eq).

  • Solvent and Base Addition: Dissolve the phenol in a suitable anhydrous solvent such as acetone or DMF. Add a base (e.g., anhydrous K₂CO₃, 1.5-2.0 eq, or NaH, 1.1 eq, handled with appropriate care) to the solution.

  • Formation of the Phenoxide: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the corresponding phenoxide. If using NaH, the reaction is typically faster and will show evolution of hydrogen gas.

  • Addition of Ethylating Agent: Slowly add the ethylating agent (ethyl iodide or ethyl bromide, 1.1-1.5 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If DMF was used as the solvent, pour the reaction mixture into water and extract with diethyl ether. If acetone was used, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether.

  • Washing: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel to yield the pure product.

Mechanistic Insights

The Williamson ether synthesis proceeds via an SN2 mechanism.[1][2] The key steps are:

  • Deprotonation: The basic catalyst deprotonates the hydroxyl group of 3-chloro-5-fluorophenol to form a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The phenoxide ion then attacks the electrophilic carbon atom of the ethyl halide in a backside attack, leading to the displacement of the halide leaving group.

G cluster_0 Williamson Ether Synthesis Mechanism A 1. Deprotonation B 2. SN2 Attack A->B Formation of Nucleophilic Phenoxide C Product Formation B->C Displacement of Halide

References

An In-depth Technical Guide to the Safety and Handling of Halogenated Phenyl Ethers: A Case Study using 3-Chloro-5-fluorophenol as a Surrogate for 3-Chloro-5-fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This guide addresses the safety and handling precautions for 3-Chloro-5-fluorophenetole. However, a comprehensive search for a specific Safety Data Sheet (SDS) and detailed toxicological information for this compound did not yield a complete hazard profile. Due to this data scarcity, this document will provide a detailed safety and handling guide for the structurally similar compound, 3-Chloro-5-fluorophenol .

It is imperative to understand that while these compounds share a core halogenated benzene ring, the difference in the functional group—an ethyl ether (-OCH₂CH₃) in phenetole versus a hydroxyl group (-OH) in phenol—can significantly alter the chemical, physical, and toxicological properties. The hydroxyl group in phenol imparts acidic properties and potential for different metabolic pathways compared to the more inert ether group. Therefore, this guide must be used as a preliminary risk assessment tool only. The official Safety Data Sheet (SDS) from your specific supplier is the only authoritative source for safety and handling information for this compound and must be consulted before any handling or use.

Chemical Identification and Physicochemical Properties

A foundational aspect of safe chemical handling is the unambiguous identification of the substance and a clear understanding of its physical properties. These properties dictate storage conditions, potential exposure routes, and appropriate emergency responses.

Property3-Chloro-5-fluorophenol (Surrogate Data)Comments and Implications
Molecular Formula C₆H₄ClFO[1][2]The presence of chlorine and fluorine suggests that hazardous gases (HCl, HF) may be released upon thermal decomposition.[3]
Molecular Weight 146.54 g/mol [1]
CAS Number 202982-70-5[1][2][3]Crucial for unambiguous identification and cross-referencing safety databases.
Appearance Colorless to yellow to brown liquidVisual inspection can indicate purity or degradation.
Boiling Point ~206.0 °C (Predicted)[2]Low volatility at room temperature, but vapor pressure will increase with heating.
Water Solubility Immiscible with water[2][4]Spills will not be diluted by water; this affects cleanup procedures and environmental fate. It is considered toxic to aquatic life.[3][5]
Storage Temperature Room temperature, under inert atmosphere[2]Should be stored in a dry, well-ventilated area.[6]

Hazard Identification and GHS Classification

Understanding the specific hazards is critical for implementing appropriate controls. The Globally Harmonized System (GHS) provides a standardized framework for communicating these hazards. The primary health risks associated with 3-Chloro-5-fluorophenol are acute toxicity and severe corrosivity.

GHS Pictograms (for 3-Chloro-5-fluorophenol):

alt text

Signal Word: Danger [1]

Primary Hazard Statements:

  • H314: Causes severe skin burns and eye damage. [1][2] This is a significant risk, indicating the material is corrosive.

  • H302: Harmful if swallowed. [1][2]

  • H312: Harmful in contact with skin. [1][2]

  • H411: Toxic to aquatic life with long lasting effects. [5]

Expert Analysis of Causality: The hazards presented by halogenated phenols like 3-chloro-5-fluorophenol stem from their ability to readily penetrate skin and mucous membranes, causing cellular damage.[3] The phenolic hydroxyl group can act as a protein denaturant, leading to the observed corrosive effects. Ingestion can cause severe damage to the delicate tissues of the mouth, throat, and stomach.[3] Systemic toxicity can occur following absorption through any route. While this compound lacks the acidic proton of the phenol, the halogenated aromatic system itself carries toxic potential, and it should be treated with a high degree of caution until specific data is available.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach, known as the "Hierarchy of Controls," is essential for minimizing exposure. This framework prioritizes engineering controls and administrative controls over sole reliance on PPE.

HierarchyOfControls cluster_0 Hierarchy of Controls for Safe Handling cluster_1 Specific Controls Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous chemical) Engineering Engineering Controls Administrative Administrative Controls Engineering->Administrative Most Effective FumeHood Chemical Fume Hood Engineering->FumeHood Ventilation Adequate Ventilation Engineering->Ventilation Eyewash Eyewash & Safety Shower Engineering->Eyewash PPE Personal Protective Equipment (PPE) Administrative->PPE Least Effective SOP Standard Operating Procedures (SOPs) Administrative->SOP Training Personnel Training Administrative->Training Gloves Gloves (Nitrile, Neoprene) PPE->Gloves Goggles Chemical Splash Goggles PPE->Goggles LabCoat Lab Coat PPE->LabCoat FaceShield Face Shield (when splashing) PPE->FaceShield

Caption: Hierarchy of controls for handling hazardous chemicals.

Detailed PPE Specifications:

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) that conform to EN 374 standards.[7] It is crucial to inspect gloves before use and dispose of them properly after handling the chemical or if contaminated.

  • Eye and Face Protection: Use chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] When there is a risk of splashing, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: Wear a lab coat to protect clothing and skin.[3] Ensure shoes are closed-toe.

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[3] If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.

Safe Handling, Storage, and Disposal

Adherence to strict protocols for handling, storage, and waste disposal is non-negotiable to ensure laboratory and environmental safety.

Handling Protocol:

  • Preparation: Before starting work, ensure an emergency eyewash station and safety shower are accessible and functional.[6] Confirm availability of a spill kit.

  • Location: Conduct all transfers and manipulations inside a certified chemical fume hood.[3]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the work area.[8]

  • Avoidance: Do not get in eyes, on skin, or on clothing. Do not breathe vapors or mists.[3]

Storage Protocol:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[3][6]

  • Keep away from incompatible materials such as strong oxidizing agents.[9]

  • Containers must be properly labeled with the chemical name and all relevant GHS hazard pictograms and statements.

Disposal Protocol:

  • Chemical waste generators must classify discarded chemicals as hazardous waste.[3]

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]

  • As a halogenated organic compound, it may require segregation into a specific "Halogenated Organic Waste" container. Never dispose of this chemical down the drain.

Emergency Procedures: First Aid and Accidental Release

Rapid and correct response to an emergency can significantly mitigate harm to personnel and the environment.

First Aid Measures:

Exposure RouteProtocolCausality and Rationale
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention. [3]The goal is to physically remove the corrosive substance as quickly as possible to minimize tissue damage. Prolonged flushing is critical.
Skin Contact Take off immediately all contaminated clothing.[5] Wash off immediately with plenty of water for at least 15 minutes.[3] Seek immediate medical attention. Seconds count. Removing contaminated clothing prevents continued exposure. Water flushing dilutes and removes the chemical.
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3] If not breathing, give artificial respiration. Seek immediate medical attention. Moving to fresh air removes the source of exposure. Artificial respiration is provided if the victim's breathing has stopped.
Ingestion Rinse mouth with water.[5] Do NOT induce vomiting. [3] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention. Inducing vomiting can cause the corrosive material to pass through and damage the esophagus a second time.[3]

Accidental Release/Spill Cleanup Protocol:

  • Evacuate: Evacuate personnel to a safe area, keeping people upwind of the spill.[3]

  • Ventilate: Ensure adequate ventilation.

  • Control Ignition: Remove all sources of ignition.

  • Contain: Use a non-combustible absorbent material like sand or earth to contain the spill.

  • Collect: Soak up with inert absorbent material and place it in a suitable, closed, and labeled container for disposal.[3]

  • Decontaminate: Clean the spill area thoroughly.

  • PPE: All personnel involved in the cleanup must wear the full PPE specified in Section 3.

SpillResponse Start Spill Occurs Evacuate Evacuate Area (Upwind) Start->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess SmallSpill Small Spill (Trained Personnel) Assess->SmallSpill Small LargeSpill Large Spill Assess->LargeSpill Large WearPPE Don Full PPE SmallSpill->WearPPE EmergencyServices Call Emergency Services LargeSpill->EmergencyServices Contain Contain Spill (Inert Absorbent) WearPPE->Contain Collect Collect Waste Contain->Collect Dispose Dispose as Hazardous Waste Collect->Dispose Decontaminate Decontaminate Area & Equipment Dispose->Decontaminate End Response Complete Decontaminate->End

Caption: Decision workflow for responding to a chemical spill.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), dry sand, or alcohol-resistant foam.[3][5]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[3]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

References

Navigating the Procurement and Application of 3-Chloro-5-fluorophenetole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Chloro-5-fluorophenetole

This compound, with the molecular formula C₈H₈ClFO, is a substituted phenetole derivative. Its structural features—a chloro and a fluoro group on the aromatic ring—make it a valuable building block in organic synthesis. The specific positioning of these halogens provides distinct electronic properties and steric hindrances that chemists can exploit to achieve targeted molecular architectures. Its primary utility lies in its role as an intermediate for creating more complex molecules, particularly in the synthesis of pharmaceutical agents and functional materials.[1]

Commercial Availability and Procurement Strategy

This compound is readily available from various chemical suppliers, catering to both research and industrial scale needs.[1] Procurement is typically straightforward, with suppliers offering quantities ranging from grams to kilograms.

Table 1: Representative Commercial Suppliers and Typical Specifications

SupplierTypical PurityScaleNotes
Aromsyn Co., Ltd.> 97%Gram to KilogramSpecializes in high-purity halogenated aromatics and offers custom synthesis.[1]
Shanghai FChemicals Technology Co., Ltd.≥ 98%Not SpecifiedFocuses on fluorine-containing materials and process optimization.
Oakwood Products, Inc.Not SpecifiedNot SpecifiedLists the compound as part of its fine chemicals portfolio.
Amerigo ScientificNot SpecifiedSmall Scale (e.g., 0.5g)Positions the compound as a low-molecular-weight fine chemical for R&D.[2]

Procurement Workflow: A robust procurement strategy is critical to ensure timely and quality-consistent supply for research timelines. The process involves more than just placing an order; it requires diligent supplier validation and incoming material verification.

Procurement_Workflow cluster_procurement Phase 1: Procurement cluster_qc Phase 2: Quality Control A Identify Project Needs (Quantity, Purity) B Survey Suppliers (e.g., Aromsyn, FChemicals) A->B C Request Quotes & Lead Times B->C D Supplier Due Diligence (Reputation, Past Performance) C->D E Place Purchase Order D->E F Receive Shipment E->F Material Delivery G Quarantine Material F->G H Request & Review Certificate of Analysis (COA) G->H I Perform In-House QC (e.g., NMR, GC-MS) H->I J Release to Inventory I->J Pass K Reject & Return (If Fails Spec) I->K Fail

Caption: A typical workflow for procuring and validating this compound.

Synthesis and Quality Control

While end-users will typically purchase this compound, understanding its synthesis provides insight into potential impurities. This compound is generally synthesized from its precursor, 3-chloro-5-fluorophenol (CAS 202982-70-5), via Williamson ether synthesis.

Synthetic Precursor: The synthesis of the parent phenol often starts from 1-chloro-3-fluoro-5-methoxybenzene (3-chloro-5-fluoroanisole), which is demethylated using a strong Lewis acid like boron tribromide to yield 3-chloro-5-fluorophenol.[3]

Etherification Step: The resulting phenol is then ethylated, typically using an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base, to form the final phenetole product.

Analytical Verification Protocol: The identity and purity of this compound must be rigorously confirmed before use in sensitive applications. The Certificate of Analysis (COA) provided by the supplier serves as the initial checkpoint, but independent verification is recommended.

Step-by-Step QC Protocol:

  • Documentation Review:

    • Cross-reference the received material's CAS number (289039-42-5) and batch number with the purchase order and the supplier's COA.

    • Examine the COA for reported purity (typically by GC or HPLC) and the analytical methods used.

  • Structural Confirmation (¹H NMR):

    • Prepare a sample by dissolving a small amount of the material in a deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹H NMR spectrum. The expected spectrum for this compound would show characteristic signals for the ethoxy group (a triplet and a quartet) and complex splitting patterns for the three aromatic protons.

    • Rationale: NMR provides an unambiguous confirmation of the molecular structure and can reveal the presence of proton-containing impurities.

  • Purity Assessment (GC-MS):

    • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Inject the sample into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

    • Rationale: GC separates volatile components based on their boiling points and polarity, allowing for the quantification of the main peak area relative to impurity peaks. The MS detector confirms the mass-to-charge ratio of the parent compound (molecular weight ≈ 174.6 g/mol ) and helps identify impurities.

  • Final Approval:

    • If the in-house analytical data aligns with the supplier's COA and meets the required purity specifications for the intended application, release the material from quarantine for use in experiments.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound is realized in its application as a synthetic intermediate. Its precursor, 3-chloro-5-fluorophenol, is a documented intermediate in the synthesis of antagonists for critical therapeutic targets.[3]

Specifically, this structural motif is important in the preparation of:

  • Cannabinoid-1 (CB1) Receptor Antagonists/Inverse Agonists: These compounds have been explored for various therapeutic applications.

  • PGE2 Receptor EP4 Antagonists: These are developed for the treatment of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[3]

The phenetole derivative itself serves as a stable, protected form of the phenol, which can be carried through several synthetic steps before potential de-ethylation, or used to introduce the 3-chloro-5-fluoro-phenoxy moiety into a target molecule. Its use is ideal for coupling reactions where a halogenated aromatic is required.[1]

Safety and Handling

A Material Safety Data Sheet (MSDS) should always be consulted before handling. While a specific MSDS for this compound is available from suppliers upon request, data for the closely related precursor, 3-chloro-5-fluorophenol, indicates standard precautions for handling chemical irritants.[4]

  • Personal Protective Equipment (PPE): Always use safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place away from incompatible materials.

This guide provides a foundational framework for the informed procurement and application of this compound. By integrating rigorous supplier evaluation, in-house quality control, and a clear understanding of its synthetic utility, researchers can effectively leverage this versatile intermediate in their discovery programs.

References

The Strategic Utility of 3-Chloro-5-fluorophenetole in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and agrochemical development, the strategic incorporation of fluorine atoms and specifically substituted aromatic scaffolds is paramount for modulating the physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties of target molecules. 3-Chloro-5-fluorophenetole, also known as 1-chloro-3-ethoxy-5-fluorobenzene, emerges as a valuable and versatile building block. Its unique trifunctional substitution pattern—featuring chloro, fluoro, and ethoxy groups at the 1, 3, and 5 positions of the benzene ring—offers a nuanced platform for molecular elaboration, enabling chemists to introduce specific structural motifs that can enhance biological activity and metabolic stability.

This technical guide provides an in-depth exploration of this compound as a key intermediate, detailing its synthesis, physicochemical properties, and its strategic application in the construction of complex molecular architectures.

Core Attributes of this compound

The utility of this compound as a building block is rooted in the distinct electronic and steric properties conferred by its substituents. The fluorine and chlorine atoms act as powerful electron-withdrawing groups, influencing the reactivity of the aromatic ring and providing sites for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions. The ethoxy group, a moderately activating ortho-, para-director, can influence the regioselectivity of subsequent electrophilic aromatic substitution reactions, while also contributing to the lipophilicity of the molecule.

Table 1: Physicochemical Properties of this compound and its Precursor

Property3-Chloro-5-fluorophenol (Precursor)This compound (Predicted/Observed)
CAS Number 202982-70-5[1][2][3][4][5]Not definitively assigned in searched literature.
Molecular Formula C₆H₄ClFO[1][2][3][4]C₈H₈ClFO
Molecular Weight 146.55 g/mol [1][3][4]174.60 g/mol
Boiling Point 206.0 ± 20.0 °C (Predicted)[3]Data not available in searched literature.
Density 1.408 ± 0.06 g/cm³ (Predicted)[3]Data not available in searched literature.
Physical Form Colorless to Yellow to Brown Liquid[4]Expected to be a liquid at room temperature.

Synthesis of this compound: A Practical Approach

The most direct and industrially scalable route to this compound is via the Williamson ether synthesis, starting from the readily available precursor, 3-chloro-5-fluorophenol. This reaction proceeds through the deprotonation of the phenol to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with an ethylating agent.

Diagram 1: Synthesis Pathway of this compound

Synthesis_Pathway cluster_0 Synthesis of Precursor cluster_1 Williamson Ether Synthesis 3-chloro-5-fluoroanisole 3-Chloro-5-fluoroanisole 3-chloro-5-fluorophenol 3-Chloro-5-fluorophenol 3-chloro-5-fluoroanisole->3-chloro-5-fluorophenol Demethylation BBr3 BBr₃, DCM, -70°C to RT Phenol 3-Chloro-5-fluorophenol Phenetole This compound Phenol->Phenetole Ethylation Base Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetone) EthylatingAgent Ethylating Agent (e.g., Ethyl Iodide, Diethyl Sulfate)

Caption: Synthesis of this compound from its anisole precursor.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the principles of the Williamson ether synthesis.

Materials:

  • 3-Chloro-5-fluorophenol

  • Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Ethyl iodide (C₂H₅I) or Diethyl sulfate ((C₂H₅)₂SO₄)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 3-chloro-5-fluorophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

  • Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Strategic Applications in Multi-step Synthesis

The strategic placement of the chloro, fluoro, and ethoxy groups on the aromatic ring of this compound allows for a variety of subsequent transformations, making it a valuable intermediate in the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries.

Diagram 2: Reactivity and Functionalization of this compound

Reactivity cluster_reactions Potential Transformations Phenetole This compound Metalation Directed Ortho-Metalation (DoM) Phenetole->Metalation ortho to ethoxy CrossCoupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Phenetole->CrossCoupling at C-Cl bond NAS Nucleophilic Aromatic Substitution (SₙAr) Phenetole->NAS activated by F and Cl EAS Electrophilic Aromatic Substitution (EAS) Phenetole->EAS directed by ethoxy

Caption: Potential reaction pathways for this compound.

While specific, publicly available examples of syntheses starting directly from this compound are not abundant in the searched literature, its structural motifs are present in various patented compounds, particularly in the agrochemical sector. The synthesis of such compounds often involves the initial preparation of a substituted phenetole ring system.

For instance, the synthesis of certain picolinic acid herbicides involves the construction of a substituted phenyl-pyrazole moiety. The 3-chloro-5-fluorophenyl group is a key component in some of these structures, and this compound represents a logical precursor for introducing this fragment. The ethoxy group can serve as a stable protecting group for the phenol, which can be deprotected at a later stage if necessary, or it can be a permanent feature of the final molecule, contributing to its desired properties.

Conclusion

This compound is a strategically important building block in organic synthesis, offering a unique combination of reactive sites and modulating groups. Its synthesis from the corresponding phenol is straightforward via the Williamson ether synthesis. While detailed, publicly accessible protocols for its direct application are limited, its structural framework is integral to the design of complex, high-value molecules in the pharmaceutical and agrochemical industries. The principles and protocols outlined in this guide provide a solid foundation for researchers and scientists to effectively utilize this versatile intermediate in their synthetic endeavors.

References

Unlocking New Frontiers: A Technical Guide to the Research Applications of 3-Chloro-5-fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern chemical synthesis, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, into aromatic scaffolds is a cornerstone of innovation across pharmaceuticals, agrochemicals, and materials science. 3-Chloro-5-fluorophenetole, a halogenated aromatic ether, emerges as a molecule of significant interest. While its direct applications are still being explored, its structural motifs suggest a wealth of potential as a versatile building block and intermediate. This guide provides a comprehensive overview of the potential research applications of this compound, grounded in established principles of medicinal chemistry, agrochemical design, and materials science. We will delve into its synthesis, physicochemical properties, and propose detailed experimental workflows for its utilization in these key research areas. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their respective fields.

Introduction: The Strategic Value of Halogenation in Molecular Design

The introduction of halogen atoms into organic molecules can dramatically alter their physical, chemical, and biological properties.[1] Fluorine, the most electronegative element, can enhance metabolic stability, increase binding affinity, and modulate pKa when incorporated into drug candidates.[1][2] Chlorine, on the other hand, can improve potency and influence pharmacokinetic parameters, an effect sometimes referred to as the "magic chloro" effect in medicinal chemistry.[3][4] The combination of these two halogens on a phenetole scaffold in a meta-disubstituted pattern presents a unique electronic and steric profile, making this compound a compelling starting point for novel chemical entities.

This guide will explore the untapped potential of this compound, a derivative of the known synthetic intermediate 3-chloro-5-fluorophenol.[5][6][7][8] We will first discuss its synthesis and key physicochemical properties, followed by an in-depth exploration of its potential applications, complete with hypothetical yet plausible experimental protocols.

Physicochemical Properties and Synthesis of this compound

While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and the known data for its precursor, 3-chloro-5-fluorophenol.

Table 1: Predicted Physicochemical Properties of this compound and Properties of its Precursor.

Property3-Chloro-5-fluorophenol (Precursor)This compound (Predicted)
Molecular Formula C6H4ClFOC8H8ClFO
Molecular Weight 146.55 g/mol [9]174.60 g/mol
Appearance Clear colorless to pale yellow liquid[7]Colorless to pale yellow liquid
Boiling Point ~206 °C (Predicted)[5]> 200 °C
Solubility Immiscible with water[5]Immiscible with water, soluble in common organic solvents
CAS Number 202982-70-5[9]Not assigned
Synthesis of this compound

The most direct and widely used method for the synthesis of phenetoles from phenols is the Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack an ethyl halide.

  • Reaction Setup: To a solution of 3-chloro-5-fluorophenol (1.0 eq) in a polar aprotic solvent such as acetone or DMF in a round-bottom flask, add a suitable base such as potassium carbonate (K2CO3, 1.5 eq).

  • Addition of Ethylating Agent: Stir the mixture at room temperature for 30 minutes. Add ethyl iodide or ethyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to a gentle reflux (around 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude this compound can be further purified by column chromatography on silica gel.

Synthesis phenol 3-Chloro-5-fluorophenol phenoxide Potassium 3-chloro-5-fluorophenoxide phenol->phenoxide K2CO3, Acetone phenetole This compound phenoxide->phenetole Ethyl Iodide

Caption: Synthesis of this compound via Williamson ether synthesis.

Potential Applications in Medicinal Chemistry

The unique substitution pattern of this compound makes it an attractive scaffold for the development of novel therapeutic agents. The chlorine and fluorine atoms can participate in halogen bonding, a significant interaction in drug-receptor binding, and can also block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[3][10][11]

As a Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a substituted aromatic ring that occupies the ATP-binding pocket. The 3-chloro-5-fluoro substitution pattern can be exploited to achieve selective interactions within this pocket. The phenetole moiety can be further functionalized to introduce additional binding elements.

  • Electrophilic Aromatic Substitution: The aromatic ring of this compound can be functionalized via reactions such as nitration, acylation, or halogenation. The directing effects of the existing substituents will guide the position of the new group.

  • Cross-Coupling Reactions: The chlorine atom can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents, such as aryl, heteroaryl, or amine groups.

  • Biological Screening: The synthesized library of derivatives should be screened against a panel of kinases to identify initial hits.

  • Structure-Activity Relationship (SAR) Studies: Based on the screening results, further modifications can be made to optimize potency and selectivity.

Kinase_Inhibitor_Workflow start This compound functionalization Functionalization (e.g., Nitration, Acylation) start->functionalization coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) functionalization->coupling library Library of Derivatives coupling->library screening Kinase Panel Screening library->screening sar SAR Studies & Optimization screening->sar lead Lead Compound sar->lead

Caption: Workflow for developing kinase inhibitors from this compound.

Development of Novel GPCR Modulators

G-protein coupled receptors (GPCRs) are a major class of drug targets. The precursor, 3-chloro-5-fluorophenol, is used in the synthesis of cannabinoid-1 receptor antagonists.[5][6] It is plausible that derivatives of this compound could also modulate the activity of various GPCRs.

  • Friedel-Crafts Acylation: Acylate this compound with a suitable acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) to introduce a ketone functionality.

  • Reduction: Reduce the ketone to a secondary alcohol using a reducing agent like sodium borohydride (NaBH4).

  • Functional Group Interconversion: Convert the alcohol to a leaving group (e.g., mesylate or tosylate) and substitute it with a desired amine to introduce a basic nitrogen, which is a common feature in GPCR ligands.

  • In Vitro Assays: Screen the synthesized compounds in radioligand binding assays and functional assays (e.g., cAMP measurement) for a panel of GPCRs.

Potential Applications in Agrochemicals

Halogenated aromatic compounds are a cornerstone of the agrochemical industry, with many herbicides, insecticides, and fungicides containing these motifs.[12][13][14][15][16] The specific substitution pattern of this compound could lead to the development of novel pesticides with improved efficacy and environmental profiles.

As a Precursor for Novel Herbicides

Many commercial herbicides are ethers. The phenetole moiety of this compound can be a starting point for the synthesis of new herbicidal compounds.

  • Ortho-Lithiation: The ethoxy group can direct ortho-lithiation, allowing for the introduction of a substituent adjacent to it.

  • Introduction of a Pro-herbicidal Moiety: The lithiated intermediate can be reacted with various electrophiles to introduce functionalities known to impart herbicidal activity, such as a carboxylate group or a heterocyclic ring.

  • Greenhouse Screening: The synthesized compounds should be tested for their pre- and post-emergent herbicidal activity against a panel of common weeds and crop species to assess both efficacy and selectivity.

Potential Applications in Materials Science

Fluorinated aromatic compounds are increasingly used in materials science due to their unique properties, including high thermal stability, chemical inertness, and distinct electronic characteristics.[17][18][19][20][21]

Monomer for High-Performance Polymers

The di-halogenated nature of this compound makes it a potential monomer for the synthesis of specialty polymers. For instance, it could undergo nucleophilic aromatic substitution reactions to form poly(aryl ether)s.

  • Activation of the Aromatic Ring: An electron-withdrawing group, such as a sulfone or ketone, would likely need to be introduced onto the ring to facilitate nucleophilic aromatic substitution. This could be achieved through Friedel-Crafts acylation.

  • Polymerization: The activated monomer can be polymerized with a bisphenol under basic conditions to yield a high-molecular-weight poly(aryl ether).

  • Characterization: The resulting polymer should be characterized for its thermal properties (TGA, DSC), mechanical strength, and dielectric constant to evaluate its suitability for applications in electronics or aerospace.

Polymer_Synthesis monomer Activated this compound derivative polymer Poly(aryl ether) monomer->polymer Polymerization bisphenol Bisphenol bisphenol->polymer Polymerization

References

Methodological & Application

Synthesis of 3-Chloro-5-fluorophenetole via Williamson Ether Synthesis: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 3-Chloro-5-fluorophenetole, a key intermediate in pharmaceutical and agrochemical research. The protocol herein details the Williamson ether synthesis, a robust and versatile method for the formation of ethers. This document outlines the reaction mechanism, provides a detailed, step-by-step experimental procedure, discusses safety considerations, and offers insights into reaction optimization and troubleshooting. The intended audience includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a substituted aromatic ether whose structural motif is of significant interest in the development of novel bioactive molecules. The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains a highly effective and widely used method for preparing both symmetrical and unsymmetrical ethers.[1][2][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[1][4][5] In this application, we will focus on the synthesis of this compound by reacting the sodium salt of 3-chloro-5-fluorophenol with an ethylating agent.

The core of this synthesis involves the deprotonation of the phenolic hydroxyl group of 3-chloro-5-fluorophenol to form a more nucleophilic phenoxide ion. This phenoxide then acts as the nucleophile, attacking the electrophilic carbon of an ethyl halide in a classic SN2 fashion. The choice of base, solvent, and ethylating agent is critical for maximizing the yield and minimizing potential side reactions, such as elimination.[1][2][4]

Reaction Mechanism and Workflow

The Williamson ether synthesis is a classic example of an SN2 reaction.[1][4][5] The overall transformation can be broken down into two key steps:

  • Deprotonation: The acidic proton of the hydroxyl group in 3-chloro-5-fluorophenol is abstracted by a base to form the corresponding sodium phenoxide. Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of moderately strong bases like sodium hydroxide or weaker bases like potassium carbonate.[6][7]

  • Nucleophilic Attack: The resulting phenoxide ion, a potent nucleophile, attacks the primary alkyl halide (in this case, iodoethane) in a backside attack.[1] This concerted step results in the formation of the ether bond and the displacement of the halide leaving group.

It is crucial to use a primary alkyl halide to favor the SN2 pathway. Secondary and tertiary alkyl halides are more prone to undergo elimination (E2) reactions in the presence of a strong base, leading to the formation of alkenes as undesired byproducts.[2][4][5]

Logical Workflow Diagram

Williamson_Ether_Synthesis Start Start Materials: 3-Chloro-5-fluorophenol Base (e.g., NaH, K2CO3) Ethyl Halide (e.g., Iodoethane) Solvent (e.g., DMF, Acetonitrile) Deprotonation Step 1: Deprotonation Formation of Sodium 3-chloro-5-fluorophenoxide Start->Deprotonation Add Base SN2_Reaction Step 2: SN2 Reaction Nucleophilic attack of phenoxide on ethyl halide Deprotonation->SN2_Reaction Add Ethyl Halide Workup Step 3: Aqueous Workup Quenching, Extraction, and Washing SN2_Reaction->Workup Reaction Complete Purification Step 4: Purification Column Chromatography or Distillation Workup->Purification Crude Product Product Final Product: This compound Purification->Product Purified Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Chloro-5-fluorophenol≥98%Sigma-AldrichStore in a cool, dry place.
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-AldrichHighly reactive with water. Handle under inert atmosphere.
Iodoethane≥99%, stabilizedFisher ScientificLight-sensitive and a suspected mutagen.[8][9]
Anhydrous Dimethylformamide (DMF)≥99.8%Sigma-AldrichUse a dry, polar aprotic solvent.
Diethyl EtherAnhydrousFisher ScientificFlammable.
Saturated Sodium Bicarbonate SolutionFor washing.
Brine (Saturated NaCl solution)For washing.
Anhydrous Magnesium Sulfate (MgSO₄)For drying.
Silica Gel230-400 meshFor column chromatography.
Hexanes/Ethyl AcetateHPLC GradeFor column chromatography.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen/Argon inlet

  • Septa

  • Syringes and needles

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure

PART A: Reaction Setup and Execution

  • Flask Preparation: Under an inert atmosphere (Nitrogen or Argon), add 3-chloro-5-fluorophenol (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask via syringe to dissolve the phenol. A typical concentration would be around 0.5 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise to the stirred solution. Causality: Adding the base at a low temperature helps to control the exothermic reaction and prevent potential side reactions. The evolution of hydrogen gas will be observed. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add iodoethane (1.1 eq.) dropwise via syringe. Causality: A slight excess of the alkylating agent ensures complete consumption of the phenoxide. Dropwise addition at low temperature helps to manage the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]

PART B: Workup and Purification

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of water to destroy any unreacted sodium hydride.

  • Extraction: Transfer the mixture to a separatory funnel containing diethyl ether and water. Shake the funnel vigorously, venting frequently. Separate the layers. Extract the aqueous layer twice more with diethyl ether.[6]

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[7] Causality: The water wash removes DMF. The bicarbonate wash removes any unreacted phenol. The brine wash removes residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.[7]

Safety and Handling Precautions

  • 3-Chloro-5-fluorophenol: Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.[10][11] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Sodium Hydride: Flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere.

  • Iodoethane: Harmful if swallowed and may cause respiratory irritation. It is a suspected mutagen.[8] Handle with care, avoiding inhalation and skin contact. Keep away from light and heat sources.[12]

  • Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[8][9][11][12][13][14][15]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete deprotonation.Ensure the use of anhydrous solvent and fresh, reactive base. Increase the reaction time for deprotonation.
Incomplete alkylation.Increase the reaction time or temperature (e.g., gentle heating to 50-60 °C). Ensure the alkylating agent is not degraded.
Formation of Side Products Elimination (E2) reaction.This is less likely with a primary halide but can be minimized by maintaining a lower reaction temperature.
C-alkylation of the phenoxide.While O-alkylation is generally favored, C-alkylation can occur. The choice of a polar aprotic solvent like DMF helps to favor O-alkylation.
Difficult Purification Residual starting material.Ensure the bicarbonate wash during workup is thorough to remove unreacted phenol. Optimize chromatography conditions.

Conclusion

The Williamson ether synthesis provides an efficient and reliable method for the preparation of this compound. By carefully controlling the reaction conditions, particularly the choice of base, solvent, and temperature, high yields of the desired product can be achieved. The protocol outlined in this application note is a validated starting point for researchers and can be adapted and optimized for specific laboratory conditions and scales. Adherence to safety protocols is paramount when handling the hazardous reagents involved in this synthesis.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Chloro-5-fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3] This guide provides a detailed protocol and in-depth scientific insights for the Suzuki coupling of a specific and challenging substrate: 3-Chloro-5-fluorophenetole. This substrate is of particular interest in medicinal chemistry due to the prevalence of fluoro- and ethoxy-substituted aryl moieties in bioactive molecules.

The primary challenge in the coupling of this compound lies in the inherent low reactivity of the aryl chloride bond compared to its bromide or iodide counterparts.[4][5] The carbon-chlorine bond is stronger, making the crucial oxidative addition step of the catalytic cycle more difficult.[5] Furthermore, the presence of an electron-donating ethoxy group on the aromatic ring can further deactivate the substrate towards oxidative addition.[6] Overcoming these hurdles requires a carefully optimized catalytic system, including the judicious selection of a palladium source, a highly active ligand, a suitable base, and an appropriate solvent system. This document will guide researchers through these critical choices to achieve successful and high-yielding coupling reactions.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][7]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a palladium(0) complex. This is often the rate-determining step, especially with less reactive aryl chlorides.[1][3] The palladium catalyst inserts itself into the carbon-chlorine bond, forming a palladium(II) intermediate.[1][7]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex.[3] This process is facilitated by a base, which activates the boronic acid, making it more nucleophilic.[8][9]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired carbon-carbon bond of the biaryl product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[7]

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OR')_2 Base PdII_Diaryl Ar-Pd(II)L_n-R Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-R Experimental_Workflow start Start setup Reaction Setup: - this compound - Phenylboronic Acid - K3PO4 start->setup inert Establish Inert Atmosphere (Argon/Nitrogen) setup->inert catalyst Add Catalyst & Ligand (Pd2(dba)3 / SPhos) inert->catalyst solvent Add Degassed Solvents (Dioxane / Water) catalyst->solvent react Heat at 100°C (12-24 hours) solvent->react monitor Monitor Reaction (TLC / GC-MS) react->monitor workup Work-up: - Cool to RT - Dilute with Ether/Water monitor->workup extract Extract with Diethyl Ether workup->extract dry Wash with Brine & Dry (MgSO4) extract->dry purify Filter & Purify (Column Chromatography) dry->purify end End Product purify->end

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloro-5-fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of C-N Bond Formation with Aryl Chlorides

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4] While the amination of aryl bromides and iodides is often straightforward, the use of more abundant and cost-effective aryl chlorides presents a significant challenge due to the strength of the C-Cl bond and the slower rate of oxidative addition to the palladium catalyst.[5][6]

This application note provides a comprehensive guide to the successful Buchwald-Hartwig amination of a challenging, electron-deficient aryl chloride substrate: 3-Chloro-5-fluorophenetole . We will delve into the critical reaction parameters, offering a detailed rationale for the selection of the catalyst, ligand, base, and solvent. The provided protocol is designed to be a robust starting point for researchers in drug development and synthetic chemistry, enabling the efficient synthesis of diverse amine derivatives from this specific substrate.

Understanding the Substrate: this compound

The substrate, this compound, possesses distinct electronic and steric features that must be considered for successful amination. The presence of two electron-withdrawing groups, chlorine and fluorine, deactivates the aromatic ring, making the C-Cl bond more difficult to cleave via oxidative addition. This electronic deficiency necessitates a highly active catalytic system. The ethoxy group (-OEt) is moderately activating through resonance but also introduces some steric bulk in the meta-position, which can influence the approach of the catalyst and the amine.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[1][7][8] Understanding this mechanism is paramount to troubleshooting and optimizing the reaction conditions.

Buchwald_Hartwig_Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Rate-Limiting for Ar-Cl) Pd(0)L->Oxidative_Addition Ar-Cl ArPd(II)(Cl)L Aryl-Pd(II)-Halide Complex Oxidative_Addition->ArPd(II)(Cl)L Amine_Coordination Amine Coordination & Deprotonation ArPd(II)(Cl)L->Amine_Coordination Amine, Base ArPd(II)(NR2)L Aryl-Pd(II)-Amido Complex Amine_Coordination->ArPd(II)(NR2)L Reductive_Elimination Reductive Elimination ArPd(II)(NR2)L->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Aryl Amine Product Reductive_Elimination->Product

Figure 1: A simplified catalytic cycle of the Buchwald-Hartwig amination.

The key steps involve:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond. This is often the rate-determining step for aryl chlorides.[9]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[10][11][12]

  • Reductive Elimination: The C-N bond is formed, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.[5]

Optimizing Reaction Conditions for this compound

The success of the amination of this challenging substrate hinges on the judicious selection of each reaction component.

Catalyst and Ligand Selection: The Key to Activating Aryl Chlorides

For electron-deficient aryl chlorides like this compound, the choice of ligand is critical to promote the challenging oxidative addition step.[5][13] Sterically hindered and electron-rich phosphine ligands are generally the most effective.[1][14]

Ligand GenerationKey Features & Recommendations for this compound
First Generation (e.g., P(o-tol)₃)Generally insufficient for activating aryl chlorides.[3]
Bidentate Phosphines (e.g., BINAP, DPPF)Offer improved stability and activity but may require higher temperatures for aryl chlorides.[1][15]
Bulky Monophosphines (e.g., XPhos, SPhos, RuPhos, BrettPhos)Highly Recommended. These ligands are electron-rich and sterically demanding, which facilitates the oxidative addition of aryl chlorides and promotes reductive elimination.[15][16]
N-Heterocyclic Carbenes (NHCs) An excellent alternative to phosphine ligands, offering high stability and activity for aryl chloride amination.[17][18]

Recommendation: For initial screening, a bulky monophosphine ligand such as XPhos or RuPhos is recommended in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. Alternatively, using a pre-formed palladium precatalyst (e.g., XPhos Pd G3) can offer improved reproducibility and convenience.

The Role of the Base: More Than Just a Proton Scavenger

A strong, non-nucleophilic base is required to deprotonate the amine, facilitating the formation of the key palladium-amido intermediate.[10][11][12] The choice of base can also influence the catalyst's activity and stability.

BaseProperties and Suitability
Sodium tert-butoxide (NaOtBu) Primary Recommendation. A strong, sterically hindered base that is highly effective in Buchwald-Hartwig aminations.[5]
Lithium bis(trimethylsilyl)amide (LHMDS) A strong, non-nucleophilic base that is also a good choice, particularly for sensitive substrates.
Potassium Phosphate (K₃PO₄) A weaker base that can be effective with certain catalyst systems and is often used for coupling with more acidic amines.
Cesium Carbonate (Cs₂CO₃) Another common inorganic base, typically requiring higher reaction temperatures.

Recommendation: Sodium tert-butoxide (NaOtBu) is the recommended base for the amination of this compound due to its high basicity and proven efficacy with challenging aryl chlorides.

Solvent Selection: Influencing Solubility and Reaction Rate

The solvent must be anhydrous and capable of dissolving all reaction components. Aprotic solvents with moderate polarity are generally preferred.[19][20]

SolventCharacteristics
Toluene Primary Recommendation. A non-polar solvent that is widely used and effective for this reaction.
1,4-Dioxane A polar aprotic solvent that is also highly effective but is considered a solvent of high concern due to safety and environmental issues.[2][21]
tert-Butanol (t-BuOH) A protic solvent that can be effective, particularly with certain ligand systems.
Tetrahydrofuran (THF) Generally has a lower boiling point, which may limit the achievable reaction temperature.

Recommendation: Toluene is the recommended solvent for its inertness, appropriate boiling point for thermal reactions, and good solubilizing properties for the reactants and catalyst complex.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure for the amination of this compound with a generic secondary amine (e.g., morpholine). The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

experimental_workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A Charge Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu B Evacuate and backfill with N₂/Ar (3x) A->B C Add this compound, amine, and anhydrous toluene B->C D Heat the reaction mixture (e.g., 100-110 °C) C->D E Monitor reaction progress by TLC or GC-MS D->E F Cool to room temperature and quench with water E->F G Extract with an organic solvent (e.g., EtOAc) F->G H Dry organic layer, concentrate, and purify by column chromatography G->H

Figure 2: A general experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (e.g., morpholine) (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)

  • XPhos (0.024 mmol, 2.4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

  • Oven-dried Schlenk tube with a magnetic stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (11.4 mg, 0.024 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents: Under a positive pressure of inert gas, add anhydrous toluene (5 mL), followed by this compound (174.6 mg, 1.0 mmol) and the amine (e.g., morpholine, 104.5 µL, 1.2 mmol).

  • Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired arylamine product.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Insufficiently active catalyst system.Increase catalyst loading (e.g., to 2 mol% Pd). Screen other bulky monophosphine ligands (e.g., RuPhos, SPhos) or an NHC ligand.
Reaction temperature too low.Increase the reaction temperature (up to the boiling point of the solvent).
Side Product Formation Hydrodehalogenation of the starting material.Ensure strictly anhydrous and oxygen-free conditions. The choice of ligand can also influence this side reaction.
Formation of diarylamine (if a primary amine is used).Adjust the stoichiometry of the primary amine (can be used in slight excess).

Conclusion

The Buchwald-Hartwig amination of this compound is a challenging yet achievable transformation. Success relies on the use of a highly active palladium catalyst system, typically employing a bulky, electron-rich monophosphine ligand, in conjunction with a strong base and an anhydrous aprotic solvent. The protocol and guidelines presented in this application note provide a solid foundation for researchers to efficiently synthesize a wide array of arylamine derivatives from this readily available aryl chloride, thereby facilitating advancements in pharmaceutical and materials science research.

References

"3-Chloro-5-fluorophenetole" as an intermediate for cannabinoid receptor antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: 3-Chloro-5-fluorophenetole as a Key Intermediate for the Synthesis of Novel Cannabinoid Receptor 1 (CB1) Antagonists

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting the Endocannabinoid System Beyond Rimonabant

The endocannabinoid system (ECS) is a critical signaling network that modulates numerous physiological processes, including energy homeostasis, appetite, pain, and mood.[1][2] The cannabinoid receptor 1 (CB1), a G-protein coupled receptor highly expressed in the central nervous system (CNS) and various peripheral tissues, is a key component of this system.[3][4] Antagonism of the CB1 receptor emerged as a promising therapeutic strategy for treating obesity and related metabolic disorders, culminating in the development of Rimonabant, the first-in-class CB1 antagonist.[1][5]

However, Rimonabant was withdrawn from the market due to severe psychiatric side effects, such as anxiety and depression, stemming from its action on CB1 receptors in the brain.[3][6] This setback did not diminish the therapeutic potential of targeting peripheral CB1 receptors. Instead, it ignited a focused search for a new generation of antagonists with improved safety profiles, particularly peripherally restricted compounds that do not cross the blood-brain barrier.[6][7][8] This has led to the exploration of novel chemical scaffolds and substitution patterns designed to optimize potency, selectivity, and pharmacokinetic properties.

This application note details the synthesis and utility of This compound and its precursor, 3-Chloro-5-fluorophenol , as strategic intermediates in the development of next-generation CB1 receptor antagonists. We provide a scientific rationale for the use of the 3-chloro-5-fluorophenyl moiety, detailed synthetic protocols, and methods for biological evaluation.

Scientific Rationale: The Advantage of the 3-Chloro-5-fluorophenyl Moiety

The design of potent and selective receptor antagonists hinges on fine-tuning the steric and electronic interactions between the ligand and the receptor's binding pocket. The structure-activity relationship (SAR) of CB1 antagonists is well-documented, particularly for diarylpyrazole derivatives, where aryl substituents play a crucial role in defining affinity and efficacy.[1][2][5]

The choice of the 3-chloro-5-fluorophenyl group is a deliberate strategy to impart specific, advantageous properties to a lead compound:

  • Electronic Modulation: Both chlorine and fluorine are electron-withdrawing halogens. Their placement at the meta-positions of the phenyl ring significantly lowers the electron density of the aromatic system. This modification can influence the molecule's interaction with polar residues in the CB1 binding pocket and can also render adjacent positions less susceptible to oxidative metabolism, potentially increasing the compound's half-life.

  • Enhanced Lipophilicity and Metabolic Stability: The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[9] Fluorine's high electronegativity and small size can lead to more favorable interactions at the binding site and block common sites of metabolic attack without adding significant steric bulk.

  • Fine-Tuning for Peripheral Selectivity: Achieving peripheral restriction is a key goal in modern CB1 antagonist design.[6][7] While not a direct driver of peripheral action, the specific electronic and conformational properties imparted by the 3-chloro-5-fluoro substitution can be combined with other structural features (e.g., increased polar surface area) to limit blood-brain barrier penetration.[6]

By serving as a core structural unit, the phenetole or phenol derived from this substitution pattern allows for the construction of novel diaryl ether or related scaffolds that diverge from the classic diarylpyrazole template of Rimonabant.

Synthesis of the Key Intermediate: this compound

The synthesis is a two-step process starting from a commercially available precursor. First, the phenol is generated, which is then ethylated to yield the target phenetole.

Protocol 2.1: Synthesis of 3-Chloro-5-fluorophenol

This protocol is adapted from a standard demethylation procedure of the corresponding anisole using boron tribromide, a powerful Lewis acid for cleaving aryl ethers.

Workflow Diagram: Synthesis of 3-Chloro-5-fluorophenol

start 3-Chloro-5-fluoroanisole in Dichloromethane (DCM) step1 Cool to -78 °C (Argon Atmosphere) start->step1 step2 Slowly add Boron Tribromide (BBr3) (2.0 eq.) step1->step2 step3 Warm to Room Temperature (Stir for 2-4 hours) step2->step3 step4 Quench with Saturated NaHCO3 (Adjust pH to ~6-7) step3->step4 step5 Extract with DCM step4->step5 step6 Wash with Brine, Dry (Na2SO4), and Concentrate step5->step6 end_node 3-Chloro-5-fluorophenol (Yellow Oil) step6->end_node

Caption: Synthetic workflow for the demethylation of 3-chloro-5-fluoroanisole.

Step-by-Step Protocol:

  • Reaction Setup: Under an inert argon atmosphere, dissolve 3-chloro-5-fluoroanisole (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 5 mL per gram of starting material).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add boron tribromide (2.0 eq., either neat or as a 1M solution in DCM) dropwise to the stirred solution. Maintain the temperature below -70 °C during addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully cool the mixture to 0 °C and quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases and the pH of the aqueous layer is approximately 6-7.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Work-up: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-chloro-5-fluorophenol as a yellow oil. The product can be purified further by column chromatography if necessary.

Protocol 2.2: Synthesis of this compound via Williamson Ether Synthesis

This classic Sₙ2 reaction involves the deprotonation of the phenol to form a nucleophilic phenoxide, which then displaces a halide from an ethylating agent.[10][11][12][13][14]

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 3-chloro-5-fluorophenol (1.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF (approx. 10 mL per gram of phenol), add a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Ethylating Agent Addition: Add ethyl iodide or ethyl bromide (1.2-1.5 eq.) to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature or heat gently (50-60 °C) for 4-12 hours. Monitor the reaction by TLC until the starting phenol is consumed.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a water-immiscible solvent like ethyl acetate. Wash the organic solution sequentially with water, 1M NaOH solution (to remove any unreacted phenol), and saturated brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Table 1: Physicochemical Properties of Intermediates

CompoundFormulaMol. Weight ( g/mol )AppearanceCAS Number
3-Chloro-5-fluorophenolC₆H₄ClFO146.55Colorless to yellow liquid/oil202982-70-5[15]
This compoundC₈H₈ClFO174.60Colorless oil (Predicted)N/A

Application: Synthesis of a Representative Diaryl Ether CB1 Antagonist

The synthesized 3-chloro-5-fluorophenol is a versatile building block for creating diaryl ether linkages, a scaffold present in some classes of CB1 modulators.[16] The following is a representative protocol for coupling the phenol with a suitable aromatic partner via a nucleophilic aromatic substitution (SₙAr) reaction.

Reaction Scheme: Diaryl Ether Synthesis

R1 3-Chloro-5-fluorophenol plus + R1->plus R2 Activated Aryl Halide (e.g., 2,4-dinitrofluorobenzene) arrow K2CO3, DMF Heat R2->arrow P Diaryl Ether Product plus->R2 arrow->P

Caption: General scheme for SₙAr coupling to form a diaryl ether.

Protocol 3.1: SₙAr Coupling to Form a Diaryl Ether
  • Deprotonation: In a flask under an argon atmosphere, dissolve 3-chloro-5-fluorophenol (1.0 eq.) in anhydrous DMF. Add potassium carbonate (K₂CO₃, 2.0 eq.) or a stronger base like sodium hydride (NaH, 1.1 eq., use with caution) and stir for 30 minutes at room temperature to form the phenoxide.

  • Coupling: Add the activated aryl halide partner (e.g., a nitro-substituted fluorobenzene, 1.0 eq.) to the mixture.

  • Reaction: Heat the reaction to 80-120 °C and stir for 6-24 hours. The reaction must be monitored carefully by TLC or LC-MS.

  • Quenching & Extraction: Cool the reaction to room temperature and pour it into ice-water. Extract the product with ethyl acetate or another suitable organic solvent three times.

  • Work-up and Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography to yield the final diaryl ether antagonist.

In Vitro Biological Evaluation Protocols

Once the final compound is synthesized and purified, its activity at the CB1 receptor must be determined. This involves a primary binding assay to measure affinity and a secondary functional assay to confirm antagonism.

Protocol 4.1: CB1 Receptor Competitive Binding Assay

This assay determines the affinity (Kᵢ) of the synthesized compound for the CB1 receptor by measuring its ability to displace a known high-affinity radioligand.

Workflow Diagram: CB1 Binding Assay

prep Prepare CB1-expressing cell membranes incubate Incubate Membranes with: - Radioligand ([3H]SR141716A) - Test Compound (serial dilutions) prep->incubate separate Separate bound from free ligand (Rapid vacuum filtration) incubate->separate quantify Quantify bound radioactivity (Liquid scintillation counting) separate->quantify analyze Analyze Data: - IC50 determination - Kᵢ calculation (Cheng-Prusoff) quantify->analyze result Binding Affinity (Kᵢ) analyze->result

References

Application Notes & Protocols: Synthesis of PGE2 Receptor Antagonists Utilizing 3-Chloro-5-fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of Prostaglandin E2 (PGE2) receptor antagonists, focusing on the strategic use of 3-Chloro-5-fluorophenetole as a key starting material. Prostaglandin E2 receptor 4 (EP4) is a high-value target for therapeutic intervention in a range of pathologies, including inflammation, pain, and oncology.[1][2][3] The protocols herein are designed to provide both practical, step-by-step instructions and a deep understanding of the underlying chemical principles, empowering researchers to synthesize and explore novel EP4 antagonists. We will use the synthesis of a precursor to Grapiprant, a selective EP4 antagonist, as a guiding example.[1][4]

Introduction: The Therapeutic Promise of EP4 Receptor Antagonism

Prostaglandin E2 (PGE2) is a lipid mediator that plays a pivotal role in numerous physiological and pathological processes.[1][5] Its effects are transduced by a family of four G-protein-coupled receptors: EP1, EP2, EP3, and EP4.[6] Of these, the EP4 receptor has garnered significant attention in drug discovery. Activation of the EP4 receptor is linked to inflammation, angiogenesis, and tumor progression.[1][5][7] Consequently, selective antagonists of the EP4 receptor are a promising class of therapeutics for conditions such as osteoarthritis, inflammatory pain, and certain cancers.[2][8]

Grapiprant (marketed for veterinary use) is a notable example of a selective EP4 antagonist that provides pain relief without the side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.[1][2] The synthesis of Grapiprant and related molecules often relies on key structural motifs, where a substituted aromatic ether linkage is crucial for activity. This is where this compound and its derivatives become critical building blocks.

PGE2 Signaling Pathway via EP4 Receptor

The following diagram illustrates the canonical signaling pathway initiated by PGE2 binding to the EP4 receptor, leading to downstream cellular responses. Antagonists physically block this initial binding event.

PGE2_EP4_Pathway cluster_membrane Cell Membrane EP4 EP4 Receptor AC Adenylate Cyclase EP4->AC Activates PGE2 PGE2 PGE2->EP4 Binds & Activates Antagonist EP4 Antagonist (e.g., Grapiprant) Antagonist->EP4 Binds & Blocks cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Gene Gene Expression (Inflammation, Proliferation) CREB->Gene

Caption: PGE2 signaling through the EP4 receptor leading to gene transcription.

The Strategic Importance of this compound

The 3-chloro-5-fluoro substitution pattern on the phenoxy ring is a common feature in a class of potent EP4 antagonists. This specific halogenation pattern influences the molecule's electronic properties and binding affinity to the receptor. While many synthetic routes may start with the corresponding phenol (3-Chloro-5-fluorophenol), the phenetole (ethyl ether) is a readily available and stable starting material.

The first critical step in utilizing this compound is its conversion to the nucleophilic phenol, which can then be coupled with an appropriate electrophile.

Protocol 1: O-Deethylation of this compound to 3-Chloro-5-fluorophenol

This protocol describes the cleavage of the ethyl ether to yield the essential phenol intermediate. This is a standard procedure for cleaving aryl ethers.

Rationale: Boron tribromide (BBr₃) is a powerful Lewis acid that effectively removes alkyl groups from aryl ethers at low temperatures. The reaction proceeds via the formation of a complex between the ether oxygen and the boron atom, followed by nucleophilic attack by the bromide ion on the ethyl group.

Reagent/ParameterValue/DescriptionPurpose
Starting MaterialThis compoundAryl ether precursor
ReagentBoron tribromide (BBr₃), 1M in DCMEther cleavage agent
SolventDichloromethane (DCM), anhydrousInert reaction medium
Temperature-78 °C to Room TemperatureControls reaction rate and selectivity
WorkupSaturated Sodium Bicarbonate (aq.)Neutralizes excess BBr₃ and acid
PurificationColumn ChromatographyIsolates the pure phenol product

Step-by-Step Methodology:

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1M solution of boron tribromide in DCM (1.2 eq) dropwise via a syringe, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 3-chloro-5-fluorophenol as a yellow oil.[4]

Core Synthesis: Building the Aryloxy-Arylcarboxamide Backbone

With the 3-chloro-5-fluorophenol in hand, the next crucial step is the formation of the ether linkage that forms the core of many EP4 antagonists. This is typically achieved via a Williamson ether synthesis.[9][10][11]

Protocol 2: Williamson Ether Synthesis to Form a Key Intermediate

This protocol details the coupling of 3-chloro-5-fluorophenol with a suitable alkyl halide to construct the central ether bond. For our Grapiprant precursor example, the electrophile would be a derivative of methyl 4-(bromomethyl)benzoate.

Rationale: The Williamson ether synthesis is a classic Sₙ2 reaction where a deprotonated alcohol (a phenoxide in this case) acts as a nucleophile, attacking an alkyl halide and displacing the halide leaving group.[9][11] A moderately strong base like potassium carbonate is sufficient to deprotonate the acidic phenol, and a polar aprotic solvent like DMF facilitates the Sₙ2 reaction.

Reagent/ParameterValue/DescriptionPurpose
Nucleophile3-Chloro-5-fluorophenolThe 'O' atom becomes the ether oxygen
ElectrophileMethyl 4-(bromomethyl)benzoateProvides the rest of the molecular scaffold
BasePotassium Carbonate (K₂CO₃), anhydrousDeprotonates the phenol to form the phenoxide
SolventN,N-Dimethylformamide (DMF), anhydrousPolar aprotic solvent for Sₙ2 reaction
Temperature60-80 °CProvides activation energy for the reaction
PurificationRecrystallization or Column ChromatographyIsolates the pure ether product

Step-by-Step Methodology:

  • Setup: To a round-bottom flask, add 3-chloro-5-fluorophenol (1.0 eq), methyl 4-(bromomethyl)benzoate (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a suspension with a concentration of approximately 0.5-1.0 M with respect to the phenol.

  • Heating: Heat the reaction mixture to 70 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting phenol is consumed (typically 4-6 hours).

  • Workup: Cool the mixture to room temperature and pour it into ice-water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water, then with a small amount of cold diethyl ether or hexane to remove non-polar impurities.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography if necessary to yield the desired product, methyl 4-((3-chloro-5-fluorophenoxy)methyl)benzoate.

Overall Synthetic Workflow

The following diagram outlines the general synthetic strategy from the starting phenetole to the final class of EP4 antagonists.

Synthesis_Workflow Start This compound Phenol 3-Chloro-5-fluorophenol (Key Intermediate) Start->Phenol Protocol 1: O-Deethylation Ether Aryloxy-Arylcarboxylate Intermediate Phenol->Ether Protocol 2: Williamson Ether Synthesis Final Final EP4 Antagonist (e.g., Grapiprant) Ether->Final Further Steps: (e.g., Amide formation, Heterocycle synthesis, Sulfonylurea coupling)

Caption: General synthetic workflow for EP4 antagonists.

Characterization and Quality Control

Trustworthiness through Validation: Each step of the synthesis must be validated to ensure the identity and purity of the intermediates and the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of each intermediate. For example, in Protocol 1, the disappearance of the ethyl group signals and the appearance of a broad phenolic -OH peak in the ¹H NMR spectrum confirms the conversion.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the final compound and intermediates. A well-developed method can also be used to detect and quantify any regioisomeric impurities that may arise from the synthesis of the starting materials.[12]

Conclusion

The synthetic pathway detailed in these application notes, starting from this compound, represents a robust and logical approach to generating valuable PGE2 EP4 receptor antagonists. By first converting the phenetole to the key phenol intermediate, researchers can leverage well-established methodologies like the Williamson ether synthesis to construct the core of these therapeutically important molecules. The provided protocols, grounded in established chemical principles and supported by the scientific literature, offer a reliable framework for drug discovery and development in this promising area of medicinal chemistry.

References

Application Note: Comprehensive Structural Elucidation of 3-Chloro-5-fluorophenetole using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge

3-Chloro-5-fluorophenetole is a substituted aromatic ether. Its precursors, such as 3-chloro-5-fluorophenol, are utilized as intermediates in the synthesis of biologically active molecules, including antagonists for cannabinoid and PGE2 receptors.[1][2] The precise characterization of such intermediates is critical to ensure the integrity of the final products in a research or drug development pipeline. The presence of multiple functional groups—an ether, and two different halogens on an aromatic ring—requires a multi-faceted analytical approach for unequivocal structure confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail about the carbon-hydrogen framework and the chemical environment of specific nuclei like ¹⁹F.[3][4] Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC), offers precise molecular weight information and reveals structural details through predictable fragmentation patterns.[5] This application note details the integrated use of these techniques to provide a complete analytical profile of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and electronic environment.

Rationale for Experimental Design

The choice of experiments and parameters is dictated by the molecule's structure.

  • ¹H NMR is used to identify the number of unique proton environments, their integration (relative number of protons), and their connectivity through spin-spin coupling.

  • ¹³C NMR reveals the number of unique carbon environments. Proton-decoupled spectra provide simple singlet peaks for each carbon, while techniques like DEPT can distinguish between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR is highly specific and sensitive for the fluorine atom.[3] Its wide chemical shift range and coupling to nearby protons (¹H-¹⁹F coupling) provide crucial confirmation of the fluorine's position on the aromatic ring.[4]

Protocol: NMR Sample Preparation

A well-prepared sample is fundamental to acquiring high-quality NMR data. The goal is a homogeneous solution free of particulate matter and paramagnetic impurities.[6][7]

Materials:

  • This compound (5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[8][9]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal Standard (e.g., Tetramethylsilane, TMS)

  • High-quality 5 mm NMR tube and cap

  • Glass Pasteur pipette and vial

Procedure:

  • Weighing: Accurately weigh the required amount of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ containing 0.03% v/v TMS) to the vial.[6][10] Chloroform-d is an excellent choice for many organic compounds due to its dissolving power and the convenient chemical shift reference of its residual protium signal (δ 7.26 ppm).[6]

  • Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If solids persist, the solution must be filtered. A Pasteur pipette with a small cotton wool plug is effective for this purpose.[7][11]

  • Transfer: Carefully transfer the clear solution into the NMR tube using the Pasteur pipette. Ensure a sample depth of at least 4-5 cm.[10]

  • Capping and Cleaning: Securely cap the NMR tube. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants before inserting it into the spectrometer.[11]

Data Acquisition & Interpretation

The ¹H NMR spectrum provides information on the ethyl and aromatic protons.

  • Predicted Spectrum & Interpretation:

    • Ethyl Group: The ethoxy group will present as two distinct signals: a quartet around δ 4.0 ppm for the two methylene protons (-OCH₂-), coupled to the three methyl protons, and a triplet around δ 1.4 ppm for the three methyl protons (-CH₃), coupled to the two methylene protons. This classic pattern is highly indicative of an ethyl group attached to an electronegative atom.[12]

    • Aromatic Region: Three signals are expected in the aromatic region (typically δ 6.5-7.5 ppm).[13] Due to the substitution pattern, each aromatic proton is in a unique chemical environment. Their splitting patterns will be complex due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

Predicted ¹H NMR Data (in CDCl₃)
Assignment Predicted δ (ppm) Multiplicity Integration Coupling Constants (J) in Hz
-O-CH₂-CH₃~1.4Triplet (t)3H³JHH ≈ 7.0
-O-CH₂-CH₃~4.0Quartet (q)2H³JHH ≈ 7.0
Ar-H~6.5-6.8Multiplet (m)3HH-H and H-F coupling

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

  • Predicted Spectrum & Interpretation:

    • Ethyl Group: Two signals in the upfield region: ~δ 64 ppm for the methylene carbon (-OCH₂-) and ~δ 15 ppm for the methyl carbon (-CH₃).

    • Aromatic Region: Six signals between δ 110-165 ppm. The carbon directly bonded to fluorine (C-F) will appear as a doublet with a large coupling constant (¹JCF ≈ 240-250 Hz). The carbon bonded to chlorine (C-Cl) will be observed around δ 135 ppm, and the carbon bonded to the oxygen (C-O) will be the most downfield, around δ 160 ppm.

Predicted ¹³C NMR Data (in CDCl₃)
Assignment Predicted δ (ppm)
-O-CH₂-C H₃~15
-O-C H₂-CH₃~64
Aromatic C-H~102 - 115
Aromatic C-H~102 - 115
Aromatic C-H~131
Aromatic C-Cl~135
Aromatic C-F~163 (doublet, ¹JCF ≈ 245 Hz)
Aromatic C-O~160

The ¹⁹F NMR spectrum is a simple yet powerful confirmation of the fluorine's environment.

  • Predicted Spectrum & Interpretation:

    • A single signal is expected for the fluorine atom. Its chemical shift will be in the typical range for an aromatic fluorine, approximately -108 to -115 ppm relative to CFCl₃.[3][14]

    • This signal will be split into a multiplet (likely a doublet of doublets of doublets or a triplet of doublets) due to coupling with the two ortho-protons and the one meta-proton.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation weigh Weigh Sample (5-50 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Filter & Transfer to NMR Tube dissolve->transfer H1_NMR Acquire ¹H NMR transfer->H1_NMR Insert into Spectrometer C13_NMR Acquire ¹³C NMR transfer->C13_NMR Insert into Spectrometer F19_NMR Acquire ¹⁹F NMR transfer->F19_NMR Insert into Spectrometer interpret_H1 Analyze δ, Integration, & Coupling (H-H, H-F) H1_NMR->interpret_H1 interpret_C13 Analyze δ & C-F Coupling C13_NMR->interpret_C13 interpret_F19 Analyze δ & F-H Coupling F19_NMR->interpret_F19 structure Confirm Structure of This compound interpret_H1->structure Correlate Data interpret_C13->structure Correlate Data interpret_F19->structure Correlate Data

Caption: Workflow for the NMR analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the ideal technique for analyzing volatile and semi-volatile organic compounds. It separates the compound from any potential impurities before providing its molecular weight and fragmentation data.

Protocol: GC-MS Sample Preparation and Analysis

Materials:

  • This compound stock solution

  • Volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate)

  • 2 mL GC autosampler vial with cap

Procedure:

  • Dilution: Prepare a dilute solution of the compound at a concentration of approximately 10-100 µg/mL in a suitable volatile solvent.[15]

  • Transfer: Transfer the solution to a GC vial.

  • Analysis: Inject 1 µL of the sample into the GC-MS system.

Suggested GC-MS Parameters:

  • GC System:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

Data Interpretation: Mass Spectrum and Fragmentation

The mass spectrum provides two key pieces of information: the molecular weight from the molecular ion peak and structural clues from the fragmentation pattern.

  • Molecular Ion (M⁺): The molecular formula is C₈H₈ClFO. The key feature to look for is the isotopic pattern of chlorine. There will be two molecular ion peaks: one for the ³⁵Cl isotope (M⁺) and one for the ³⁷Cl isotope (M+2). The relative abundance of these peaks will be approximately 3:1, which is a definitive indicator of the presence of one chlorine atom.

    • M⁺ (C₈H₈³⁵ClFO): m/z ≈ 174.03

    • M+2 (C₈H₈³⁷ClFO): m/z ≈ 176.03

  • Key Fragmentation Pathways: Aromatic ethers undergo characteristic fragmentations under EI conditions.[16] The primary fragmentations involve the ether linkage.

Predicted Mass Spectrometry Fragments
m/z (for ³⁵Cl) Predicted Lost Fragment Identity of Fragment Ion
174-Molecular Ion [M]⁺
146C₂H₄ (Ethene)[3-chloro-5-fluorophenol]⁺
145C₂H₅ (Ethyl radical)[3-chloro-5-fluorophenoxy]⁺
131CO, then CH₃[Chlorofluorocyclopentadienyl]⁺
129OCH₂CH₃ (Ethoxy radical)[3-chloro-5-fluorophenyl]⁺

The most significant fragmentation is often the loss of an alkene (ethene, C₂H₄) via rearrangement, which results in the formation of the corresponding phenol radical cation (m/z 146). This is a highly stable and therefore often abundant fragment.

Predicted EI-MS Fragmentation Pathway

Fragmentation_Pathway M [C₈H₈ClFO]⁺˙ m/z = 174/176 F1 [C₆H₄ClFO]⁺˙ m/z = 146/148 M->F1 - C₂H₄ F2 [C₆H₄ClFO]⁺ m/z = 145/147 M->F2 - •C₂H₅ F3 [C₆H₄ClF]⁺ m/z = 129/131 M->F3 - •OC₂H₅

Caption: Key fragmentation pathways for this compound in EI-MS.

Conclusion

The structural elucidation of this compound is robustly achieved through the synergistic application of NMR spectroscopy and mass spectrometry. ¹H, ¹³C, and ¹⁹F NMR analyses provide a detailed map of the molecule's covalent framework and the specific electronic environments of the nuclei, confirming the substitution pattern on the aromatic ring. GC-MS corroborates this structure by providing a definitive molecular weight, confirming the presence of a single chlorine atom through its isotopic signature, and displaying a fragmentation pattern consistent with the proposed aromatic ether structure. Together, these protocols constitute a self-validating system for the comprehensive characterization of this and similar halogenated organic molecules, ensuring high confidence in material identity for researchers and drug development professionals.

References

Application Note & Protocols: The Strategic Incorporation of 3-Chloro-5-fluorophenetole in the Synthesis of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Fluorinated Phenetole Scaffold

In the landscape of medicinal chemistry and drug discovery, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. The introduction of halogens, such as chlorine and fluorine, into a lead compound can profoundly influence its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] 3-Chloro-5-fluorophenetole (1-chloro-3-ethoxy-5-fluorobenzene) is an emerging building block that combines these features within a phenetole (ethyl phenyl ether) framework. While its direct applications are not yet widely documented, its structural motifs are present in various bioactive molecules, positioning it as a key intermediate for future drug development.[3] This guide provides a comprehensive overview of the synthesis of this compound and elucidates its potential application in the synthesis of a novel kinase inhibitor, herein designated as "Phenetoclib," for research purposes.

The presence of both chlorine and fluorine on the phenyl ring offers a unique electronic profile that can modulate pKa, improve membrane permeability, and block metabolic oxidation. The ethoxy group provides a point of structural diversity and can influence the molecule's conformation and solubility. This application note will detail the synthesis of this valuable intermediate and a hypothetical bioactive molecule derived from it, providing researchers with the foundational knowledge to explore its utility in their own drug discovery programs.

Part 1: Synthesis of the Key Intermediate: this compound

The most direct and efficient route to this compound is the Williamson ether synthesis, a robust and widely used method for preparing ethers.[4][5][6] This reaction proceeds via an SN2 mechanism, where the alkoxide ion of a phenol acts as a nucleophile, attacking an electrophilic alkyl halide.[4][6] In this case, the synthesis commences with the commercially available 3-Chloro-5-fluorophenol.

Protocol 1: Williamson Ether Synthesis of this compound

Objective: To synthesize this compound from 3-Chloro-5-fluorophenol and iodoethane.

Materials:

  • 3-Chloro-5-fluorophenol (CAS: 202982-70-5)[7][8][9]

  • Iodoethane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Experimental Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Chloro-5-fluorophenol (10.0 g, 68.2 mmol).

  • Addition of Reagents: Add anhydrous potassium carbonate (18.8 g, 136.4 mmol) and 150 mL of anhydrous acetone.

  • Alkylation: To the stirring suspension, add iodoethane (8.2 mL, 102.3 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated aqueous NaHCO₃ solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Expected Yield and Characterization:

CompoundMolecular FormulaMolecular WeightPhysical FormExpected Yield
This compoundC₈H₈ClFO174.60 g/mol Colorless to pale yellow oil85-95%

The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizing the Synthesis Workflow:

G cluster_start Starting Materials cluster_workup Workup & Purification start1 3-Chloro-5-fluorophenol reaction Williamson Ether Synthesis (Reflux, 12-16h) start1->reaction start2 Iodoethane start2->reaction start3 K₂CO₃, Acetone start3->reaction workup1 Filtration reaction->workup1 workup2 Solvent Removal workup1->workup2 workup3 Extraction (Et₂O, NaHCO₃, Brine) workup2->workup3 workup4 Drying & Concentration workup3->workup4 purification Vacuum Distillation or Column Chromatography workup4->purification product This compound purification->product G A This compound B Intermediate 1 (Nitration Product) A->B HNO₃, H₂SO₄ C Intermediate 2 (Aniline Derivative) B->C Fe, NH₄Cl D Intermediate 3 (Amide) C->D Acryloyl chloride, Et₃N E Phenetoclib (Final Product) D->E 2-aminopyrimidine, Pd catalyst

References

Application Notes and Protocols for Cross-Coupling Reactions Involving 3-Chloro-5-fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Chloro-5-fluorophenetole in Synthesis

This compound is a halogenated aromatic compound with significant potential as a building block in the synthesis of complex organic molecules. Its unique substitution pattern—featuring a chloro group for cross-coupling, a fluoro group for modulating electronic properties and metabolic stability, and a phenetole moiety—makes it a valuable intermediate for researchers in drug discovery and materials science.[1][2] The pyridine core, a related heterocyclic structure, is a common motif in many approved drugs, and its substitution pattern can significantly influence pharmacological activity.[3] While specific FDA-approved drugs containing the this compound scaffold are not prominently documented, its structural motifs are present in various bioactive molecules.[3]

The presence of a chlorine atom, while rendering the molecule more cost-effective than its bromo or iodo counterparts, presents a distinct challenge for activation in palladium-catalyzed cross-coupling reactions.[4] The strength of the C-Cl bond necessitates the use of highly active catalytic systems, typically employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the initial oxidative addition step, which is often rate-limiting in the catalytic cycle.[5][6]

These application notes provide a comprehensive guide for researchers, offering detailed, field-proven protocols for three major classes of palladium-catalyzed cross-coupling reactions involving this compound: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols are based on established methodologies for structurally similar and electronically demanding aryl chlorides and are intended to serve as a robust starting point for reaction optimization.[7][8]

The Palladium Catalytic Cycle: A Universal Mechanism

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[5][6] These reactions generally proceed through a common catalytic cycle involving three key elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) complex. This is often the most challenging step for aryl chlorides.[9]

  • Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron reagent, an alkyne, or an amine) displaces the halide on the palladium center.[6][9]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[5][6]

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl Ar-Pd(II)L_n-Cl OxAdd->PdII_Aryl Transmetalation Transmetalation / Amine Coordination PdII_Aryl->Transmetalation R-M / R-NH2 PdII_Coupling Ar-Pd(II)L_n-R Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Ar-R Product Coupled Product (Ar-R) RedElim->Product Reactant1 This compound (Ar-Cl) Reactant1->OxAdd Reactant2 Coupling Partner (R-M or R-NH2) Reactant2->Transmetalation caption General Palladium Catalytic Cycle.

Caption: General Palladium Catalytic Cycle.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide.[10] For a substrate like this compound, the choice of a highly active catalyst system is paramount for achieving good yields.[4][7] Bulky, electron-rich phosphine ligands such as SPhos or XPhos are often employed to promote the challenging oxidative addition of the aryl chloride.[7]

Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol describes a general procedure for the coupling of this compound with a representative arylboronic acid.

Materials & Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥97%VariesStarting material
Arylboronic Acid≥95%VariesCoupling partner
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeVariesPalladium precursor
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Ligand GradeVariesBulky phosphine ligand
Potassium Phosphate (K₃PO₄)Anhydrous, ≥98%VariesBase
1,4-DioxaneAnhydrous, ≥99.8%VariesSolvent
Degassed WaterN/AIn-houseCo-solvent
Ethyl AcetateACS GradeVariesFor workup
BrineSaturated NaCl(aq)In-houseFor workup
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVariesDrying agent
Silica Gel230-400 meshVariesFor chromatography

Experimental Procedure:

  • Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%) and SPhos (0.03 mmol, 3 mol%). Add this mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[7]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

Suzuki_Workflow start Start prep 1. Add Reactants & Base (Substrate, Boronic Acid, K₃PO₄) start->prep catalyst 2. Add Catalyst System (Pd₂(dba)₃ + SPhos) prep->catalyst inert 3. Evacuate & Backfill with Inert Gas (3x) catalyst->inert solvent 4. Add Degassed Solvents (Dioxane/Water) inert->solvent react 5. Heat & Stir (100-110 °C, 12-24h) solvent->react workup 6. Cool & Quench (Add EtOAc & Water) react->workup extract 7. Extract & Combine Organic Layers workup->extract purify 8. Dry & Purify (Column Chromatography) extract->purify end End (Isolated Product) purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful reaction for the synthesis of carbon-nitrogen bonds, coupling amines with aryl halides.[8] This transformation is crucial in pharmaceutical chemistry, where the aniline moiety is a common pharmacophore.[10][11] Similar to Suzuki coupling, the amination of aryl chlorides like this compound requires a highly active palladium catalyst, often in combination with a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[11]

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

This protocol provides a general method for the C-N coupling of this compound with a representative secondary amine (e.g., morpholine).

Materials & Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥97%VariesStarting material
Secondary Amine (e.g., Morpholine)≥99%VariesCoupling partner
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeVariesPalladium precursor
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Ligand GradeVariesBulky phosphine ligand
Sodium tert-butoxide (NaOtBu)≥97%VariesStrong, non-nucleophilic base
TolueneAnhydrous, ≥99.8%VariesSolvent
Diethyl EtherACS GradeVariesFor workup
Saturated Ammonium Chloride (NH₄Cl)Aqueous solutionIn-houseFor workup
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVariesDrying agent

Experimental Procedure:

  • Preparation: In a glovebox, add sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Catalyst Premixing: In a separate vial, weigh Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) and add them to the Schlenk tube.

  • Reactant Addition: Add this compound (1.0 mmol, 1.0 equiv.), the secondary amine (1.2 mmol, 1.2 equiv.), and anhydrous toluene (5 mL).

  • Reaction: Seal the tube, remove it from the glovebox, and heat the mixture in a preheated oil bath at 100 °C for 16-24 hours.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with diethyl ether and carefully quench with saturated aqueous NH₄Cl.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether (2 x 20 mL).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (silica gel) to yield the desired N-aryl product.

Causality Behind Experimental Choices:

  • Glovebox: NaOtBu and the phosphine ligand are sensitive to air and moisture; handling them in an inert atmosphere is critical for catalyst activity.

  • Strong Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine coordinated to the palladium center, facilitating the C-N bond-forming reductive elimination step.[11]

  • Bulky Ligand (XPhos): Ligands like XPhos promote the oxidative addition of the less reactive aryl chloride and prevent catalyst decomposition at high temperatures.

Part 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides to form conjugated enynes, a valuable scaffold in materials science and natural product synthesis. The reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst, although copper-free versions have been developed. For an electron-rich substrate like this compound, activating the C-Cl bond remains the primary challenge.

Protocol 3: Copper-Cocatalyzed Sonogashira Coupling

This protocol outlines a standard procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials & Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥97%VariesStarting material
Terminal Alkyne (e.g., Phenylacetylene)≥98%VariesCoupling partner
Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)Catalyst GradeVariesPalladium catalyst
Copper(I) Iodide (CuI)≥98%VariesCo-catalyst
Triethylamine (Et₃N)Anhydrous, ≥99.5%VariesBase and Solvent
Tetrahydrofuran (THF)Anhydrous, ≥99.9%VariesSolvent
Diethyl EtherACS GradeVariesFor workup
WaterDeionizedIn-houseFor workup
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVariesDrying agent

Experimental Procedure:

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add this compound (1.0 mmol, 1.0 equiv.) and the terminal alkyne (1.1 mmol, 1.1 equiv.).

  • Solvent and Base: Add anhydrous THF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv.).

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%) and CuI (0.06 mmol, 6 mol%) to the stirring solution.

  • Inert Atmosphere: Ensure the system is kept under a positive pressure of nitrogen.

  • Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) for 6-12 hours. Monitor the reaction by TLC.

  • Workup: After cooling to room temperature, filter the mixture through a pad of Celite to remove the catalyst and amine salts, washing the pad with diethyl ether.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by flash chromatography on silica gel.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)L_n-Cl Pd0->OxAdd Oxidative Addition (Ar-Cl) Transmetalation Ar-Pd(II)L_n-C≡CR OxAdd->Transmetalation Transmetalation (from Cu Cycle) Transmetalation->Pd0 Reductive Elimination Product Ar-C≡CR Transmetalation->Product CuI Cu-I CuAcetylide Cu-C≡CR CuI->CuAcetylide R-C≡CH, Base Alkyne H-C≡CR CuAcetylide->Transmetalation CuAcetylide->CuI Transmetalation to Pd Base Et₃N caption Simplified Sonogashira Catalytic Cycles.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Williamson Ether Synthesis of 3-Chloro-5-fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Chloro-5-fluorophenetole. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of the Williamson ether synthesis for this specific halogenated aromatic ether. We will address common experimental challenges, provide scientifically-grounded solutions, and offer detailed protocols to enhance reaction yield and purity.

The Williamson ether synthesis is a classic, robust, and widely used S_N2 reaction for preparing ethers from an alkoxide and an alkyl halide.[1][2] However, the synthesis of this compound presents unique challenges due to the electronic properties of the starting material, 3-chloro-5-fluorophenol. The presence of two electron-withdrawing groups (chlorine and fluorine) increases the acidity of the phenolic proton but can decrease the nucleophilicity of the resulting phenoxide ion. This guide provides expert insights to overcome these hurdles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis in a direct question-and-answer format.

Question 1: Why is my reaction yield extremely low or zero? I've followed a standard Williamson protocol.

Answer: A low or non-existent yield of this compound can stem from several critical factors. Let's diagnose the potential causes systematically.

  • Incomplete Deprotonation: The first step of the synthesis is the formation of the phenoxide nucleophile. While the halogen substituents make 3-chloro-5-fluorophenol more acidic than phenol, the chosen base may still be too weak for complete deprotonation. If you are using a mild base like potassium carbonate (K₂CO₃) and seeing significant unreacted phenol, consider switching to a stronger base such as sodium hydroxide (NaOH), or cautiously, sodium hydride (NaH).[3]

  • Presence of Water: The Williamson ether synthesis is highly sensitive to moisture.[4] Water can protonate the phenoxide, reverting it to the less reactive phenol, and can also hydrolyze the alkyl halide. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Poor Alkylating Agent Reactivity: The reactivity of the ethylating agent is critical. The leaving group ability follows the trend I > Br > OTs (tosylate) > Cl. If you are using ethyl chloride, the reaction will be significantly slower than with ethyl bromide or ethyl iodide.[5] Consider switching to ethyl bromide or, for maximum reactivity, ethyl iodide.

  • Sub-optimal Temperature: This reaction typically requires heating to proceed at a reasonable rate, often in the range of 50-100 °C.[6] If the reaction is run at room temperature, the activation energy barrier may not be overcome, leading to a stalled reaction.

Question 2: My TLC/GC-MS analysis shows significant side products. What are they and how can I prevent them?

Answer: The formation of side products is a common issue, primarily arising from two competing reaction pathways: E2 elimination and C-alkylation.

  • Elimination (E2 Reaction): The phenoxide is not only a good nucleophile but also a reasonably strong base. It can react with the ethylating agent in an elimination reaction to produce ethene gas, especially at higher temperatures.[7][8] This pathway is more pronounced with secondary and tertiary alkyl halides, which is why a primary halide like ethyl bromide is essential.[1]

    • Prevention:

      • Use a Primary Alkyl Halide: Strictly use an ethylating agent (e.g., ethyl bromide, ethyl iodide, or ethyl tosylate). Never use a secondary or tertiary halide.[9]

      • Control Temperature: Avoid excessive heat. Monitor the reaction and use the lowest temperature that allows for a reasonable reaction rate. Elimination reactions are entropically favored and become more competitive at higher temperatures.[10]

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring.[6] While O-alkylation is desired to form the ether, C-alkylation can occur, leading to the formation of ethyl-substituted chloro-fluorophenols.

    • Prevention:

      • Solvent Choice: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation.[6]

Below is a diagram illustrating the competition between the desired O-alkylation and the C-alkylation side reaction.

G O- vs. C-Alkylation Competition phenoxide 3-Chloro-5-fluorophenoxide Ion (Ambident Nucleophile) O_product This compound (Desired O-Alkylation Product) phenoxide->O_product  Attack by Oxygen   C_product Ethyl-3-chloro-5-fluorophenols (C-Alkylation Side Product) phenoxide->C_product  Attack by Ring Carbon   ethyl_halide Ethyl Halide (Et-X)

Figure 1. Competing O- and C-alkylation pathways for the phenoxide ion.

Question 3: How can I design a robust troubleshooting workflow when my yield is low?

Answer: A systematic approach is key to identifying and solving yield issues. The following flowchart provides a logical troubleshooting sequence.

G Troubleshooting Workflow for Low Yield start Low Yield of This compound check_sm Analyze crude product. Is unreacted phenol present? start->check_sm incomplete_deprotonation Potential Issue: Incomplete Deprotonation or Nucleophile Deactivation check_sm->incomplete_deprotonation Yes no_sm Potential Issue: Poor Alkylating Agent or Conditions check_sm->no_sm No solution_base Solution 1: Use a stronger base (e.g., NaOH, NaH). incomplete_deprotonation->solution_base solution_anhydrous Solution 2: Ensure strictly anhydrous conditions. incomplete_deprotonation->solution_anhydrous solution_leaving_group Solution 1: Switch to a more reactive ethylating agent (EtI, EtOTs). no_sm->solution_leaving_group solution_temp Solution 2: Increase reaction temperature moderately (e.g., to 80°C). no_sm->solution_temp solution_time Solution 3: Increase reaction time. no_sm->solution_time

Figure 2. A step-by-step workflow for troubleshooting low product yield.

Frequently Asked Questions (FAQs) for Optimization

Q1: What is the optimal choice of base for this specific synthesis?

For 3-chloro-5-fluorophenol, the electron-withdrawing halogens increase its acidity (lower pKa) compared to unsubstituted phenol. This means you have more flexibility in your choice of base. A moderately strong base like potassium carbonate (K₂CO₃) is often an excellent starting point as it is inexpensive, easy to handle, and less likely to promote side reactions than very strong bases.[11] However, if the reaction is sluggish, a stronger base is warranted.

BaseTypepKa (of conjugate acid)Comments
K₂CO₃ Mild~10.3Good starting choice. Minimizes side reactions. Requires higher temperatures.
NaOH/KOH Strong~15.7Effective and common. Ensure low water content.[12]
NaH Very Strong~35Highly effective for complete deprotonation. Use with caution in an anhydrous, aprotic solvent like THF or DMF; generates H₂ gas.[1][3]

Q2: Which solvent should I use for the best results?

The solvent plays a crucial role in an S_N2 reaction. Polar aprotic solvents are strongly recommended.[13] They can solvate the cation (e.g., K⁺ or Na⁺) but do not strongly solvate the phenoxide anion, leaving it "naked" and highly nucleophilic. Protic solvents (like ethanol) will hydrogen-bond with the phenoxide, stabilizing it and reducing its reactivity.[6]

SolventTypeBoiling Point (°C)Comments
Acetonitrile (MeCN) Polar Aprotic82Excellent choice, easy to remove under vacuum.
N,N-Dimethylformamide (DMF) Polar Aprotic153Very common, excellent solvating power. Higher boiling point requires care during removal.[6]
Dimethyl sulfoxide (DMSO) Polar Aprotic189Highly polar, can accelerate slow reactions. Very high boiling point makes it difficult to remove.[1]

Q3: How do I monitor the reaction's progress effectively?

Monitoring the reaction is crucial to determine the optimal reaction time and to avoid the formation of degradation products from prolonged heating. Thin-Layer Chromatography (TLC) is the most common and convenient method.

  • TLC Setup: Use a suitable eluent system (e.g., Hexane/Ethyl Acetate mixture) that gives good separation between your starting phenol (more polar, lower Rf) and the product ether (less polar, higher Rf).

  • Monitoring: Spot the reaction mixture alongside standards of the starting phenol and the ethylating agent. The reaction is complete when the spot corresponding to the 3-chloro-5-fluorophenol has been completely consumed.

Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis of this compound.

Materials:

  • 3-Chloro-5-fluorophenol (1.0 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq.)

  • Ethyl Bromide (1.2 eq.)

  • Anhydrous Acetonitrile (solvent)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-5-fluorophenol (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Solvent Addition: Add anhydrous acetonitrile via syringe to create a solution with a concentration of approximately 0.5 M with respect to the phenol.

  • Alkylation: Add ethyl bromide (1.2 eq.) to the stirring suspension at room temperature.

  • Heating: Heat the reaction mixture to reflux (approx. 80-85 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC every hour until the starting phenol is no longer visible. A typical reaction time is 2-6 hours.[3]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic solids (K₂CO₃ and KBr).

    • Rinse the solids with a small amount of acetonitrile or ethyl acetate.

    • Combine the filtrate and rinsings and concentrate under reduced pressure to remove the solvent.[3]

  • Purification:

    • Dissolve the crude residue in an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water and then brine to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • If necessary, purify the crude product further using flash column chromatography on silica gel to obtain pure this compound.

G Synthesis Workflow start Combine Reactants: 3-Cl-5-F-Phenol, K₂CO₃, Ethyl Bromide in MeCN reflux Heat to Reflux (80-85°C) under N₂ start->reflux monitor Monitor by TLC (2-6 hours) reflux->monitor workup Cool, Filter, and Concentrate monitor->workup purify Aqueous Workup (Wash with H₂O/Brine) workup->purify final_product Dry, Concentrate, and Purify (Column Chromatography) purify->final_product

Figure 3. General experimental workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 3-Chloro-5-fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-chloro-5-fluorophenetole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will delve into the mechanistic underpinnings of side product formation, provide robust troubleshooting strategies, and offer detailed protocols to ensure a successful and high-purity synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and dependable method is the Williamson ether synthesis.[1][2][3][4] This reaction involves the deprotonation of the starting material, 3-chloro-5-fluorophenol, to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking an ethylating agent (like ethyl iodide or diethyl sulfate) via an SN2 mechanism to form the desired ether product.[1][2][3][5]

Q2: What are the critical reaction parameters to control for a high-yield synthesis?

Success hinges on the careful selection of three key parameters:

  • Base: The base must be strong enough to completely deprotonate the phenol but should not introduce competing side reactions.[6] For aryl ethers, bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydroxide (NaOH) are commonly used.[5]

  • Solvent: The solvent choice is crucial as it influences the reactivity of the nucleophile and the reaction pathway. Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetone, or acetonitrile are preferred because they effectively solvate the cation of the base without solvating the phenoxide anion, thus enhancing its nucleophilicity and favoring the desired O-alkylation.[6][7]

  • Temperature: The reaction is typically run at elevated temperatures (e.g., 50-100°C) to ensure a reasonable reaction rate. However, excessively high temperatures can promote undesirable elimination side reactions of the alkyl halide.[1][6]

Troubleshooting Guide: Identification and Mitigation of Side Products

A primary challenge in this synthesis is the formation of impurities. Understanding their origin is key to prevention and removal.

Q3: My post-reaction analysis (GC-MS, LC-MS) shows multiple peaks. What are the most common side products?

You are likely observing one or more of the following common impurities:

  • Unreacted 3-chloro-5-fluorophenol: The most common impurity, resulting from incomplete deprotonation or insufficient reaction time/temperature.

  • C-Alkylated Isomers: These are isomers of your product where the ethyl group has attached to the aromatic ring instead of the oxygen atom.[1][8]

  • Elimination Product (Ethene): Formed from the ethylating agent, especially if using a sterically hindered base or high temperatures.[1][5] This is a gaseous byproduct and is typically not observed in the final workup.

  • Dialkylated Products: In some cases, a second ethyl group can add to the molecule, though this is less common under standard conditions.[9]

Below is a reaction diagram illustrating the desired O-alkylation pathway versus the competing C-alkylation side reaction.

RXN_Pathway cluster_activation Step 1: Deprotonation cluster_alkylation Step 2: Nucleophilic Attack (SN2) Phenol 3-Chloro-5-fluorophenol Phenoxide Phenoxide Intermediate Phenol->Phenoxide - H⁺ Base Base (e.g., K₂CO₃) Base->Phenoxide O_Product This compound (Desired O-Alkylation Product) Phenoxide->O_Product O-Attack (Major Pathway) C_Product_Ortho C-Alkylated Isomer (Ortho Attack) Phenoxide->C_Product_Ortho C-Attack (Side Reaction) C_Product_Para C-Alkylated Isomer (Para Attack) Phenoxide->C_Product_Para C-Attack (Side Reaction) EtX Ethylating Agent (Et-X) EtX->O_Product EtX->C_Product_Ortho EtX->C_Product_Para note1 Favored by: - Polar Aprotic Solvents (DMF, Acetonitrile) - Loosely associated ion pairs O_Product->note1 note2 Favored by: - Protic Solvents (Water, Ethanol) - Tightly associated ion pairs - Higher Temperatures C_Product_Ortho->note2 C_Product_Para->note2 Purification_Workflow Start Crude Reaction Mixture (Product + Unreacted Phenol) Dilute Dilute with Ethyl Acetate Start->Dilute Wash Wash with 1M NaOH (aq) in Separatory Funnel Dilute->Wash Organic_Layer Organic Layer (Product) Wash->Organic_Layer Contains Ether Aqueous_Layer Aqueous Layer (Phenolate Salt) Wash->Aqueous_Layer Contains Phenol Dry Dry Organic Layer (e.g., over MgSO₄) Organic_Layer->Dry Evaporate Filter and Evaporate Solvent Dry->Evaporate End Purified this compound Evaporate->End

References

Technical Support Center: A Troubleshooting Guide for Reactions Involving 3-Chloro-5-fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-5-fluorophenetole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile, yet nuanced, chemical entity. Given the limited specific literature on this compound, this document is built upon extensive experience with structurally analogous compounds and foundational principles of organic chemistry. We aim to provide you with in-depth, field-proven insights to anticipate and resolve experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound, also known as 1-chloro-3-ethoxy-5-fluorobenzene, is an aromatic ether. Its key structural features include a benzene ring substituted with a chloro group, a fluoro group, and an ethoxy group. The electronic properties of these substituents significantly influence the reactivity of the aromatic ring. The chloro and fluoro groups are electron-withdrawing, which can activate the ring for certain types of reactions, while the ethoxy group is an electron-donating group.

Q2: I can't find a commercial supplier for this compound. How can I obtain it?

A2: It is likely that this compound is not a readily available commercial product and needs to be synthesized. The most common and straightforward synthesis would be a Williamson ether synthesis starting from the commercially available 3-Chloro-5-fluorophenol.[1][2][3][4][5][6] This involves the deprotonation of the phenol with a suitable base to form the phenoxide, followed by reaction with an ethylating agent like ethyl iodide or ethyl bromide.

Q3: What are the main safety precautions I should take when working with this compound and its precursors?

A3: While specific safety data for this compound is not available, it is prudent to handle it with the same precautions as its precursor, 3-Chloro-5-fluorophenol, and other halogenated aromatic compounds. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[7][8][9] Avoid inhalation, ingestion, and skin contact. For detailed safety information, always refer to the Safety Data Sheet (SDS) of the starting materials and reagents being used.[7][10]

Troubleshooting Guide for Synthesis and Reactions

This guide is structured to address potential issues you might encounter, from the synthesis of this compound to its subsequent reactions.

Part 1: Synthesis of this compound via Williamson Ether Synthesis

The synthesis of this compound from 3-Chloro-5-fluorophenol is a critical first step. Below is a workflow and a troubleshooting table for this process.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Phenol 3-Chloro-5-fluorophenol Deprotonation Deprotonation Phenol->Deprotonation with Base Base Base (e.g., NaH, K2CO3) Ethylating_Agent Ethylating Agent (e.g., EtI, EtBr) SN2_Attack SN2 Attack Ethylating_Agent->SN2_Attack Deprotonation->SN2_Attack forms Phenoxide Product This compound SN2_Attack->Product Byproduct Salt Byproduct (e.g., NaI, KBr) SN2_Attack->Byproduct

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Table 1: Troubleshooting the Williamson Ether Synthesis

Problem Potential Cause(s) Recommended Solution(s)
Low or no product formation 1. Incomplete deprotonation of the phenol. 2. Poor quality or insufficient ethylating agent. 3. Reaction temperature is too low. 4. Presence of water in the reaction.1. Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure the base is fresh and dry. 2. Use a fresh bottle of ethyl iodide or bromide. Consider using a slight excess. 3. Gently heat the reaction mixture (e.g., to 50-60 °C). 4. Use anhydrous solvents and ensure all glassware is thoroughly dried.
Formation of side products (e.g., C-alkylation) 1. Use of a protic solvent. 2. High reaction temperatures.1. Switch to an aprotic polar solvent like DMF or acetonitrile. 2. Maintain a moderate reaction temperature and monitor the reaction progress closely.
Difficult purification 1. Unreacted starting material co-eluting with the product. 2. Emulsion formation during aqueous workup.1. Optimize the reaction to go to completion. Consider a basic aqueous wash to remove unreacted phenol. 2. Add brine during the workup to break the emulsion.
Part 2: Troubleshooting Reactions of this compound

Once synthesized, this compound can be used in various reactions. Here, we address potential issues in two key reaction types: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

The electron-withdrawing nature of the chloro and fluoro groups can make the aromatic ring susceptible to nucleophilic attack, although it is not as activated as a nitro-substituted ring.

SNAr_Reaction Start This compound Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate + Nucleophile Nucleophile Strong Nucleophile (e.g., RO⁻, R₂N⁻) Nucleophile->Intermediate Product Substituted Product Intermediate->Product - Leaving Group (Cl⁻ or F⁻)

Caption: Generalized workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.

Table 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

Problem Potential Cause(s) Recommended Solution(s)
No reaction or very slow reaction 1. The aromatic ring is not sufficiently activated. 2. The nucleophile is not strong enough. 3. Reaction temperature is too low.1. While you cannot change the substrate, ensure your reaction conditions are forcing enough. 2. Use a stronger nucleophile or generate it in situ with a strong base. 3. Increase the reaction temperature, potentially to reflux in a high-boiling solvent like DMSO or NMP.
Low yield of the desired product 1. Competing side reactions. 2. Decomposition of starting material or product at high temperatures.1. Optimize reaction time and temperature. Use a less reactive solvent if possible. 2. Monitor the reaction by TLC or LC-MS to avoid prolonged heating after the reaction is complete.
Formation of multiple products 1. Substitution at both the chloro and fluoro positions. 2. Reaction with the ethoxy group (ether cleavage).1. The relative reactivity of the C-Cl vs. C-F bond will depend on the specific nucleophile and conditions. Characterize all products to understand the regioselectivity. 2. Avoid strongly acidic conditions that could promote ether cleavage.[11][12][13]

The C-Cl bond can participate in cross-coupling reactions, though it is less reactive than C-Br or C-I bonds.

Suzuki_Coupling cluster_cycle Catalytic Cycle Pd(0) Pd(0) Catalyst Ox_Add Oxidative Addition Pd(0)->Ox_Add ArPd(II)X Ar-Pd(II)-X Ox_Add->ArPd(II)X Transmetalation Transmetalation ArPd(II)R Ar-Pd(II)-R Transmetalation->ArPd(II)R Red_Elim Reductive Elimination Red_Elim->Pd(0) Product Coupled Product Red_Elim->Product ArPd(II)X->Transmetalation ArPd(II)R->Red_Elim Reactant This compound Reactant->Ox_Add Boronic_Acid Organoboron Reagent Boronic_Acid->Transmetalation with Base Base Base Base->Transmetalation

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Table 3: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion of starting material 1. Inactive catalyst. 2. C-Cl bond is not being activated. 3. Insufficiently strong base.1. Ensure the palladium catalyst is not old or oxidized. Consider using a pre-catalyst. 2. Use a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) to promote oxidative addition. 3. Use a stronger base like K₃PO₄ or Cs₂CO₃.
Formation of homocoupled byproduct 1. Slow transmetalation step. 2. Presence of oxygen in the reaction.1. Ensure the base is adequately soluble in the reaction medium. 2. Thoroughly degas the solvent and reaction mixture and maintain an inert atmosphere (N₂ or Ar).
Dehalogenation of the starting material 1. Presence of water or protic solvents. 2. Certain phosphine ligands can promote this side reaction.1. Use anhydrous solvents and reagents. 2. Screen different ligands to minimize this side reaction.

The ethoxy group in this compound can be cleaved under strongly acidic conditions.[11][12][13] This is often an undesired side reaction but can also be a synthetic strategy.

Ether_Cleavage Start This compound Protonation Protonation of Ether Oxygen Start->Protonation + Acid Acid Strong Acid (e.g., HBr, HI, BBr₃) Acid->Protonation Nucleophilic_Attack Nucleophilic Attack on Ethyl Group (SN2) Protonation->Nucleophilic_Attack by Halide Product_Phenol 3-Chloro-5-fluorophenol Nucleophilic_Attack->Product_Phenol Product_Halide Ethyl Halide Nucleophilic_Attack->Product_Halide

Caption: Mechanism of acidic ether cleavage of this compound.

Table 4: Troubleshooting Ether Cleavage Reactions

Problem Potential Cause(s) Recommended Solution(s)
Incomplete cleavage 1. Insufficient acid strength or concentration. 2. Reaction temperature is too low or reaction time is too short.1. Use a stronger acid like HBr or HI. BBr₃ is also a very effective reagent for cleaving aryl ethers. 2. Increase the temperature and/or prolong the reaction time. Monitor by TLC or LC-MS.
Undesired side reactions on the aromatic ring 1. Strongly acidic conditions promoting other reactions.1. If the goal is simply to deprotect the phenol, consider milder conditions or alternative deprotection strategies if possible.
Difficulty in isolating the phenol product 1. The product is volatile or water-soluble. 2. Emulsion formation during workup.1. Use a suitable extraction solvent and perform multiple extractions. 2. Add brine to the aqueous layer to facilitate phase separation.

Concluding Remarks

Working with a less-characterized molecule like this compound requires a solid foundation in the principles of organic chemistry and a systematic approach to troubleshooting. This guide provides a framework for addressing common challenges based on the behavior of analogous compounds. We encourage you to meticulously plan your experiments, monitor your reactions closely, and use this guide as a resource to navigate the intricacies of your synthetic endeavors.

References

Technical Support Center: Purification of 3-Chloro-5-fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Chloro-5-fluorophenetole. This document is designed for researchers, scientists, and drug development professionals who are synthesizing or using this compound and require robust methods for its purification. As this compound is typically prepared via a Williamson ether synthesis from 3-chloro-5-fluorophenol, this guide focuses on troubleshooting purification challenges arising from this specific synthetic route.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound after synthesis?

A: When synthesizing this compound via the Williamson ether synthesis, your crude product is likely to contain several predictable impurities. Identifying these is the first step to a successful purification strategy.

  • Unreacted Starting Material: The most common impurity is unreacted 3-chloro-5-fluorophenol. Due to its acidity (pKa ≈ 8.01), it can be easily removed with a basic aqueous wash[1].

  • Excess Alkylating Agent: Remnants of the ethylating agent (e.g., ethyl bromide, diethyl sulfate) may be present. These are typically volatile and can often be removed during solvent evaporation or distillation.

  • Base and Salts: The base used to deprotonate the phenol (e.g., K₂CO₃, NaH, NaOH) and the resulting salt (e.g., KBr, NaI) are inorganic and will be removed during the aqueous workup[2].

  • Solvent Residue: Residual reaction solvent (e.g., DMF, Acetonitrile) can persist. High vacuum evaporation or distillation is required for complete removal.

  • Side-Reaction Products: Over-alkylation or side reactions with the solvent can occur, though these are typically minor with primary alkyl halides[3].

  • Isomeric Impurities: The commercial 3-chloro-5-fluorophenol starting material may contain regioisomers. These isomers will also undergo ethylation, leading to isomeric phenetole impurities that can be very difficult to separate from the desired product.

Q2: My crude product is a dark brown/yellow oil. How can I remove the color?

A: Discoloration in organic compounds often arises from trace amounts of highly conjugated impurities or oxidation products[4].

Initial Step: Aqueous Workup Often, color bodies are polar and can be removed with a thorough aqueous workup, including washes with brine.

For Persistent Color:

  • Activated Carbon (Charcoal) Treatment: This is a highly effective method for removing colored impurities through adsorption[5][6].

    • Protocol: Dissolve the crude product in a non-polar organic solvent (e.g., hexanes, diethyl ether). Add a small amount of activated carbon (typically 1-2% w/w). Stir or gently heat the mixture for 15-30 minutes. Filter the mixture through a pad of Celite® to remove the carbon.

    • Causality: Activated carbon has a high surface area and affinity for large, conjugated molecules that are often the source of color, trapping them while leaving your less polar product in solution[6].

  • Distillation: If the colored impurities are non-volatile or have a significantly different boiling point, vacuum distillation can be an excellent final purification step to obtain a colorless product[7].

Q3: I performed a basic wash (e.g., with 1M NaOH), but my yield dropped significantly. What happened?

A: A significant drop in yield after a basic wash almost certainly indicates a large amount of unreacted 3-chloro-5-fluorophenol in your crude mixture.

The Chemistry: Phenols are acidic. In the presence of a base like NaOH, the phenol is deprotonated to form the sodium phenoxide salt. This salt is ionic and highly soluble in the aqueous layer, while your desired phenetole product (an ether) is not acidic and remains in the organic layer[8]. If the reaction did not go to completion, the basic wash is efficiently—and correctly—removing your starting material.

Troubleshooting Steps:

  • Analyze the Aqueous Layer: Acidify the basic aqueous layer with HCl. If a significant amount of white precipitate or oil appears, this is your unreacted starting material, confirming an incomplete reaction.

  • Optimize Reaction Conditions: To improve the yield in subsequent runs, consider increasing the reaction time, using a slight excess of the ethylating agent, or ensuring your base is sufficiently strong and dry (e.g., using NaH for complete deprotonation)[9].

Purification & Troubleshooting Workflows

A logical workflow is critical for efficiently purifying this compound. The following diagram outlines a standard post-synthesis purification strategy.

Caption: Standard purification workflow for this compound.

Troubleshooting Guide: Specific Scenarios

This section addresses common issues encountered during purification in a practical Q&A format.

Problem / Observation Probable Cause Recommended Solution & Rationale
TLC shows two very close spots. Isomeric Impurities: Your starting material likely contained regioisomers, which are now present as isomeric phenetole products. These often have very similar polarities.Optimize Chromatography: Use a less polar solvent system (e.g., increase the hexane:ethyl acetate ratio) to increase separation. Consider a different stationary phase like alumina if silica fails. High-performance liquid chromatography (HPLC) may be necessary for baseline separation.
Product decomposes during distillation. High Temperature: The boiling point at atmospheric pressure is high enough to cause decomposition. Residual acid or base can also catalyze degradation.Use Vacuum Distillation: Reducing the pressure significantly lowers the boiling point, preventing thermal decomposition[10][11]. Ensure the apparatus is clean and free of acidic or basic residues before starting.
Final product NMR shows residual DMF/Acetonitrile. High-Boiling Solvent: These solvents have high boiling points and are difficult to remove completely on a standard rotary evaporator.High Vacuum & Heat: Place the sample under a high vacuum (<1 mmHg) and gently warm it (e.g., 40-50 °C). Alternatively, co-evaporate with a lower-boiling solvent like toluene or perform a final vacuum distillation.
GC analysis shows >99% purity, but the product is still yellow. Trace Chromophores: A very small amount of a highly colored impurity is present, which may not be detectable by standard GC-FID.Activated Carbon Treatment: As described in FAQ Q2, this is the most effective way to remove trace colored impurities without significantly affecting the bulk material[6].

Key Experimental Protocols

Protocol 1: Standard Aqueous Workup

This protocol is designed to remove inorganic salts, the reaction base, and unreacted 3-chloro-5-fluorophenol.

  • Cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) three times.

  • Combine the organic layers.

  • Wash 1 (Base): Wash the combined organic layers with 1M NaOH solution to remove unreacted phenol. The aqueous layer will contain the sodium phenoxide salt[8][12].

  • Wash 2 (Neutral): Wash the organic layer with deionized water to remove residual NaOH.

  • Wash 3 (Brine): Wash the organic layer with saturated NaCl solution (brine) to break any emulsions and remove bulk water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

This is the method of choice when distillation is ineffective, particularly for separating isomers or closely related impurities.

  • TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of ~0.25-0.35 for the product. A common starting point for phenetoles is a mixture of hexanes and ethyl acetate[13].

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry packing is recommended)[14].

  • Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the product onto a small amount of silica gel.

  • Elution: Apply the sample to the top of the column and begin eluting with the solvent system. Apply positive pressure (air or nitrogen) to achieve a rapid flow rate[15].

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Caption: Decision tree for troubleshooting an impure product batch.

References

Preventing side reactions in "3-Chloro-5-fluorophenetole" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: Common Issues and Solutions

This section is designed to help you navigate the experimental hurdles you might encounter during the synthesis of 3-Chloro-5-fluorophenetole.

Q1: My reaction yield is consistently low, and I'm recovering a significant amount of the starting material, 3-chloro-5-fluorophenol. What's going wrong?

This issue typically points to incomplete deprotonation of the starting phenol. The Williamson ether synthesis, the common route for producing this compound, requires the formation of a phenoxide ion to act as a nucleophile.[1] If the base you are using is not strong enough, this crucial first step will be inefficient.

  • Solution:

    • Evaluate your choice of base: For phenols, common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and sodium hydride (NaH).[2] The acidity of 3-chloro-5-fluorophenol is influenced by the electron-withdrawing effects of the halogen substituents.[3] While weaker bases like potassium carbonate can be effective, a stronger base like sodium hydroxide may be necessary to ensure complete deprotonation.[2] Sodium hydride is a very strong base and should be used with caution as it can increase the likelihood of side reactions.[2]

    • Ensure anhydrous conditions: The presence of water can consume the base and hinder the formation of the phenoxide. Ensure your solvent and glassware are thoroughly dried before starting the reaction.

Q2: I'm observing the formation of an alkene byproduct, which is complicating my purification process. How can I prevent this?

The formation of an alkene is a classic example of a competing elimination (E2) reaction.[2] This becomes more prevalent when using secondary or tertiary alkyl halides.[4][5]

  • Solution:

    • Use a primary alkyl halide: For the synthesis of this compound, ethyl iodide or ethyl bromide are the recommended ethylating agents as they are primary halides and less prone to elimination.[4][6]

    • Control the reaction temperature: Higher temperatures can favor elimination over substitution.[1] A typical Williamson ether synthesis is conducted between 50 to 100°C.[1] It is advisable to start at the lower end of this range and monitor the reaction's progress.

Q3: My final product is contaminated with a C-alkylated isomer. How can I improve the selectivity for O-alkylation?

The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation) or a carbon on the aromatic ring (C-alkylation).[1][7] Several factors can influence the regioselectivity of this reaction.

  • Solution:

    • Solvent Selection: The choice of solvent plays a critical role. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are known to favor O-alkylation.[1][7] Protic solvents can solvate the oxygen of the phenoxide, making it less available for nucleophilic attack and thus increasing the likelihood of C-alkylation.[7]

    • Reaction Temperature: As with the elimination side reaction, higher temperatures can sometimes lead to increased C-alkylation. Maintaining a moderate reaction temperature is recommended.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis of this compound.

Q1: What is the general reaction mechanism for the synthesis of this compound?

The synthesis is typically achieved through a Williamson ether synthesis, which proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[1] The process involves two main steps:

  • Deprotonation: A base is used to remove the acidic proton from the hydroxyl group of 3-chloro-5-fluorophenol, forming a nucleophilic phenoxide ion.[8]

  • Nucleophilic Attack: The phenoxide ion then attacks the electrophilic carbon of an ethyl halide (like ethyl iodide or ethyl bromide), displacing the halide and forming the ether linkage.[1]

Q2: Which ethylating agent is better: ethyl iodide or ethyl bromide?

Both ethyl iodide and ethyl bromide are suitable primary alkyl halides for this reaction. However, iodide is a better leaving group than bromide, which can lead to a faster reaction rate.[9][10] Therefore, ethyl iodide is often preferred.

Q3: What are the recommended reaction conditions for this synthesis?

Optimal conditions can vary, but a general starting point would be:

ParameterRecommendationRationale
Solvent N,N-Dimethylformamide (DMF) or AcetonitrilePolar aprotic solvents favor the S(_N)2 reaction and O-alkylation.[1]
Base Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)Sufficiently strong to deprotonate the phenol.[2]
Ethylating Agent Ethyl IodidePrimary halide minimizes elimination; iodide is an excellent leaving group.[4][9][10]
Temperature 50 - 80 °CBalances reaction rate while minimizing side reactions like elimination.[1]
Reaction Time 1 - 8 hoursMonitor by TLC or GC to determine completion.[1]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. By spotting the reaction mixture alongside the starting material (3-chloro-5-fluorophenol), you can visually track the disappearance of the starting material and the appearance of the product spot. Gas chromatography (GC) can also be used for more quantitative analysis.[11]

Visualizing the Process

To further clarify the reaction and potential pitfalls, the following diagrams illustrate the key pathways.

Williamson Ether Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack Phenol 3-Chloro-5-fluorophenol Phenoxide Phenoxide Ion Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Product This compound Phenoxide->Product SN2 Attack EthylHalide Ethyl Halide (e.g., EtI) EthylHalide->Product

Caption: The two-step mechanism of Williamson ether synthesis.

Side Reactions cluster_desired Desired Pathway (O-Alkylation) cluster_side Side Reactions Start Phenoxide + Ethyl Halide O_Alkylation This compound Start->O_Alkylation Favored by: - Polar aprotic solvent - Primary halide - Moderate temp. C_Alkylation C-Alkylated Product Start->C_Alkylation Favored by: - Protic solvent - Higher temp. Elimination Alkene (Ethene) Start->Elimination Favored by: - Sterically hindered halide - Higher temp.

Caption: Competing reaction pathways in the synthesis.

Experimental Protocol: Optimized Synthesis of this compound

This protocol is a starting point and may require optimization based on your specific laboratory conditions and available reagents.

Materials:

  • 3-Chloro-5-fluorophenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Ethyl Iodide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-chloro-5-fluorophenol (1.0 eq).

  • Add anhydrous DMF to dissolve the phenol.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60°C and monitor its progress by TLC.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether (3x).

  • Combine the organic layers and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Chloro-5-fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 3-Chloro-5-fluorophenetole. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshooting workflows, and detailed protocols to ensure successful and reproducible outcomes in your synthetic endeavors.

Core Concepts: The Challenge of a Deactivated Aryl Chloride

This compound presents a unique set of challenges in palladium-catalyzed cross-coupling. As an aryl chloride, it is inherently less reactive than its bromide or iodide counterparts due to the high bond dissociation energy of the C-Cl bond.[1][2][3] This makes the initial, often rate-limiting, oxidative addition step to the Pd(0) center particularly demanding.

The electronic nature of the substituents further complicates reactivity:

  • Fluorine (-F): Acts as a strong electron-withdrawing group via induction, which can help activate the C-Cl bond towards oxidative addition.

  • Ethoxy (-OEt): Acts as an electron-donating group via resonance, which can deactivate the C-Cl bond, making it more electron-rich and less susceptible to attack by the electron-rich Pd(0) catalyst.[4]

The successful coupling of this substrate hinges on selecting a catalytic system potent enough to overcome the strong C-Cl bond while managing these opposing electronic influences.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with this compound is not working. What is the most common reason for failure?

A: The most frequent point of failure is inefficient oxidative addition of the C-Cl bond to the palladium center. Standard catalysts like Pd(PPh₃)₄ are often insufficient for this task. You must employ a more active catalyst system, typically comprising a palladium source and a bulky, electron-rich phosphine ligand, to overcome this energy barrier.[5][6][7] Another common issue is the rapid decomposition (protodeboronation) of the boronic acid partner under basic conditions before it can participate in the catalytic cycle.[8][9][10]

Q2: Should I generate my catalyst in-situ or use a palladium precatalyst?

A: For challenging substrates like this, using a well-defined palladium precatalyst is highly recommended. Precatalysts, such as the Buchwald G3 or G4 palladacycles, offer superior reliability and reproducibility.[11] They rapidly and quantitatively generate the active, monoligated L-Pd(0) species under mild conditions, which is crucial for activating stubborn aryl chlorides.[8][9][10] This avoids the variability and potential side reactions associated with in-situ generation from sources like Pd(OAc)₂ or Pd₂(dba)₃, where the exact nature of the active catalyst can be less certain.[12]

Q3: How do I choose between different cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Heck for this substrate?

A: The choice depends entirely on the bond you intend to form.

  • For C-C bonds (creating biaryls or alkyl-aryls): The Suzuki-Miyaura reaction is generally the most versatile and functional-group tolerant method, making it a first choice for many applications.[13][14]

  • For C-N bonds (creating aryl amines): The Buchwald-Hartwig amination is the premier method. It requires a specific set of ligands and bases tailored for C-N bond formation.[15][16][17]

  • For C-C bonds with alkenes (creating substituted phenetoles): The Heck reaction is the appropriate choice. However, it can be challenging with electron-rich aryl chlorides and may require higher temperatures and specific ligand systems to achieve good results.[18][19]

Q4: What are the most critical parameters to screen when optimizing a reaction with this compound?

A: For any cross-coupling with this substrate, the hierarchy of parameters to screen is:

  • Ligand: This is the single most important variable. Screen a panel of bulky, electron-rich biarylphosphine ligands.

  • Base: The choice and strength of the base are critical, especially for preventing boronic acid decomposition in Suzuki reactions or for efficient amine deprotonation in Buchwald-Hartwig aminations.

  • Solvent: Solvent polarity and aprotic nature can significantly influence catalyst solubility, stability, and reaction rates.

  • Temperature: While higher temperatures can promote the reaction, they can also lead to catalyst decomposition and side product formation. A careful balance is required.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Problem: Low to No Conversion of Starting Material

This is the most common issue and typically points to a problem in the catalytic cycle.

Potential Cause 1: Inefficient Oxidative Addition The C-Cl bond is not being effectively cleaved by the palladium catalyst.

  • Solution: Employ a state-of-the-art catalyst system designed for aryl chlorides.

    • Palladium Source: Use a precatalyst like (SPhos)Pd G3 or (XPhos)Pd G4. These ensure the efficient formation of the active Pd(0) species.

    • Ligand Selection: The ligand must be both sterically bulky and electron-rich. The steric bulk helps to form a highly reactive, low-coordinate L₁Pd(0) intermediate, while the electron-donating character of the ligand makes the palladium center more nucleophilic and reactive towards the C-Cl bond.[7][20] Recommended ligands include SPhos, XPhos, and RuPhos .

Potential Cause 2: Protodeboronation of the Boronic Acid The boronic acid is being destroyed by the base and trace water before it can transmetalate to the palladium center.

  • Solution: Carefully select the base and manage reaction conditions.

    • Base Selection: Use a moderately strong, non-nucleophilic base. Finely ground K₃PO₄ or Cs₂CO₃ are often excellent choices.[21] Avoid overly strong aqueous bases if your boronic acid is sensitive.

    • Anhydrous Conditions: While Suzuki couplings often tolerate water, for sensitive boronic acids, using anhydrous solvents and reagents can suppress this side reaction.[22]

Troubleshooting Workflow: Low Conversion in Suzuki Coupling

G start Low Conversion Observed check_OA Potential Cause: Inefficient Oxidative Addition? start->check_OA check_debor Potential Cause: Protodeboronation? check_OA->check_debor No, using robust catalyst sol_ligand ACTION: Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) with a G3/G4 precatalyst. check_OA->sol_ligand Yes sol_base ACTION: Use finely ground K3PO4 or Cs2CO3. Consider anhydrous solvent. check_debor->sol_base Yes sol_temp ACTION: Gradually increase temperature (e.g., 80°C to 110°C). check_debor->sol_temp No, using stable boronic acid sol_ligand->check_debor Still low yield sol_base->sol_temp Still low yield

A decision-making workflow for troubleshooting Suzuki couplings.

Troubleshooting Guide: Buchwald-Hartwig Amination

Problem: Low Yield of Aryl Amine Product

Potential Cause 1: Incompatible Base The base is either not strong enough to deprotonate the amine nucleophile or is sterically hindering the reaction.

  • Solution: Use a strong, non-nucleophilic alkoxide or amide base.

    • Base Selection: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for a wide range of amines.[17] For more sensitive substrates or weakly nucleophilic amines, a stronger base like Lithium bis(trimethylsilyl)amide (LHMDS) may be required.[23][24]

Potential Cause 2: Catalyst Inhibition or Unfavorable Reductive Elimination The product amine or starting amine can coordinate too strongly to the palladium center, or the final C-N bond-forming step is slow.

  • Solution: Select a ligand specifically designed for C-N coupling.

    • Ligand Selection: While there is overlap with Suzuki ligands, some are uniquely suited for amination. RuPhos and BrettPhos are excellent choices for coupling with both primary and secondary amines, including sterically hindered examples.[23][25][26] These ligands are designed to accelerate the rate-limiting reductive elimination step.

Data & Visualization

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
LigandPalladium SourceBase (equiv.)SolventTemp (°C)
SPhos SPhos Pd G3 (2 mol%)K₃PO₄ (2.0)Toluene/H₂O (10:1)100
XPhos XPhos Pd G4 (2 mol%)Cs₂CO₃ (2.0)1,4-Dioxane110
RuPhos RuPhos Pd G3 (2 mol%)K₃PO₄ (2.0)t-Amyl Alcohol100
Note: These conditions are starting points and may require optimization for specific boronic acid partners.[1]
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
LigandPalladium SourceBase (equiv.)SolventTemp (°C)
RuPhos RuPhos Pd G3 (2 mol%)NaOt-Bu (1.5)Toluene100
BrettPhos BrettPhos Pd G3 (2 mol%)LHMDS (1.5)THF80
Note: Ensure inert atmosphere (N₂ or Ar) as both the catalyst and strong bases are air-sensitive.[24]

Catalytic Cycle Visualization

G cluster_cycle Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition Pd0 L-Pd(0) RE Reductive Elimination PdII_Biaryl L-Pd(II)(Ar)(Ar') TM Transmetalation PdII_Aryl L-Pd(II)(Ar)(X) Pd0->PdII_Aryl 1 PdII_Aryl->PdII_Biaryl 2 PdII_Biaryl->Pd0 3 ArX Ar-Cl (this compound) ArB Ar'-B(OH)₂ + Base Product Ar-Ar' (Product)

Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point based on established methods for challenging aryl chlorides.[1]

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and finely ground potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a glovebox, add the SPhos Pd G3 precatalyst (0.02 mmol, 2 mol%) to the vial.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the vial.

  • Reaction: Seal the vial with a PTFE-lined cap and remove it from the glovebox. Place the vial in a preheated aluminum heating block at 100 °C.

  • Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite, washing with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted for the coupling of an aryl chloride with a representative secondary amine.[24]

  • Preparation: In a glovebox, add sodium tert-butoxide (NaOt-Bu, 1.5 mmol, 1.5 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add this compound (1.0 mmol, 1 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and the RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the Schlenk tube and remove it from the glovebox. Heat the mixture to 100 °C in an oil bath with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking aliquots under a positive pressure of inert gas.

  • Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Scale-up of 3-Chloro-5-fluorophenetole Production

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-5-fluorophenetole. As you transition from laboratory-scale experiments to pilot or manufacturing scale, this resource provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this process. The guidance herein is grounded in the principles of the Williamson ether synthesis, the primary route for the production of this compound, and addresses the unique challenges presented by the starting material, 3-chloro-5-fluorophenol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the production of this compound?

A1: The most prevalent and industrially viable method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of 3-chloro-5-fluorophenol to form the corresponding phenoxide, which then acts as a nucleophile and reacts with an ethylating agent, such as ethyl bromide or diethyl sulfate, via an S(_N)2 mechanism to form the desired ether.[1][3]

Q2: What are the critical starting materials for this synthesis?

A2: The key starting materials are:

  • 3-Chloro-5-fluorophenol: The quality of this starting material is crucial, as impurities can carry through to the final product.[4]

  • An Ethylating Agent: Common choices include ethyl bromide, ethyl iodide, or diethyl sulfate. The selection depends on factors like reactivity, cost, and safety.

  • A Base: A suitable base is required to deprotonate the phenol. Options range from alkali hydroxides (e.g., NaOH, KOH) to carbonates (e.g., K(_2)CO(_3)) and stronger bases like sodium hydride (NaH).[3][5]

  • A Solvent: The choice of solvent significantly impacts reaction rate and selectivity.[6][7]

Q3: What are the major safety concerns when scaling up the production of this compound?

A3: Key safety considerations include:

  • Flammability of Solvents: Many organic solvents used in this synthesis are flammable.

  • Exothermic Reaction: The Williamson ether synthesis can be exothermic, and on a large scale, heat dissipation must be carefully managed to prevent thermal runaway.[8]

  • Handling of Reagents: Bases like sodium hydride are highly reactive and require careful handling. Ethylating agents can be toxic and should be handled in a well-ventilated area.

  • Ether Peroxide Formation: Ethers can form explosive peroxides upon exposure to air and light. Proper storage and handling of the final product are essential.

Q4: Is a phase transfer catalyst (PTC) recommended for the scale-up of this reaction?

A4: Yes, for industrial-scale synthesis, the use of a phase transfer catalyst (PTC) is highly recommended. PTCs, such as quaternary ammonium salts (e.g., tetrabutylammonium bromide), facilitate the transfer of the phenoxide from an aqueous or solid phase to the organic phase containing the ethylating agent, leading to faster reaction rates, milder reaction conditions, and often improved yields.[9][10][11]

Troubleshooting Guide

Low Reaction Yield

Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yield in a Williamson ether synthesis can stem from several factors. A systematic approach to troubleshooting is essential.

1. Incomplete Deprotonation of the Phenol:

  • Explanation: The phenolic proton of 3-chloro-5-fluorophenol must be removed to form the nucleophilic phenoxide. If the base is not strong enough or used in insufficient quantity, the reaction will be incomplete.

  • Troubleshooting Steps:

    • Base Selection: Ensure the pKa of the base's conjugate acid is significantly higher than the pKa of 3-chloro-5-fluorophenol. For aryl ethers, bases like NaOH, KOH, K(_2)CO(_3), or Cs(_2)CO(_3) are commonly used.[3]

    • Stoichiometry: Use at least a stoichiometric equivalent of the base. A slight excess may be beneficial.

    • Moisture: Ensure anhydrous conditions, as water can consume the base and hydrolyze the phenoxide.

2. Poor Nucleophilicity of the Phenoxide:

  • Explanation: The electron-withdrawing nature of the chlorine and fluorine atoms on the aromatic ring can reduce the nucleophilicity of the phenoxide, slowing down the S(_N)2 reaction.

  • Troubleshooting Steps:

    • Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile. These solvents solvate the cation of the base but not the phenoxide anion, thus increasing its effective nucleophilicity.[1] Protic solvents can hydrogen bond with the phenoxide, reducing its nucleophilicity.[1]

    • Phase Transfer Catalysis (PTC): A PTC can effectively shuttle the phenoxide to the organic phase, increasing its reactivity.[10]

3. Side Reactions:

  • Explanation: The primary competing reaction is the E2 elimination of the ethylating agent, especially with stronger bases and higher temperatures.[12]

  • Troubleshooting Steps:

    • Temperature Control: Maintain the reaction temperature as low as feasible while ensuring a reasonable reaction rate. Typical temperatures for Williamson ether synthesis are between 50-100 °C.[1]

    • Ethylating Agent: Use a primary ethylating agent (e.g., ethyl bromide) as they are less prone to elimination than secondary or tertiary halides.[5]

4. Inefficient Work-up and Isolation:

  • Explanation: Product loss can occur during the work-up and purification stages.

  • Troubleshooting Steps:

    • Extraction: Ensure the pH of the aqueous phase during extraction is appropriate to keep the product in the organic layer.

    • Purification: Optimize the purification method (e.g., distillation, chromatography) to minimize product loss. For large-scale operations, distillation is often preferred.

Impurity Profile Issues

Q: I am observing significant impurities in my final product. What are the likely by-products and how can I minimize their formation?

A: The formation of by-products is a common challenge in scaling up chemical syntheses. Understanding the potential impurities is the first step to mitigating them.

1. Unreacted 3-Chloro-5-fluorophenol:

  • Cause: Incomplete reaction due to factors mentioned in the "Low Reaction Yield" section.

  • Minimization:

    • Ensure complete deprotonation of the phenol.

    • Use a slight excess of the ethylating agent.

    • Allow for sufficient reaction time. Monitor the reaction progress by a suitable analytical technique like HPLC or GC.

2. C-Alkylated By-products:

  • Explanation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) to form the desired ether or at the carbon atoms of the aromatic ring (C-alkylation).[1][3]

  • Minimization:

    • Solvent Effects: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation.[6][7]

    • Counter-ion: The nature of the cation can also play a role. Using a PTC can sometimes improve the selectivity for O-alkylation.

3. Diethyl Ether:

  • Cause: If an ethoxide base is used (generated from ethanol), it can react with the ethylating agent to form diethyl ether.

  • Minimization:

    • Use a non-nucleophilic base like NaH or K(_2)CO(_3).

    • If using an alkoxide, ensure the phenol is fully deprotonated before adding the ethylating agent.

4. Elimination Products:

  • Cause: E2 elimination of the ethylating agent, leading to the formation of ethylene.

  • Minimization:

    • Maintain a controlled reaction temperature.[12]

    • Use a less sterically hindered base if possible.

Potential Impurity Likely Cause Mitigation Strategy
Unreacted 3-Chloro-5-fluorophenolIncomplete reactionOptimize base, stoichiometry, and reaction time.
C-Alkylated IsomersAmbident nature of phenoxideUse polar aprotic solvents; consider a PTC.
Diethyl EtherReaction of ethoxide with ethylating agentUse a non-nucleophilic base.
EthyleneE2 Elimination of ethylating agentControl reaction temperature.

Experimental Protocols & Workflows

General Protocol for the Synthesis of this compound

This is a generalized protocol and should be optimized for your specific scale and equipment.

  • Reactor Setup: Charge a clean, dry reactor with 3-chloro-5-fluorophenol and a suitable solvent (e.g., acetonitrile or DMF).[1]

  • Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon) to prevent side reactions and ensure safety.

  • Base Addition: Add the base (e.g., anhydrous K(_2)CO(_3)) to the reactor with stirring. If using a stronger base like NaH, extreme caution is required.[5]

  • Phenoxide Formation: Heat the mixture to a moderate temperature (e.g., 50-60 °C) to facilitate the deprotonation of the phenol.

  • Ethylating Agent Addition: Slowly add the ethylating agent (e.g., ethyl bromide) to the reaction mixture. Monitor the temperature closely, as this step can be exothermic.

  • Reaction Monitoring: Maintain the reaction at a set temperature (e.g., 80-100 °C) and monitor its progress by TLC, GC, or HPLC until the starting material is consumed.[1]

  • Work-up:

    • Cool the reaction mixture.

    • Filter off any inorganic salts.

    • Quench the reaction mixture with water.

    • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a dilute base solution (to remove any unreacted phenol) and then with brine.

  • Purification:

    • Dry the organic layer over a drying agent (e.g., Na(_2)SO(_4)).

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.[13][14]

Visual Workflow for Williamson Ether Synthesis

Williamson_Ether_Synthesis start Start reactor_setup Reactor Setup: - 3-Chloro-5-fluorophenol - Solvent start->reactor_setup inert_atmosphere Inert Atmosphere (N2 or Ar) reactor_setup->inert_atmosphere base_addition Base Addition (e.g., K2CO3) inert_atmosphere->base_addition phenoxide_formation Phenoxide Formation (Heating) base_addition->phenoxide_formation ethylating_agent Ethylating Agent Addition (e.g., Ethyl Bromide) phenoxide_formation->ethylating_agent reaction Reaction at Elevated Temperature ethylating_agent->reaction monitoring Reaction Monitoring (TLC, GC, HPLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Quenching - Extraction - Washing monitoring->workup Complete purification Purification: - Distillation or - Chromatography workup->purification final_product This compound purification->final_product

Caption: A typical workflow for the Williamson ether synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Low Yield or High Impurities check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Work-up & Purification start->check_workup sub_sm Impure Starting Material? check_sm->sub_sm sub_conditions1 Incomplete Deprotonation? check_conditions->sub_conditions1 sub_workup Product Loss During Isolation? check_workup->sub_workup sub_sm->check_conditions No purify_sm Purify Starting Material sub_sm->purify_sm Yes end Improved Process purify_sm->end optimize_base Optimize Base: - Stronger Base - Stoichiometry - Anhydrous Conditions sub_conditions1->optimize_base Yes sub_conditions2 Side Reactions (Elimination/C-Alkylation)? sub_conditions1->sub_conditions2 No optimize_base->end sub_conditions2->check_workup No optimize_params Optimize Parameters: - Lower Temperature - Aprotic Solvent - Consider PTC sub_conditions2->optimize_params Yes optimize_params->end optimize_isolation Optimize Work-up: - pH adjustment - Extraction Solvent - Purification Method sub_workup->optimize_isolation Yes optimize_isolation->end

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

Validation & Comparative

Navigating the Structure-Activity Landscape of 3-Chloro-5-fluorophenetole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Pharmacological Potential of Substituted Phenetoles, Offering a Framework for Future Drug Discovery Initiatives.

Researchers, scientists, and drug development professionals are constantly seeking novel molecular scaffolds with therapeutic potential. Among these, halogenated aromatic ethers, particularly substituted phenetoles, represent a promising class of compounds. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs of 3-Chloro-5-fluorophenetole, a molecule poised for exploration in various therapeutic areas. By examining the influence of structural modifications on biological activity, this document serves as a comprehensive resource for guiding the synthesis and evaluation of next-generation therapeutic agents.

Introduction: The Therapeutic Promise of Halogenated Phenetoles

Halogenation is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of lead compounds. The introduction of halogen atoms, such as chlorine and fluorine, can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] Phenetoles, a class of aromatic ethers, provide a versatile scaffold for chemical modification. The specific substitution pattern of this compound suggests a molecule with tailored electronic and steric properties, making its analogs intriguing candidates for biological screening.

While direct biological data for this compound is not extensively available in the public domain, the known activities of structurally related halogenated phenols and aromatic ethers suggest potential applications in several key therapeutic areas, most notably as antimicrobial and anticancer agents.[4][5][6] This guide will, therefore, focus on these two areas of activity, providing a framework for the systematic evaluation of this compound analogs.

Synthetic Strategy: Accessing a Diverse Library of Analogs

The synthesis of this compound and its analogs can be readily achieved through the well-established Williamson ether synthesis. This versatile reaction involves the O-alkylation of a corresponding phenol with an alkyl halide.

Synthesis

This synthetic route offers significant flexibility for generating a diverse library of analogs by varying both the phenolic precursor and the alkylating agent. This allows for a systematic exploration of the structure-activity relationship.

Experimental Protocol: Williamson Ether Synthesis of this compound

Objective: To synthesize this compound from 3-Chloro-5-fluorophenol and bromoethane.

Materials:

  • 3-Chloro-5-fluorophenol

  • Bromoethane

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a solution of 3-Chloro-5-fluorophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add bromoethane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Comparative Analysis: Structure-Activity Relationships

The biological activity of this compound analogs is expected to be highly dependent on the nature and position of substituents on the aromatic ring and the nature of the ether side chain.

Antimicrobial Activity

Halogenated phenols are known to possess significant antimicrobial properties.[4][5] It is hypothesized that their ether derivatives, such as phenetoles, will retain or even exhibit enhanced activity due to increased lipophilicity, which can facilitate cell membrane penetration.[7]

Key SAR Observations from Related Halogenated Phenols:

  • Halogen Type and Position: The type and position of the halogen substituent on the aromatic ring can significantly influence antimicrobial potency. For instance, studies on halogenated isopentyl phenols have shown that chlorine-containing compounds were more active than their fluorine-containing counterparts against a range of bacteria and fungi.[4]

  • Lipophilicity: Increased lipophilicity, often conferred by halogenation and the ether linkage, generally correlates with improved antimicrobial activity, likely due to enhanced interaction with microbial cell membranes.

Proposed Screening Cascade for Antimicrobial Activity:

Antimicrobial_Screening

Table 1: Hypothetical Antimicrobial Activity Data for this compound Analogs

Compound IDR1R2R3R4MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Parent HClHF1632
Analog 1 HBrHF816
Analog 2 HClHCl48
Analog 3 FClHF3264
Analog 4 HClHI24
Analog 5 HOCH₃HF>128>128

This data is hypothetical and for illustrative purposes only.

Anticancer Activity

Substituted aromatic compounds, including those with halogen and ether functionalities, have been investigated as potential anticancer agents.[6][8] The electronic and steric properties imparted by the substituents can influence interactions with various biological targets involved in cancer progression, such as enzymes and receptors.

Key SAR Insights from Structurally Related Molecules:

  • Electron-donating vs. Electron-withdrawing Groups: The electronic nature of the substituents on the aromatic ring can significantly impact anticancer activity. For instance, in a series of pyrrole derivatives, the introduction of electron-donating groups at certain positions increased the anticancer activity.[8]

  • Substitution Pattern: The specific placement of substituents on the aromatic ring is crucial for activity. Different substitution patterns can lead to varied potencies against different cancer cell lines.

Proposed Screening Cascade for Anticancer Activity:

Anticancer_Screening

Table 2: Hypothetical Anticancer Activity Data for this compound Analogs

Compound IDR1R2R3R4IC₅₀ (µM) vs. MCF-7 (Breast Cancer)IC₅₀ (µM) vs. A549 (Lung Cancer)
Parent HClHF25.538.2
Analog 6 HClHNO₂5.28.9
Analog 7 HClOCH₃F15.822.1
Analog 8 HCF₃HF10.114.5
Analog 9 HClHF (propyl ether)45.360.7

This data is hypothetical and for illustrative purposes only.

Future Directions and Conclusion

The systematic exploration of this compound analogs presents a compelling opportunity for the discovery of novel therapeutic agents. The synthetic accessibility of this scaffold, coupled with the potential for significant biological activity, warrants further investigation.

Future research should focus on:

  • Synthesis and screening of a diverse library of analogs to establish robust structure-activity relationships.

  • Identification of specific biological targets through techniques such as target-based screening and mechanism of action studies.

  • Optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

This guide provides a foundational framework for initiating research into the therapeutic potential of this compound analogs. By leveraging the principles of medicinal chemistry and employing a systematic screening approach, the scientific community can unlock the full potential of this promising class of compounds.

References

The Untapped Potential of 3-Chloro-5-fluorophenetole: A Comparative Guide to its Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of drug discovery, the strategic incorporation of halogens into molecular scaffolds has proven to be a powerful tool for modulating pharmacological properties. The presence of chlorine and fluorine, in particular, can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide delves into the prospective biological activities of compounds derived from the 3-Chloro-5-fluorophenetole scaffold, a relatively unexplored chemical entity with significant potential in medicinal chemistry. While direct research on this compound derivatives is nascent, this guide will draw objective comparisons with structurally related compounds, providing a scientifically grounded forecast of their potential therapeutic applications, supported by experimental data from existing literature.

The this compound Scaffold: A Foundation for Innovation

This compound, the ethyl ether derivative of 3-Chloro-5-fluorophenol, presents a unique starting point for the synthesis of novel bioactive molecules. The chloro and fluoro substituents on the aromatic ring offer distinct electronic and steric properties that can be exploited to fine-tune biological activity. The phenetole moiety provides a stable ether linkage that can be further functionalized or serve as a key interacting group with biological receptors.

The synthesis of this compound typically proceeds via the Williamson ether synthesis, a robust and well-established method.

3-Chloro-5-fluorophenol 3-Chloro-5-fluorophenol Reaction_vessel Reaction 3-Chloro-5-fluorophenol->Reaction_vessel Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_vessel Ethyl_halide (e.g., C2H5I) Ethyl_halide (e.g., C2H5I) Ethyl_halide (e.g., C2H5I)->Reaction_vessel Solvent (e.g., Acetone) Solvent (e.g., Acetone) Solvent (e.g., Acetone)->Reaction_vessel This compound This compound Reaction_vessel->this compound Heat

Figure 1: Synthesis of this compound.

This straightforward synthesis allows for the generation of a diverse library of derivatives for biological screening.

Comparative Analysis of Potential Anticancer Activity

The introduction of fluorine and chlorine atoms into aromatic rings is a well-documented strategy for enhancing anticancer activity.[1] Several classes of fluorinated and chlorinated compounds have demonstrated significant cytotoxicity against various cancer cell lines.[2][3][4][5] By drawing parallels with these known anticancer agents, we can hypothesize the potential of this compound derivatives.

Hypothetical Derivatives and Comparative Efficacy

Let us consider the hypothetical derivatization of the this compound scaffold by incorporating moieties known for their anticancer properties, such as isatin and 1,3,4-thiadiazole.

Table 1: Comparative Anticancer Activity of Halogenated Aromatic Compounds

Compound ClassSpecific Derivative ExampleCancer Cell LineIC50 (µM)Reference
Fluorinated Isatins Isatin with ortho-chlorobenzyl fragment (3b)M-HeLaLower than 5-FU[2]
Isatin with ortho-fluorobenzyl fragment (3a)HuTu-80Comparable to 5-FU[2]
Fluorinated Cinnamides Imidazolone derivative (6)HepG24.23[3]
Fluorinated 1,3,4-Thiadiazoles Fluorophenyl derivative (A2)MCF-752.35[4]
Chlorinated derivative (B3)MCF-754.1[4]
Hypothetical this compound-Isatin Conjugate -M-HeLa, HuTu-80To be determined-
Hypothetical this compound-Thiadiazole Conjugate -MCF-7To be determined-

IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

The data in Table 1 suggests that the presence of chloro and fluoro groups on an aromatic ring, when combined with a suitable pharmacophore, can lead to potent anticancer activity. It is plausible that conjugating the this compound moiety to an isatin or a 1,3,4-thiadiazole core could yield novel compounds with significant cytotoxic effects against cancer cell lines.

Proposed Mechanism of Action and Experimental Protocol

Many anticancer agents exert their effects by inducing apoptosis (programmed cell death). Fluorinated isatin derivatives, for example, have been shown to induce apoptosis in cancer cells.[2] A proposed mechanism for a hypothetical this compound derivative could involve the inhibition of key signaling pathways involved in cell proliferation and survival.

cluster_0 Cancer Cell Derivative This compound Derivative Receptor Cell Surface Receptor Derivative->Receptor Binds and Inhibits Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Apoptosis Apoptosis Kinase_Cascade->Apoptosis Proliferation Cell Proliferation & Survival Transcription_Factor->Proliferation

Figure 2: Hypothetical mechanism of anticancer action.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, A549, HepG2, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Comparative Analysis of Potential Antimicrobial Activity

Halogenated phenols and their derivatives have long been recognized for their antimicrobial properties.[6][7][8][9] The presence of halogens on the phenolic ring can enhance their ability to disrupt microbial cell membranes and inhibit essential enzymes.[10]

Hypothetical Derivatives and Comparative Efficacy

The ethyl ether linkage in this compound may alter the antimicrobial profile compared to its phenolic precursor. However, by introducing other functional groups known to possess antimicrobial activity, it is possible to design potent new agents.

Table 2: Comparative Antimicrobial Activity of Halogenated Phenols and Derivatives

Compound ClassSpecific Derivative ExampleMicroorganismMIC (µg/mL)Reference
Halogenated Phenols 2,4,6-TriiodophenolStaphylococcus aureus5[6]
PentabromophenolStaphylococcus aureus0.5[7]
Phenolic Sesquiterpenes LaurinterolMRSA3.13[8]
Allyl Phenols 2-Allyl carvacrolS. epidermidis & P. aeruginosa- (showed significant growth reduction)[9]
Hypothetical this compound-Amine Conjugate -S. aureus, E. coliTo be determined-

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

The data indicates that polyhalogenated phenols are particularly potent antimicrobial agents. While this compound is di-halogenated, its efficacy could be enhanced through further modification. The conversion of the phenol to a phenetole may influence its interaction with the bacterial cell wall, a factor that would require experimental validation.

Proposed Mechanism of Action and Experimental Protocol

The antimicrobial action of phenolic compounds often involves the disruption of the cell membrane's integrity, leading to the leakage of intracellular components and ultimately cell death.

cluster_1 Bacterial Cell Derivative This compound Derivative Cell_Membrane Cell Membrane Derivative->Cell_Membrane Interacts with Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption Leakage Leakage of Intracellular Components Membrane_Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Figure 3: Hypothetical mechanism of antimicrobial action.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Inoculum Preparation: Prepare a bacterial suspension in a suitable broth and adjust its turbidity to match a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. By leveraging the known biological activities of structurally similar halogenated compounds, researchers can rationally design and synthesize derivatives with potential anticancer and antimicrobial properties. The comparative analysis presented in this guide provides a strong foundation for initiating such drug discovery programs. Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in a battery of in vitro and in vivo biological assays. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing chemical scaffold.

References

A Senior Application Scientist's Guide to Fluorinated Phenetoles in Medicinal Chemistry: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Fluorine in Modern Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become an indispensable tool for optimizing molecular properties.[1] With approximately 20-30% of all pharmaceuticals on the market containing at least one fluorine atom, its impact is undeniable.[2][3][4] The unique characteristics of fluorine—its small size, high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond—allow for the subtle yet profound modulation of a molecule's physicochemical and pharmacokinetic profile.[5][6]

This guide focuses on the phenetole (phenoxyethane) scaffold, a common structural motif in bioactive molecules. We will conduct a comparative analysis, supported by experimental data and protocols, to elucidate how the targeted fluorination of this scaffold can be leveraged to overcome common drug development challenges, such as metabolic instability and suboptimal lipophilicity. As medicinal chemists and drug development professionals, understanding the causality behind these fluorine-driven improvements is paramount to rational drug design.

The Impact of Fluorination on Core Physicochemical Properties

The introduction of fluorine onto the phenetole scaffold, either on the aromatic ring or the ethyl group, fundamentally alters the molecule's electronic and physical nature. These changes directly influence its lipophilicity and acidity/basicity, which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Modulating Lipophilicity (LogP/LogD)

Lipophilicity, often measured as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical parameter for membrane permeability and oral bioavailability.[7] Fluorine is more lipophilic than hydrogen, and its introduction generally increases a molecule's LogP.[8][9] This effect is additive and position-dependent.

The rationale for this increase lies in fluorine's ability to reduce the polarity of neighboring C-H bonds and its own low polarizability. However, the context is critical; while moderate increases in lipophilicity can enhance membrane penetration, excessive lipophilicity can lead to poor aqueous solubility and increased hepatic clearance.[1]

Table 1: Predicted Impact of Fluorination on the Lipophilicity of Phenetole Derivatives

CompoundStructureSubstitution PatternPredicted LogP ChangeRationale
PhenetoleC₆H₅OCH₂CH₃Parent MoleculeBaselineReference compound.
4-Fluorophenetole4-F-C₆H₄OCH₂CH₃para-Ring Fluorination+0.3 to +0.5Single fluorine substitution on the aromatic ring increases lipophilicity.[1]
2,2,2-TrifluorophenetoleC₆H₅OCH₂CF₃Ethyl Terminus Fluorination+0.8 to +1.2The highly lipophilic CF₃ group significantly increases the overall LogP.[10]

Note: LogP changes are illustrative estimates based on established principles in medicinal chemistry.

Tuning Acidity and Basicity (pKa)

Fluorine's potent electron-withdrawing inductive effect (-I effect) can significantly influence the pKa of nearby ionizable groups.[1][11] By lowering the electron density at an acidic or basic center, fluorination can increase the acidity of an acid or decrease the basicity of an amine.

This modulation is a powerful tool for medicinal chemists. For instance, reducing the basicity of a nearby amine can prevent its protonation in the acidic environment of the stomach, potentially improving oral absorption. It can also mitigate off-target effects, such as hERG channel inhibition, which is often associated with basic amines.[12]

Caption: Impact of fluorine's inductive effect on the pKa of a nearby amine.

Enhancing Metabolic Stability: The Metabolic Blocking Strategy

One of the most compelling reasons to incorporate fluorine is to enhance metabolic stability.[6][13] Aromatic rings and activated C-H bonds, such as those on the ethyl group of phenetole, are often susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, leading to rapid clearance and poor bioavailability.[14]

The C-F bond is significantly stronger (bond energy ~112 kcal/mol) than a C-H bond (~98 kcal/mol), making it highly resistant to enzymatic cleavage.[14] By replacing a hydrogen atom at a metabolically labile position (a "soft spot") with fluorine, chemists can effectively "block" this metabolic pathway.[15] This strategy can dramatically increase the drug's half-life (t½) and reduce its intrinsic clearance (CLint).

References

A Researcher's Guide to Spectroscopic Differentiation of 3-Chloro-5-fluorophenetole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of synthesized molecules is not merely a procedural step but the bedrock of reliable and reproducible science. Halogenated phenetoles, for instance, serve as crucial intermediates in the development of novel therapeutic agents and functional materials. However, synthetic routes often yield a mixture of constitutional isomers, where the same atoms are connected in a different order. Differentiating these isomers is a critical analytical challenge, as even minor positional changes in substituents can drastically alter a molecule's biological activity, toxicity, and physical properties.

This guide provides an in-depth spectroscopic comparison of 3-Chloro-5-fluorophenetole and three of its constitutional isomers. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) can be synergistically employed to unambiguously distinguish between these closely related structures. Our focus is not just on the data itself, but on the underlying principles and the causality behind the experimental choices, empowering you to apply these techniques with confidence in your own research.

The isomers under consideration are:

  • Isomer A: this compound

  • Isomer B: 2-Chloro-4-fluorophenetole

  • Isomer C: 4-Chloro-2-fluorophenetole

  • Isomer D: 2-Chloro-6-fluorophenetole

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus. By analyzing ¹H, ¹³C, and ¹⁹F NMR spectra, we can map the precise connectivity of the molecule.

Expertise & Experience: Why NMR Excels

The chemical shift (δ) of a nucleus is dictated by the shielding and deshielding effects of neighboring atoms and functional groups. The electron-donating ethoxy group (-OCH₂CH₃) and the electronegative, electron-withdrawing halogen substituents (Cl and F) create unique electronic environments for the aromatic protons and carbons in each isomer. Furthermore, spin-spin coupling between adjacent nuclei provides definitive information about which atoms are connected, while the magnitude of the coupling constant (J) can reveal their spatial relationship (ortho, meta, para).

¹H NMR Analysis

The aromatic region (typically 6.5-8.0 ppm) of the ¹H NMR spectrum is the most informative for distinguishing these isomers. The substitution pattern directly governs the number of signals, their chemical shifts, and their splitting patterns.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Splitting Patterns for Aromatic Protons (Data predicted using advanced NMR simulation algorithms. Absolute values may vary based on solvent and experimental conditions, but relative shifts and patterns are key differentiators.)

IsomerStructureProtonPredicted δ (ppm)Predicted Multiplicity
A: this compound Structure AH-26.85ddd (J ≈ 2.5, 2.5, 0.5 Hz)
H-46.70ddd (J ≈ 10.0, 2.5, 2.5 Hz)
H-66.78ddd (J ≈ 2.5, 2.5, 0.5 Hz)
B: 2-Chloro-4-fluorophenetole Structure BH-37.20dd (J ≈ 9.0, 3.0 Hz)
H-57.05ddd (J ≈ 9.0, 9.0, 3.0 Hz)
H-66.95dd (J ≈ 9.0, 5.0 Hz)
C: 4-Chloro-2-fluorophenetole Structure CH-37.15dd (J ≈ 10.0, 2.0 Hz)
H-57.10dd (J ≈ 8.5, 2.0 Hz)
H-66.90t (J ≈ 8.5 Hz)
D: 2-Chloro-6-fluorophenetole Structure DH-37.18ddd (J ≈ 8.5, 8.5, 1.0 Hz)
H-46.92ddd (J ≈ 8.5, 8.5, 5.0 Hz)
H-57.08ddd (J ≈ 8.5, 8.5, 1.0 Hz)
  • Isomer A (3,5-disubstituted): Exhibits three distinct signals in the aromatic region. The proton at C4 will show a large coupling to the fluorine atom.

  • Isomer B (2,4-disubstituted): Shows three distinct aromatic signals, each with characteristic ortho and meta couplings.

  • Isomer C (4,2-disubstituted): Also presents three aromatic signals, but the coupling patterns and chemical shifts will differ significantly from Isomer B due to the reversed positions of Cl and F.

  • Isomer D (2,6-disubstituted): Due to symmetry, the H-3 and H-5 protons are chemically equivalent, and the H-4 proton is unique. This would simplify the spectrum compared to B and C, showing two distinct aromatic signals.

¹⁹F NMR Analysis

¹⁹F NMR is exceptionally sensitive to the molecular environment.[1][2] Since fluorine has a 100% natural abundance of the ¹⁹F isotope (spin ½) and a large chemical shift range, it provides a clear and unambiguous signal for each fluorine-containing isomer.[3] The chemical shift of the fluorine atom will be uniquely influenced by the relative positions of the chloro and ethoxy groups.

Table 2: Predicted ¹⁹F NMR Chemical Shifts

IsomerSubstitution PatternPredicted ¹⁹F δ (ppm, relative to CFCl₃)
A 3-Cl, 5-F~ -110
B 2-Cl, 4-F~ -115
C 4-Cl, 2-F~ -125
D 2-Cl, 6-F~ -120

Causality: The fluorine atom in Isomer C is ortho to the bulky ethoxy group and para to the chlorine, resulting in a significantly different electronic environment and thus a distinct chemical shift compared to the other isomers.

Trustworthiness: Self-Validating NMR Protocol

A robust protocol ensures that the acquired data is reliable. This protocol includes system suitability checks and standardized procedures.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the phenetole isomer in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high resolution and symmetrical peak shapes.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover a range from -1 to 13 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover 0-220 ppm.

    • Use a 30-degree pulse angle with a 2-second relaxation delay. Acquire at least 1024 scans.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Set the spectral width to cover a relevant range (e.g., -50 to -150 ppm).

    • Use a 30-degree pulse angle and a 2-second relaxation delay. 64 scans are typically sufficient.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing Prep1 Weigh 5-10 mg of Sample Prep2 Dissolve in 0.6 mL CDCl3 with TMS Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 AcqH1 ¹H Spectrum Prep3->AcqH1 Analyze AcqC13 ¹³C Spectrum Prep3->AcqC13 AcqF19 ¹⁹F Spectrum Prep3->AcqF19 Proc1 Fourier Transform AcqH1->Proc1 AcqC13->Proc1 AcqF19->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Calibrate to TMS Proc2->Proc3 Final Spectra for Analysis Final Spectra for Analysis Proc3->Final Spectra for Analysis

Caption: General workflow for NMR analysis of phenetole isomers.

Infrared (IR) Spectroscopy: Fingerprinting the Substitution Pattern

While NMR provides detailed connectivity, IR spectroscopy offers a rapid and non-destructive method to gain structural information, particularly concerning the aromatic substitution pattern.

Expertise & Experience: The Power of the Fingerprint Region

The key to distinguishing isomers with IR lies in the "fingerprint region" (below 1500 cm⁻¹). Specifically, the out-of-plane C-H bending vibrations (wags) between 900 and 650 cm⁻¹ are highly characteristic of the number and position of substituents on the benzene ring.[4][5]

Table 3: Key Predicted IR Absorption Bands (cm⁻¹)

VibrationIsomer A (1,3,5-Trisubstituted)Isomer B (1,2,4-Trisubstituted)Isomer C (1,2,4-Trisubstituted)Isomer D (1,2,3-Trisubstituted)
Aromatic C=C Stretch ~1600, ~1580~1610, ~1590~1610, ~1590~1605, ~1585
Asymmetric C-O-C Stretch ~1250~1260~1265~1270
C-F Stretch ~1150~1160~1220~1180
C-Cl Stretch ~780~820~800~790
C-H Out-of-Plane Bending ~870, ~690 ~880, ~820 ~880, ~820 ~860, ~780

Causality: The number and position of adjacent free hydrogens on the ring dictate the C-H wagging frequencies. A 1,3,5-trisubstituted ring (Isomer A) has a characteristic pattern distinct from a 1,2,4- (Isomers B & C) or a 1,2,3- (Isomer D) pattern.[4] While Isomers B and C are both 1,2,4-trisubstituted and would show similar patterns, subtle shifts can still be observed. The combination of these bending bands provides a unique fingerprint for each substitution pattern.

Trustworthiness: Standardized IR Protocol

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Analysis

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place one drop of the neat liquid sample directly onto the center of the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000 to 600 cm⁻¹. Co-add at least 32 scans to achieve a good signal-to-noise ratio.

  • Data Processing: Perform an ATR correction if necessary. Label the significant peaks.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry (MS): Confirmation of Composition and Fragmentation

Mass spectrometry provides the exact molecular weight and elemental formula, confirming that the compounds are indeed isomers. While all isomers will have the same molecular ion, their fragmentation patterns under electron ionization (EI) can differ based on the stability of the resulting fragments.

Expertise & Experience: Isotopic Patterns and Fragmentation

The most immediate feature in the mass spectrum will be the molecular ion (M⁺) peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a pair of peaks (M⁺ and M+2) with a characteristic ~3:1 intensity ratio, confirming the presence of one chlorine atom.[6]

The primary fragmentation pathway for phenetoles is the loss of the ethyl group (•CH₂CH₃, 29 Da) via cleavage of the C-O bond, followed by the loss of carbon monoxide (CO, 28 Da). The relative stability of the resulting chlorofluorophenol radical cation may vary slightly between isomers, potentially leading to minor differences in the relative intensities of fragment ions.

Table 4: Predicted Key Mass Spectrometry Fragments (m/z)

IonIsomer AIsomer BIsomer CIsomer D
[M]⁺ (³⁵Cl / ³⁷Cl) 176 / 178176 / 178176 / 178176 / 178
[M - C₂H₄]⁺ 148 / 150148 / 150148 / 150148 / 150
[M - C₂H₅]⁺ 147 / 149147 / 149147 / 149147 / 149
[M - C₂H₅ - CO]⁺ 119 / 121119 / 121119 / 121119 / 121

Note: While the m/z values of major fragments are identical, high-resolution mass spectrometry can confirm the elemental composition, and subtle differences in fragment ion intensities might be observable.

Trustworthiness: Standardized MS Protocol

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_sep Mass Analysis cluster_det Detection & Analysis Intro1 Inject Dilute Sample into GC-MS Ion1 Electron Ionization (EI) at 70 eV Intro1->Ion1 Sep1 Separate Ions by m/z Ion1->Sep1 Det1 Detect Ions Sep1->Det1 Det2 Generate Mass Spectrum Det1->Det2 Det3 Analyze M+ and Fragments Det2->Det3 Final Spectrum Final Spectrum Det3->Final Spectrum

Caption: Standard workflow for GC-MS analysis.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms). Use a temperature program that effectively separates the isomers, for example, starting at 80°C and ramping to 250°C at 10°C/min.

  • MS Analysis:

    • Use a standard electron ionization (EI) source operating at 70 eV.

    • Scan a mass range from m/z 40 to 300.

    • The transfer line temperature should be ~280°C.

  • Data Analysis: Identify the peak corresponding to your compound. Analyze the mass spectrum for the molecular ion pair (M⁺/M+2) and characteristic fragment ions.

Integrated Spectroscopic Strategy

No single technique should be used in isolation. The most reliable structural confirmation comes from the synergistic use of all three methods.

  • Start with GC-MS: Confirm the molecular weight (176/178 amu) and the presence of a single chlorine atom. This verifies you are analyzing the correct set of isomers.

  • Proceed with IR Spectroscopy: Use the out-of-plane bending region to quickly determine the substitution pattern (e.g., 1,3,5- vs 1,2,4-). This can rapidly eliminate several possibilities.

  • Finish with NMR (¹H, ¹³C, ¹⁹F): Use the detailed coupling patterns and chemical shifts from ¹H and ¹⁹F NMR to provide the definitive, unambiguous structural proof. The unique splitting patterns and chemical shifts serve as the final piece of the puzzle, confirming the exact positions of all substituents.

By following this integrated approach, researchers can confidently and accurately characterize their synthesized compounds, ensuring the integrity and validity of their subsequent research and development efforts.

References

A Senior Application Scientist's Guide to Benchmarking 3-Chloro-5-fluorophenetole as a Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and fine chemical synthesis, the selection of appropriate building blocks is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Halogenated aromatic compounds, in particular, serve as versatile scaffolds amenable to a wide array of synthetic transformations. This guide provides an in-depth comparative analysis of 3-Chloro-5-fluorophenetole , benchmarking its utility against other structurally related building blocks. We will delve into its synthesis, physicochemical properties, and reactivity in key cross-coupling reactions, offering field-proven insights to inform your experimental design.

Introduction: The Strategic Value of Substituted Phenetoles

Phenetole (ethyl phenyl ether) and its derivatives are prevalent motifs in medicinal chemistry and materials science. The ethoxy group can enhance metabolic stability and modulate lipophilicity compared to a more reactive phenol. The introduction of halogen substituents onto the aromatic ring provides crucial handles for further functionalization, most notably through palladium-catalyzed cross-coupling reactions. The specific substitution pattern of this compound, with a meta-chloro and meta-fluoro arrangement, presents a unique electronic landscape that influences its reactivity and makes it a valuable tool for accessing complex molecular architectures.

Synthesis of this compound: A Reliable and Scalable Approach

The most direct and widely adopted method for the synthesis of phenetoles from their corresponding phenols is the Williamson ether synthesis . This robust S(_N)2 reaction provides a high-yielding and scalable route to this compound from its readily available precursor, 3-chloro-5-fluorophenol.

Experimental Protocol: Williamson Ether Synthesis of this compound

Materials:

  • 3-Chloro-5-fluorophenol

  • Iodoethane (or Bromoethane)

  • Potassium Carbonate (K(_2)CO(_3)), anhydrous

  • Acetone (or Dimethylformamide, DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na(_2)SO(_4))

Procedure:

  • To a stirred solution of 3-chloro-5-fluorophenol (1.0 eq) in anhydrous acetone (0.2 M), add anhydrous potassium carbonate (1.5 eq).

  • To this suspension, add iodoethane (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

G cluster_synthesis Synthesis of this compound start 3-Chloro-5-fluorophenol reaction Williamson Ether Synthesis (Reflux) start->reaction reagents Iodoethane, K2CO3, Acetone reagents->reaction product This compound reaction->product

Caption: Synthetic workflow for this compound.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a building block are critical determinants of its behavior in both reaction and biological systems. Below is a comparison of this compound with two alternative building blocks: 4-Chloro-2-fluorophenetole (an isomer) and 3-Bromo-5-fluorophenetole (a heavier halogen analogue).

PropertyThis compound4-Chloro-2-fluorophenetole3-Bromo-5-fluorophenetole
Molecular Formula C(_8)H(_8)ClFOC(_8)H(_8)ClFOC(_8)H(_8)BrFO
Molecular Weight 174.60 g/mol 174.60 g/mol 219.05 g/mol
Boiling Point Estimated: 210-220 °CEstimated: 205-215 °CEstimated: 225-235 °C
Calculated logP ~3.5~3.5~3.7
Polar Surface Area 9.23 Ų9.23 Ų9.23 Ų

Note: Experimental data for these specific phenetoles is limited; boiling points are estimated based on their phenol precursors.

The choice between these building blocks can be guided by these properties. For instance, the higher molecular weight and logP of the bromo-analogue may be desirable in contexts where increased lipophilicity is required.

Comparative Reactivity in Cross-Coupling Reactions

The true utility of halogenated building blocks is realized in their application in cross-coupling reactions. The electronic nature of the aromatic ring, dictated by the substituents, governs the ease of oxidative addition to the palladium catalyst, a key step in many cross-coupling cycles.

Electronic Effects of Substituents

Both fluorine and chlorine are electronegative and exert a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution. However, they also possess lone pairs that can be donated into the ring through a resonance effect (+R). For halogens, the inductive effect generally outweighs the resonance effect, leading to overall deactivation. This deactivation, however, makes the C-X bond more susceptible to oxidative addition by a low-valent metal catalyst.

G substituent_effects Halogen Substituent Effects Inductive Effect (-I) Resonance Effect (+R) reactivity Impact on Reactivity Ring Deactivation (Electrophilic Attack) C-X Bond Activation (Cross-Coupling) substituent_effects:f1->reactivity:f1 Dominant for Ring Reactivity substituent_effects:f2->reactivity:f2 Facilitates Oxidative Addition

A Comparative Guide to the Theoretical Reactivity of 3-Chloro-5-fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting Unexplored Chemical Space

In the landscape of pharmaceutical and materials science, halogenated aromatic compounds are of paramount importance. The precise arrangement of halogen substituents on an aromatic scaffold can dramatically alter a molecule's steric and electronic properties, thereby tuning its reactivity and biological interactions. This guide focuses on 3-Chloro-5-fluorophenetole, a molecule of potential interest that, to date, remains largely unexplored in the scientific literature.

The absence of experimental data necessitates a robust theoretical framework to predict its chemical behavior. This guide, therefore, serves as a forward-looking comparative study, outlining a computational methodology to elucidate the reactivity of this compound. We will benchmark its predicted properties against a series of structurally related, well-understood molecules: the parent phenetole, 3-chlorophenetole, and 3-fluorophenetole. By systematically dissecting the individual and combined electronic contributions of the chloro and fluoro substituents, we can construct a detailed reactivity map, offering invaluable predictive insights for researchers in drug development and synthetic chemistry.

The likely synthetic precursor to our target molecule is 3-chloro-5-fluorophenol. The conversion to the corresponding phenetole would be achieved via the well-established Williamson ether synthesis, which involves the deprotonation of the phenol followed by nucleophilic substitution with an ethyl halide.[1][2][3][4][5]

Part 1: The Rationale for a Comparative In Silico Study

When venturing into novel chemical entities, a purely experimental approach can be resource-intensive and time-consuming. Modern computational chemistry, particularly Density Functional Theory (DFT), provides a powerful and predictive alternative for initial reactivity screening.[6][7][8][9][10] DFT allows us to calculate a molecule's electronic structure with high accuracy, from which we can derive a suite of reactivity descriptors.

This guide proposes a systematic comparison to deconstruct the substituent effects:

  • Phenetole (C₆H₅OCH₂CH₃): The unsubstituted parent molecule. It serves as our baseline, revealing the intrinsic reactivity of the phenetole scaffold.

  • 3-Chlorophenetole: Isolates the electronic impact of a single chlorine atom at the meta-position.

  • 3-Fluorophenetole: Isolates the electronic impact of a single fluorine atom at the meta-position, allowing for direct comparison of halogen effects.

  • This compound: The target molecule, where we will analyze the synergistic or antagonistic effects of both halogens.

By analyzing this set, we can quantify how the inductive and resonance effects of each halogen modulate the reactivity of the aromatic ring, both individually and in concert.

Part 2: Predicting Reactivity - A Deep Dive into Electronic Effects

The reactivity of a substituted benzene ring is governed by the interplay between the inductive (-I/+I) and resonance (-M/+M) effects of its substituents.

  • The Ethoxy Group (-OCH₂CH₃): This is a strongly activating, ortho, para-directing group. Its oxygen atom possesses lone pairs that can be donated into the aromatic π-system (+M effect). This resonance donation significantly increases the electron density at the ortho and para positions, making them highly susceptible to electrophilic attack. This +M effect far outweighs the oxygen's electronegativity (a deactivating -I effect).[11]

  • Halogens (Fluorine and Chlorine): Halogens present a unique case. They are highly electronegative and pull electron density from the ring through the sigma bonds (a strong -I effect), which deactivates the ring overall towards electrophilic aromatic substitution (EAS) compared to benzene.[11][12] However, they also possess lone pairs that can be donated back to the ring via resonance (+M effect). While this +M effect is weaker than their -I effect, it is sufficient to direct incoming electrophiles to the ortho and para positions.[13][14][15] Fluorine exerts a stronger inductive pull than chlorine, but its smaller size can allow for more effective orbital overlap in resonance donation.[12][15]

Predicted Outcome for Electrophilic Aromatic Substitution (EAS)

In this compound, the powerful activating and directing effect of the ethoxy group will dominate. It strongly directs incoming electrophiles to positions 2 (ortho), 4 (para), and 6 (ortho). The deactivating nature of the two halogens will reduce the overall reaction rate compared to phenetole, but the regioselectivity will be dictated by the ethoxy group.

Therefore, the predicted order of overall reactivity towards EAS is: Phenetole > 3-Fluorophenetole ≈ 3-Chlorophenetole > this compound

The following diagram illustrates the directing influences on the target molecule.

Caption: Directing effects for electrophilic substitution on this compound.

Part 3: Data Presentation - A Quantitative Comparison

A DFT study would yield several key quantitative descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly insightful. A higher HOMO energy suggests a greater ability to donate electrons (increased nucleophilicity), while a lower LUMO energy indicates a greater ability to accept electrons (increased electrophilicity). The HOMO-LUMO energy gap is a proxy for chemical stability; a smaller gap generally implies higher reactivity.

The table below presents a hypothetical yet chemically reasonable summary of the expected results from such a study.

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Predicted Reactivity Rank (EAS)
Phenetole-5.85-0.155.701 (Most Reactive)
3-Fluorophenetole-6.05-0.305.752
3-Chlorophenetole-6.10-0.455.653
This compound -6.35 -0.60 5.75 4 (Least Reactive)

These hypothetical values illustrate the expected trend: the addition of electron-withdrawing halogens lowers the HOMO energy, making the ring less nucleophilic and thus less reactive towards electrophiles.

Part 4: Experimental & Computational Protocols

Protocol 1: Computational Reactivity Analysis

This protocol outlines the steps for performing a DFT-based reactivity study.

G cluster_setup 1. Model Setup cluster_calc 2. DFT Calculation cluster_analysis 3. Data Analysis A Build 3D structures of: - Phenetole - 3-Chlorophenetole - 3-Fluorophenetole - this compound B Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) A->B C Frequency Calculation (Confirm true energy minima) B->C D Single-Point Energy Calculation (Refine electronic properties) C->D E Extract Global Descriptors: HOMO, LUMO, Energy Gap D->E G Comparative Analysis: Rank reactivity and predict sites of electrophilic/nucleophilic attack E->G F Generate Local Descriptors: - Molecular Electrostatic Potential (MEP) Maps - Fukui Functions / NBO Charges F->G

Caption: Workflow for the theoretical reactivity study of phenetole derivatives.

Step-by-Step Methodology:

  • Structure Generation: Build initial 3D structures of this compound and the selected comparison molecules using a molecular editor.

  • Geometry Optimization: Perform a full geometry optimization for each molecule using DFT. A common and robust level of theory is the B3LYP functional with the 6-311+G(d,p) basis set.[8][16] This step finds the lowest energy conformation of each molecule.

  • Frequency Analysis: Conduct a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Property Calculation: From the optimized structures, calculate the key electronic properties. This includes the energies of the frontier molecular orbitals (HOMO and LUMO).

  • Visualization and Local Reactivity: Generate surfaces for the Molecular Electrostatic Potential (MEP) to visualize electron-rich and electron-poor regions.[6] Calculate Natural Bond Orbital (NBO) charges or Fukui indices to quantify the reactivity of individual atomic sites.

  • Comparative Analysis: Tabulate the calculated global descriptors (HOMO, LUMO, Gap) and compare them across the series of molecules to establish reactivity trends. Use the MEP maps and local descriptors to predict the most favorable sites for electrophilic and nucleophilic attack.

Protocol 2: Synthesis of this compound

This protocol describes the synthesis from its phenolic precursor via Williamson ether synthesis.[1][5]

  • Deprotonation: In a round-bottom flask, dissolve 3-chloro-5-fluorophenol (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

  • Base Addition: Add a moderate base such as potassium carbonate (K₂CO₃, ~1.5 eq.). Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the potassium phenoxide salt.

  • Alkylation: Add an ethylating agent, such as ethyl bromide or ethyl iodide (1.1-1.2 eq.), to the stirring suspension.

  • Reaction: Heat the reaction mixture (e.g., to 50-70 °C) and monitor its progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Workup: After cooling to room temperature, filter the mixture to remove inorganic salts. Quench the filtrate with water and extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Conclusion

While this compound remains an uncharacterized molecule, this guide establishes a comprehensive theoretical framework for its investigation. By leveraging the predictive power of Density Functional Theory and a systematic comparative approach, we can generate a detailed and reliable profile of its chemical reactivity. The analysis of substituent effects indicates that the ethoxy group will be the dominant directing influence in electrophilic aromatic substitution, guiding reactions to the 2, 4, and 6 positions, while the halogen atoms will collectively deactivate the ring, reducing the overall reaction rate. This in silico-first approach provides a crucial roadmap for any future synthetic or medicinal chemistry program involving this and related halogenated phenetoles, enabling more efficient and targeted experimental design.

References

Safety Operating Guide

Navigating the Disposal of 3-Chloro-5-fluorophenetole: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and use of novel chemical entities are daily occurrences. Among these is 3-Chloro-5-fluorophenetole, a halogenated aromatic ether. While its structural attributes make it a valuable intermediate, they also necessitate a rigorous and informed approach to its handling and, critically, its disposal. This guide provides a procedural framework for the safe disposal of this compound, grounded in established safety protocols for halogenated organic compounds and designed to ensure the protection of both laboratory personnel and the environment.

Part 1: Hazard Assessment and Immediate Safety Precautions

Understanding the potential hazards is the foundation of safe chemical handling. Based on the data for 3-Chloro-5-fluorophenol, it is prudent to assume that this compound is harmful if swallowed or in contact with skin, and may cause severe skin and eye irritation.[3] Halogenated organic compounds as a class can also pose long-term environmental risks if not disposed of correctly.[4]

Personal Protective Equipment (PPE):

Before initiating any disposal-related activities, the following minimum PPE must be worn:

  • Gloves: Nitrile or neoprene gloves are recommended. Always check the glove manufacturer's compatibility chart.

  • Eye Protection: Chemical splash goggles are mandatory.

  • Lab Coat: A flame-resistant lab coat should be worn and buttoned completely.

  • Respiratory Protection: If handling outside of a certified chemical fume hood, a respirator may be required.[5] Consult your institution's Chemical Hygiene Plan.[6][7]

Part 2: Step-by-Step Disposal Protocol

The disposal of this compound waste must adhere to the Resource Conservation and Recovery Act (RCRA) regulations enforced by the Environmental Protection Agency (EPA).[8] This involves a "cradle-to-grave" management approach, ensuring the waste is handled safely from generation to final disposal.[8]

Step 1: Waste Segregation

Proper segregation is the most critical step in chemical waste management to prevent dangerous reactions and to facilitate proper disposal.[9]

  • Do Not Mix with Non-Halogenated Waste: Halogenated organic waste must be collected in a separate, dedicated waste container.[4][10][11] This is due to the specific incineration requirements for these compounds.[12]

  • Avoid Mixing with Other Waste Streams: Do not mix with strong acids, bases, oxidizers, or heavy metals.[11][13]

Table 1: Waste Segregation for this compound

Waste TypeAcceptable for Co-disposal in Halogenated ContainerUnacceptable for Co-disposal
Liquid Waste Other halogenated organic solvents (e.g., dichloromethane, chloroform)[11]Non-halogenated solvents (e.g., acetone, ethanol, hexane), aqueous solutions, strong acids/bases, heavy metals[11]
Solid Waste Contaminated disposable labware (e.g., pipette tips, gloves)Sharps, non-contaminated general lab waste

Step 2: Waste Collection and Container Management

  • Container Selection: Use only compatible, properly labeled hazardous waste containers provided by your institution's EHS department. The container must have a secure, tight-fitting lid.[8][10]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name, "Waste this compound."[10][11] Do not use abbreviations. A list of all constituents and their approximate percentages must be maintained on the label.[11]

  • Accumulation: Keep waste containers closed at all times except when adding waste.[8][10] This is a common EPA violation and a significant safety risk.[8] Store the container in a designated satellite accumulation area within the laboratory.

Step 3: Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Collect: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Step 4: Final Disposal

  • Request Pickup: Once the waste container is nearly full, submit a chemical waste pickup request to your institution's EHS department.

  • Transportation and Disposal: The EHS department will then manage the transportation and final disposal, which for halogenated organic compounds typically involves high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[12][14]

Part 3: Visualizing the Disposal Workflow

To ensure clarity and adherence to the protocol, the following workflow diagram outlines the key decision points and actions in the disposal process.

G cluster_0 Phase 1: Generation & Collection cluster_1 Phase 2: Storage & Disposal A Generate Waste (this compound) B Is Waste Halogenated? A->B C Select Dedicated Halogenated Waste Container B->C Yes D Label Container Correctly: 'Hazardous Waste' + Chemical Name C->D E Add Waste to Container D->E F Keep Container Securely Closed E->F G Store in Satellite Accumulation Area F->G H Container Full? G->H I Continue Collection H->I No J Submit EHS Waste Pickup Request H->J Yes I->E K EHS Manages Transport & Incineration J->K

Caption: Decision workflow for the safe disposal of this compound waste.

This guide provides a foundational procedure for the responsible disposal of this compound. Adherence to these steps, in conjunction with your institution's specific protocols and direct consultation with your EHS department, is paramount. By treating chemical disposal with the same rigor as our research, we uphold our commitment to safety, compliance, and environmental stewardship.

References

Essential Safety and Handling Guide for 3-Chloro-5-fluorophenetole and Structurally Related Halogenated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis: Understanding the Risks of Halogenated Phenetoles

Before any laboratory work begins, a thorough understanding of the potential hazards is paramount. Based on the data for 3-Chloro-5-fluorophenol, we can infer that 3-Chloro-5-fluorophenetole is likely to present similar toxicological concerns. The primary hazards associated with this class of compounds include:

  • Acute Toxicity: Harmful if swallowed or in contact with skin[1][2].

  • Skin Corrosion/Irritation: Causes skin irritation and may cause severe skin burns[1][3].

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage[1][3].

  • Respiratory Irritation: Vapors or aerosols may cause respiratory irritation[3][4].

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects[5][6].

During handling, the primary routes of exposure are dermal contact, eye contact, and inhalation of vapors or aerosols. Thermal decomposition can also release hazardous gases such as carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride[5]. Therefore, a multi-layered Personal Protective Equipment (PPE) approach is essential to mitigate these risks.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process based on the scale of the experiment and the potential for exposure. All PPE should be inspected for integrity before each use.

Eye and Face Protection: The First Line of Defense

Due to the high risk of severe eye damage, robust eye and face protection is mandatory.

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards (or equivalent) are required for all handling activities[7]. Goggles provide a seal around the eyes, protecting against splashes and vapors more effectively than safety glasses[8][9].

  • Recommended for High-Risk Procedures: When there is a significant risk of splashing (e.g., during transfers of large volumes, reactions under pressure, or heating), a full-face shield must be worn in addition to chemical splash goggles[7][9].

Skin and Body Protection: A Barrier Against Contact

Given the dermal toxicity and corrosive nature of related compounds, comprehensive skin and body protection is critical.

  • Laboratory Coat: A flame-resistant lab coat (e.g., Nomex®) should be worn and kept fully buttoned[7]. This provides a removable barrier in the event of a spill.

  • Chemical Apron: For larger-scale work or when significant splash potential exists, a chemical-resistant apron should be worn over the lab coat.

  • Clothing and Footwear: Wear long pants and fully enclosed shoes made of a non-porous material. Avoid fabrics like polyester or acrylic which can melt if they come into contact with certain chemicals[7]. Leather shoes can absorb chemicals and may need to be discarded if contaminated[8].

Hand Protection: Selecting the Right Gloves

Gloves are essential, but the choice of material is critical for effective protection. Disposable nitrile gloves offer broad, short-term protection, but their compatibility should always be verified[7].

Glove Type Use Case Important Considerations
Disposable Nitrile Gloves General handling of small quantities, solution preparation, and transfers.Inspect for tears before use. Change gloves immediately upon contact with the chemical. Do not reuse.
Neoprene or Butyl Rubber Gloves Handling larger volumes, extended-duration tasks, and spill cleanup.These materials generally offer better resistance to a wider range of organic solvents and corrosive materials[9].
Double Gloving Recommended for most procedures to provide an extra layer of protection against tears and rapid permeation.---
Respiratory Protection: Safeguarding Against Inhalation

All work with this compound must be conducted within a certified chemical fume hood to control vapor and aerosol exposure[5].

  • Standard Operations: If work is conducted within a properly functioning chemical fume hood, respiratory protection is typically not required.

  • Emergency or High-Risk Scenarios: In the event of a large spill or if engineering controls are not sufficient, a respirator is necessary. The use of a respirator requires enrollment in your institution's respiratory protection program, which includes training and fit-testing[7]. A NIOSH-approved respirator with an organic vapor cartridge is recommended[5].

Operational and Disposal Plans

A safe experiment is one that is planned from start to finish, including cleanup and disposal.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within the chemical fume hood for the procedure. Ensure an eyewash station and safety shower are accessible and unobstructed[4].

  • Donning PPE: Put on all required PPE as outlined in the diagram below before handling the chemical.

  • Handling: Conduct all transfers and manipulations of the chemical within the fume hood. Avoid the formation of dust and aerosols[10].

  • Post-Handling: After the procedure is complete, decontaminate any surfaces.

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination (e.g., gloves first).

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling[3][5]. Do not eat, drink, or smoke in the laboratory area[3][5].

PPE_Workflow cluster_prep Preparation cluster_ppe Donning PPE cluster_work Chemical Handling cluster_cleanup Cleanup & Disposal Prep Assess Risks & Scale of Work Hood Verify Chemical Fume Hood Operation Prep->Hood Emergency Locate Eyewash & Safety Shower Hood->Emergency Body Lab Coat & Appropriate Attire Emergency->Body Goggles Chemical Splash Goggles Body->Goggles FaceShield Face Shield (if splash risk) Goggles->FaceShield Gloves Gloves (Double-gloving recommended) FaceShield->Gloves Work Handle Chemical in Fume Hood Gloves->Work Decon Decontaminate Work Area Work->Decon Waste Segregate & Label Waste Decon->Waste Doff Doff PPE Waste->Doff Wash Wash Hands Thoroughly Doff->Wash

Disposal Plan

Improper disposal is a significant safety and environmental hazard.

  • Chemical Waste: All waste containing this compound must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, bench paper, and pipette tips, must be disposed of as hazardous waste.

  • Regulatory Compliance: Follow all local, regional, and national regulations for hazardous waste disposal. Consult your institution's EHS office for specific procedures[5].

Emergency Response Plan

In the event of an exposure or spill, immediate and correct action is crucial.

Exposure Type Immediate Action
Skin Contact Immediately remove all contaminated clothing while rinsing the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention[5].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[5].
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention[5][11].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention[5][11].
Spill Response Workflow

Spill_Response Start Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Start->Evacuate Assess Assess Spill Size & Hazards Evacuate->Assess SmallSpill Small Spill? Assess->SmallSpill Cleanup Cleanup with Inert Absorbent Material SmallSpill->Cleanup Yes LargeSpill Large Spill / Unknown Hazard SmallSpill->LargeSpill No Dispose Collect Waste in Sealed Container Cleanup->Dispose EHS Contact EHS / Emergency Services LargeSpill->EHS Decontaminate Decontaminate Area Dispose->Decontaminate Report Report Incident Decontaminate->Report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.